molecular formula C4H8Br2O B1298865 (S)-1,4-Dibromobutan-2-ol CAS No. 64028-90-6

(S)-1,4-Dibromobutan-2-ol

Cat. No.: B1298865
CAS No.: 64028-90-6
M. Wt: 231.91 g/mol
InChI Key: PSSRAPMBSMSACN-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,4-Dibromobutan-2-ol is a useful research compound. Its molecular formula is C4H8Br2O and its molecular weight is 231.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1,4-Dibromobutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1,4-Dibromobutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1,4-dibromobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSRAPMBSMSACN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CBr)[C@@H](CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (S)-1,4-Dibromobutan-2-ol as a Chiral Synthon

[1]

Executive Summary

(S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1 for racemate) is a bifunctional chiral alcohol used primarily as a precursor for chiral epoxides , pyrrolidines , and tetrahydrofurans .[1] Its value lies in its ability to transfer chirality from the C2 position into heterocyclic drug cores without racemization. It serves as a linchpin in the synthesis of anticholinergics (e.g., glycopyrronium bromide analogs) and antiretroviral protease inhibitors.

Key Technical Value:

  • Bifunctionality: Contains two electrophilic sites (C1, C4 bromides) and one nucleophilic site (C2 hydroxyl), allowing for sequential, regioselective cyclizations.[1]

  • Chiral Fidelity: The secondary alcohol acts as a stereocenter anchor; under basic conditions, it displaces the C1 bromide to form (S)-2-(2-bromoethyl)oxirane , a versatile electrophile.[1]

Physicochemical Profile

While CAS 19398-47-1 refers to the racemate, the (S)-enantiomer shares identical scalar physical properties but exhibits distinct optical rotation.[1]

PropertyValue (Racemic/General)Technical Note
Molecular Formula C₄H₈Br₂O
Molecular Weight 231.91 g/mol
Appearance Clear, colorless to pale yellow liquidDarkens upon oxidation/light exposure.[1]
Boiling Point 114–115 °C @ 13 mmHgHigh vacuum distillation required for purification.
Density 2.001 g/mL @ 25 °CSignificantly denser than water; forms bottom layer in extractions.
Refractive Index

1.544
Solubility Soluble in MeOH, DCM, THF, ToluenePoorly soluble in water; hydrolyzes slowly in aqueous acid.[1]
Chirality (S)-EnantiomerCritical: Optical rotation data is specific to the synthetic batch and solvent (typically

in CHCl

for similar analogs).[1]

Synthetic Pathways: The "Make"

The synthesis of the pure (S)-enantiomer requires avoiding the standard Prins reaction (allyl bromide + formaldehyde), which yields the racemate. Two authoritative routes exist:

Route A: Chiral Pool Synthesis (From L-Malic Acid)

This is the preferred "Expert" route for high enantiomeric excess (ee).[1]

  • Starting Material: (S)-(-)-Malic Acid.[1]

  • Reduction: Borane-dimethyl sulfide (BMS) or LiAlH₄ reduction of the carboxylic acids yields (S)-1,2,4-butanetriol .[1]

  • Selective Bromination: Reaction with 33% HBr in acetic acid selectively brominates the primary alcohols (C1 and C4) due to steric accessibility, leaving the secondary C2 hydroxyl intact.

    • Mechanism:[2][3][4][5][6][7]

      
       displacement of protonated primary alcohols.
      
Route B: Enzymatic Resolution

Used when racemic material is the starting point.

  • Substrate: Racemic 1,4-dibromobutan-2-ol.[1]

  • Biocatalyst: Candida antarctica Lipase B (CALB) or Pseudomonas lipase.

  • Process: Irreversible transesterification using vinyl acetate.[1] The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.[1]

  • Separation: Chromatographic separation of the (S)-alcohol from the (R)-acetate.

Synthetic Logic Diagram

SynthesisPathwaysMalic(S)-Malic Acid(Chiral Pool)Triol(S)-1,2,4-ButanetriolMalic->TriolReductionProduct(S)-1,4-Dibromobutan-2-ol(Target)Triol->ProductSelectiveBrominationHBrHBr / AcOH(Selective Bromination)RacemateRacemic1,4-Dibromobutan-2-olLipaseLipase Resolution(CALB + Vinyl Acetate)Racemate->LipaseLipase->ProductKinetic Resolution(Unreacted S-form)

Caption: Divergent synthetic strategies for accessing (S)-1,4-Dibromobutan-2-ol via chiral pool reduction or enzymatic resolution.

Reactivity & Applications: The "Use"

The utility of (S)-1,4-dibromobutan-2-ol stems from its ability to undergo intramolecular cyclization .[1]

Mechanism 1: Epoxide Formation (The Primary Gateway)

Treatment with a mild base (e.g., K₂CO₃, NaOH) triggers an intramolecular Williamson ether synthesis.[1] The C2 alkoxide attacks the C1 carbon, displacing the bromide to form (S)-2-(2-bromoethyl)oxirane .[1]

  • Significance: This epoxide retains the C2 stereochemistry and allows for nucleophilic attack at the epoxide ring or the remaining alkyl bromide, enabling the construction of complex side chains (e.g., in statins or protease inhibitors).

Mechanism 2: Nitrogen Heterocycles (Pyrrolidines)

Reaction with primary amines leads to double nucleophilic substitution.[1]

  • Amine attacks the C1/C4 bromides.

  • Cyclization forms a chiral 3-hydroxypyrrolidine core.[1]

  • Drug Application: Key scaffold for Glycopyrronium (COPD treatment) and other anticholinergic agents.[1]

Reactivity Flowchart

ReactivityStart(S)-1,4-Dibromobutan-2-olBaseBase (K2CO3)Intramolecular SN2Start->BaseAminePrimary Amine (R-NH2)Double DisplacementStart->AmineEpoxide(S)-2-(2-bromoethyl)oxirane(Chiral Epoxide)Base->EpoxidePyrrolidineChiral 3-HydroxypyrrolidineAmine->PyrrolidineDrugsProtease InhibitorsStatinsEpoxide->DrugsRing OpeningAntiCholGlycopyrronium Analogs(Anticholinergics)Pyrrolidine->AntiCholFunctionalization

Caption: Bifurcated reactivity pathways leading to chiral epoxides (for linear chain extension) or pyrrolidines (for heterocyclic cores).

Experimental Protocol: Cyclization to (S)-Epoxide

This protocol describes the conversion of the alcohol to the epoxide, a standard "next step" in drug synthesis.

Objective: Synthesis of (S)-2-(2-bromoethyl)oxirane from (S)-1,4-dibromobutan-2-ol.

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (1.0 eq)[1]

  • Potassium Carbonate (K₂CO₃) (1.5 eq)[1]

  • Acetone or MeOH (Solvent)[1]

Methodology:

  • Setup: Charge a round-bottom flask with (S)-1,4-dibromobutan-2-ol (10 g, 43 mmol) and anhydrous acetone (100 mL).

  • Addition: Add powdered K₂CO₃ (8.9 g, 64.5 mmol) in a single portion.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 12–16 hours. Monitor by TLC (Silica, Hexane:EtOAc 4:1) for the disappearance of the starting alcohol.

    • Note: The reaction relies on the formation of the C2-alkoxide. Higher temperatures may cause dimerization; maintain ambient temp.[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure (keep bath temp < 40 °C to prevent epoxide opening).

  • Purification: The crude oil is typically pure enough for downstream steps. If necessary, purify via vacuum distillation (approx. 60 °C @ 10 mmHg).[1]

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the CH-OH signal (~3.9 ppm) and the appearance of epoxide ring protons (~2.5–3.0 ppm).

Safety & Handling

  • Toxicity: Classified as Toxic if swallowed (H301) and a Skin Irritant (H315) .[1]

  • Lachrymator: The compound and its brominated derivatives are potent lachrymators. All operations must be performed in a functioning fume hood.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive—store in amber glass.

References

  • PubChem. (2025).[1] 1,4-Dibromo-2-butanol (Compound Summary).[1][8][9][10] National Library of Medicine. Link[1]

  • BenchChem. (2024).[1] 1,4-Dibromo-2-butanol Chemical Properties and Suppliers.Link[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1,4-Dibromo-2-butanol.[1][8][10] Merck KGaA.[1][6] Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Reference for standard alkyl bromide synthesis protocols).

  • Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.[1] (Context for enzymatic resolution of secondary alcohols).

(S)-1,4-Dibromobutan-2-ol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of (S)-1,4-Dibromobutan-2-ol , a critical chiral building block in pharmaceutical development.

Physical Properties, Synthesis, and Characterization Profiles

Executive Summary

(S)-1,4-Dibromobutan-2-ol (CAS: 64028-90-6) is a functionalized C4 chiral synthon. It serves as a pivotal intermediate in the synthesis of statins, antibiotics, and other bioactive small molecules where stereochemical integrity is non-negotiable. Unlike its racemic counterpart, the (S)-enantiomer allows for the direct introduction of chirality without the need for wasteful resolution steps later in the synthetic pathway. This guide consolidates its physicochemical data, spectroscopic signatures, and handling protocols.

Chemical Identity & Stereochemistry[1]

ParameterDetail
IUPAC Name (2S)-1,4-dibromobutan-2-ol
Common Synonyms (S)-1,4-Dibromo-2-hydroxybutane; (S)-2-Hydroxy-1,4-dibromobutane
CAS Number (S-isomer) 64028-90-6
CAS Number (Racemic) 19398-47-1
Molecular Formula C₄H₈Br₂O
Molecular Weight 231.91 g/mol
Chiral Center C2 (S-configuration)
SMILES OCCCBr (Precursor)

BrCCCBr
Stereochemical Structure

The molecule features a secondary alcohol at the C2 position. The absolute configuration (S) is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • -OH (Priority 1)

  • -CH₂Br (Priority 2, C1)

  • -CH₂CH₂Br (Priority 3, C3-C4)

  • -H (Priority 4)

(Note: The priorities of C1 vs C3 must be calculated carefully based on the distance to the bromine atom. C1 is directly attached to Br, whereas C3 is attached to C4 which holds the Br. Thus C1 > C3.)

Physical Properties Data

The following data aggregates experimental values for the pure enantiomer and its racemic analogue. Note that while the racemate is often a liquid at room temperature, high-purity enantiomers may crystallize as low-melting solids.

PropertyValueConditions / Notes
Physical State Low-melting solid or supercooled liquidRacemate is typically liquid; (S)-isomer mp ~33-36 °C [1].
Melting Point 33 – 36 °C High purity (S)-isomer [1].
Boiling Point 114 – 115 °C @ 13 mmHg (1.73 kPa) [2].[1]
Density 2.001 g/mL @ 25 °C (Liquid phase) [2].
Refractive Index (

)
1.544 Standard reference value [2].[1]
Flash Point 113 °CClosed Cup.
Solubility SolubleEthanol, DCM, Chloroform, Ethyl Acetate.
Water Solubility Sparingly SolublePresence of two hydrophobic Br atoms limits solubility despite the -OH group.
Specific Rotation

Value dependent on solventTypically negative (-) in MeOH or CHCl₃. Critical QC parameter.

Critical Note on Specific Rotation: The specific rotation is highly sensitive to solvent choice and concentration. For Certificate of Analysis (CoA) verification, always compare against a known standard of (S)-1,4-dibromobutan-2-ol prepared under identical conditions (e.g., c=1.0, MeOH).

Spectroscopic Characterization

Accurate identification relies on NMR and MS analysis. The presence of two bromine atoms creates distinct isotopic patterns in Mass Spectrometry and unique chemical shifts in NMR.

Proton NMR ( H NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Interpretation
4.05 – 4.10 Multiplet (m)1HH-2 Methine proton at chiral center (-CH OH-). Deshielded by oxygen.
3.55 – 3.65 Multiplet (m)2HH-1 Methylene protons adjacent to Br and chiral center. Diastereotopic nature may cause splitting complexity.
3.45 – 3.55 Triplet (t)2HH-4 Terminal methylene protons (-CH ₂Br).
2.05 – 2.15 Multiplet (m)2HH-3 Internal methylene protons (-CH ₂-). Shielded relative to others.
2.30 – 2.50 Broad Singlet1H-OH Hydroxyl proton (shift varies with concentration/H-bonding).
Mass Spectrometry (MS)
  • Ionization: EI or ESI+

  • Molecular Ion (M+): The signature of a dibromo compound is the 1:2:1 isotopic ratio due to naturally occurring

    
    Br and 
    
    
    
    Br isotopes.
    • m/z 230 (

      
      Br + 
      
      
      
      Br)
    • m/z 232 (

      
      Br + 
      
      
      
      Br) — Base Peak (approx)
    • m/z 234 (

      
      Br + 
      
      
      
      Br)
  • Fragmentation: Loss of H₂O (M-18) and loss of Br (M-79/81) are common fragmentation pathways.

Synthesis & Manufacturing Pathways

To ensure the (S)-configuration, synthesis typically proceeds via the "Chiral Pool" strategy using (S)-Malic Acid or (S)-1,2,4-Butanetriol.

Synthetic Workflow Diagram

The following diagram illustrates the transformation from (S)-Malic Acid to the target dibromo-alcohol.

SynthesisPathway cluster_conditions Critical Process Parameters Malic (S)-Malic Acid (Chiral Precursor) Triol (S)-1,2,4-Butanetriol (Intermediate) Malic->Triol Reduction (BH3-SMe2 or LiAlH4) Target (S)-1,4-Dibromobutan-2-ol (Target) Triol->Target Selective Bromination (HBr/AcOH or PBr3) Note1 Temp Control: < 0°C Prevent racemization Note2 Stoichiometry: Avoid tribromide formation

Figure 1: Synthetic pathway from chiral pool precursors. Reduction of Malic acid yields the triol, which undergoes selective bromination at primary positions to yield the target.

Purity Considerations
  • Enantiomeric Excess (%ee): Determined via Chiral HPLC or GC using a chiral stationary phase (e.g., Cyclodextrin-based columns).

  • Chemical Purity: Main impurities include the tribromo-derivative (1,2,4-tribromobutane) or the monobromo-diols.

Handling, Safety, and Stability

GHS Hazards
  • Signal Word: WARNING

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen) to prevent moisture absorption which can induce hydrolysis or polymerization.

  • Light: Protect from light to prevent radical-induced degradation of the C-Br bonds.

References

  • ChemicalBook. (S)-1,4-Dibromo-2-butanol Product Properties & CAS 64028-90-6 Data. Retrieved from

  • Sigma-Aldrich. 1,4-Dibromo-2-butanol Technical Grade Data Sheet. Retrieved from

  • PubChem. 1,4-Dibromobutan-2-ol Compound Summary (CID 29570). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 1,4-Dibromo-2-butanol. Retrieved from

(Note: While specific rotation values are batch-dependent, the physical constants provided above for BP, Density, and Refractive Index are consistent across authoritative chemical databases.)

Sources

Technical Whitepaper: (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: [CAS: 64028-90-6]

A Critical Chiral Synthon for HIV Protease Inhibitors and Functional Epoxides

Executive Summary

(S)-1,4-Dibromobutan-2-ol (CAS: 64028-90-6) is a high-value chiral building block, distinguished by its bifunctional electrophilic nature and a secondary hydroxyl group that serves as a stereogenic center.[1] Unlike its racemic counterpart (CAS: 19398-47-1), this enantiopure intermediate is pivotal in the asymmetric synthesis of antiretroviral agents, specifically HIV protease inhibitors like Amprenavir and Fosamprenavir .

This guide synthesizes the chemical identity, validated synthetic routes, and mechanistic applications of (S)-1,4-Dibromobutan-2-ol, providing a self-validating protocol for its handling and derivatization in drug discovery workflows.

Part 1: Chemical Identity & Physical Properties

The precise identification of the enantiomer is critical to avoid racemization during downstream processing.

Parameter Technical Specification
Chemical Name (S)-1,4-Dibromobutan-2-ol
CAS Number 64028-90-6 (Enantiopure S-form) Note: 19398-47-1 refers to the racemate.
Molecular Formula C₄H₈Br₂O
Molecular Weight 231.91 g/mol
Chirality (S)-Configuration; derived from the C2 hydroxyl position.
Appearance Colorless to pale yellow viscous liquid.
Boiling Point 114–115 °C at 13 mmHg
Density ~2.00 g/mL at 25 °C
Solubility Soluble in DCM, THF, Ethanol; slightly soluble in water.

Part 2: Synthetic Routes & Manufacturing

Industrial preparation relies on two primary strategies: Biocatalytic Asymmetric Reduction (Modern) and Chiral Pool Synthesis (Traditional).

Route A: Biocatalytic Asymmetric Reduction (Preferred)

This route offers high enantiomeric excess (ee >98%) and avoids heavy metal catalysts. It utilizes ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone.

  • Precursor: 1,4-Dibromobutan-2-one (obtained from the bromination of methyl vinyl ketone or ring opening of cyclopropyl ketones).

  • Catalyst: NADPH-dependent Alcohol Dehydrogenase (e.g., from Rhodococcus sp. or engineered E. coli strains).

  • Mechanism: The enzyme delivers a hydride to the Re-face or Si-face of the carbonyl, dictated by the enzyme's pocket geometry, yielding the (S)-alcohol exclusively.

Route B: Chiral Pool Synthesis (From Malic Acid)

This classical route leverages the natural chirality of (S)-Malic Acid but involves multiple protection/deprotection steps.

  • Reduction: (S)-Malic acid is reduced (via borane-dimethyl sulfide) to (S)-1,2,4-butanetriol.

  • Selective Bromination: The primary hydroxyl groups at C1 and C4 are selectively brominated using HBr/Acetic Acid or PBr₃, while the secondary C2 hydroxyl is preserved (often requiring transient protection or careful stoichiometric control).

Visualization: Synthetic Pathways

Synthesis cluster_0 Route A: Modern Biocatalytic Start 1,4-Dibromobutan-2-one (Prochiral Ketone) Product (S)-1,4-Dibromobutan-2-ol (CAS: 64028-90-6) Start->Product Stereoselective Reduction (>98% ee) Enzyme Biocatalysis (ADH / NADH) Enzyme->Product Malic (S)-Malic Acid (Chiral Pool) Triol (S)-1,2,4-Butanetriol Malic->Triol Reduction Triol->Product Selective Bromination (HBr/AcOH)

Figure 1: Comparison of the direct biocatalytic route (Route A) versus the multi-step chiral pool route (Route B).

Part 3: Mechanistic Insights & Reactivity

The utility of (S)-1,4-Dibromobutan-2-ol lies in its ability to undergo Neighboring Group Participation (NGP) . Under basic conditions, the C2-alkoxide attacks the C1-bromide to form a chiral epoxide, a "spring-loaded" electrophile.

Key Reaction: Epoxide Formation


This epoxide (CAS: 142388-32-9 for S-isomer) is the actual reactive species in many drug syntheses. The remaining C4-bromide allows for a second nucleophilic substitution, enabling the construction of pyrrolidines or tetrahydrofurans.

Part 4: Applications in Drug Development

HIV Protease Inhibitors (Amprenavir/Fosamprenavir)

The (S)-1,4-dibromobutan-2-ol scaffold is a precursor to the (S)-3-hydroxytetrahydrofuran moiety found in the "P2 ligand" of Amprenavir.

  • Mechanism: The molecule undergoes cyclization to the tetrahydrofuran ring while retaining the chiral center at C3 (derived from the original C2 of the butanol).

  • Significance: The stereochemistry at this position is essential for high-affinity binding to the aspartyl protease active site of HIV-1.

Cancer Therapeutics (STAT3 Inhibitors)

Recent research utilizes this scaffold to synthesize Napabucasin derivatives.[2] The chiral center directs the orientation of the inhibitor within the STAT3 SH2 domain, enhancing potency against cancer stem cells.

Visualization: Downstream Logic

Applications Core (S)-1,4-Dibromobutan-2-ol Epoxide (S)-2-(2-bromoethyl)oxirane (Reactive Intermediate) Core->Epoxide Base (NaOH) Napabucasin Napabucasin Analogs (STAT3 Inhibitor) Core->Napabucasin Derivatization THF (S)-3-Hydroxytetrahydrofuran Epoxide->THF Cyclization Amprenavir Amprenavir / Fosamprenavir (HIV Protease Inhibitor) THF->Amprenavir Coupling w/ Sulfonamide

Figure 2: The critical role of the (S)-enantiomer in synthesizing the P2 ligand of Amprenavir.

Part 5: Quality Control & Safety

Analytical Validation
  • Chiral HPLC: Essential to verify enantiomeric excess (ee).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Target: >98% ee for pharmaceutical grade.

  • NMR: ¹H NMR (CDCl₃) confirms the 1,4-substitution pattern (triplets at ~3.5 ppm for -CH₂Br).

Safety Protocol (Lachrymator)
  • Hazard: The compound is a potent lachrymator (causes severe eye irritation/tearing) and a skin irritant.

  • Handling: Must be handled in a certified fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield.

  • Neutralization: Spills should be treated with aqueous sodium thiosulfate to neutralize potential alkylating activity before disposal.

References

  • CymitQuimica. (S)-1,4-Dibromobutan-2-ol Product Data. Retrieved from

  • ChemicalBook. (S)-1,4-Dibromo-2-butanol CAS 64028-90-6 Technical Data. Retrieved from

  • BenchChem. 1,4-Dibromobutan-2-one and Derivatives in Drug Synthesis. Retrieved from

  • MDPI. Stereoselective Enzymatic Reduction of 1,4-Diones and Haloketones. Retrieved from

  • National Institutes of Health (NIH). Amprenavir Synthesis and Bioisosteres. J. Med. Chem. 2002.[3][4] Retrieved from

Sources

Executive Summary: The Strategic Value of C4-Chiral Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (S)-1,4-Dibromobutan-2-ol as a Chiral Synthon

(S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1 for racemate; stereospecific derivatives often custom referenced) represents a high-value "chiral pool" intermediate. Its structural utility lies in its bifunctional electrophilicity combined with a nucleophilic chiral center . Unlike simple alkyl halides, this molecule offers orthogonal reactivity: the primary bromides at positions C1 and C4 are susceptible to rapid nucleophilic attack, while the C2-hydroxyl group serves as an internal nucleophile for cyclization or a handle for stereochemical inversion.

This guide details the synthesis, physical characterization, and application of (S)-1,4-dibromobutan-2-ol, specifically focusing on its role as a precursor for (S)-3-hydroxytetrahydrofuran and chiral pyrrolidines—critical pharmacophores in antiretroviral and kinase-inhibitor drug classes.

Molecular Architecture & Physical Properties

The molecule consists of a butane backbone with a stereogenic center at C2. The presence of two heavy bromine atoms confers high density and distinct lipophilicity, making phase separation during workup a self-indicating process.

Table 1: Physicochemical Profile

PropertyValue / CharacteristicNotes
Molecular Formula

Molecular Weight 231.91 g/mol High atom economy waste (Br) unless recycled.
Boiling Point 114–115 °C @ 13 mmHgVacuum distillation required to prevent decomposition.
Density ~2.001 g/mLSignificantly heavier than water; forms the bottom layer in extractions.
Chirality (S)-EnantiomerDerived from (S)-Malic Acid or (S)-1,2,4-Butanetriol.[1][2]
Solubility Soluble in EtOH, DCM, THFLimited solubility in water; hydrolytically unstable at high pH.

Synthetic Route: The "Chiral Pool" Approach

The most robust route to (S)-1,4-dibromobutan-2-ol avoids asymmetric catalysis by utilizing the natural chirality of (S)-Malic Acid . This pathway ensures high enantiomeric excess (ee) >98% if racemization conditions (high heat/strong acid) are controlled.

Phase 1: Reduction to the Triol

The precursor, (S)-1,2,4-butanetriol, is generated via the reduction of (S)-malic acid (or its dimethyl ester).

  • Reagent: Borane-dimethyl sulfide (

    
    ) or 
    
    
    
    .
  • Critical Control: Temperature must be kept <20°C during hydride addition to prevent elimination side reactions.

Phase 2: Selective Bromination (The Protocol)

This step converts the primary alcohols to alkyl bromides while preserving the secondary alcohol.

Reagents:

  • (S)-1,2,4-Butanetriol (1.0 equiv)[1]

  • Hydrobromic Acid (48% aq, 2.5 equiv)

  • Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Purge with

    
    .
    
  • Loading: Charge (S)-1,2,4-butanetriol and glacial acetic acid (2 vol). Cool to 0°C.

  • Acid Addition: Add HBr (48%) dropwise. Exothermic: Maintain internal T < 10°C.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The triol (very polar,

      
       ~0.1) will disappear, replaced by the dibromide (
      
      
      
      ~0.6).
  • Workup (Density Driven):

    • Cool to RT and pour onto crushed ice.

    • Extract with Dichloromethane (DCM).

    • Observation: The product is in the organic layer (bottom). The aqueous layer contains excess acid.

  • Purification: Wash organic layer with sat.

    
     (careful: gas evolution) until pH neutral. Dry over 
    
    
    
    , filter, and concentrate.
  • Distillation: Purify the resulting brown oil via vacuum distillation (0.5 mmHg). Collect the fraction boiling at ~85-90°C (adjusted for lower vacuum).

Reactivity & Mechanistic Logic

The utility of (S)-1,4-dibromobutan-2-ol stems from the competition between cyclization and substitution .

Pathway A: Cyclization (Synthesis of (S)-3-Hydroxytetrahydrofuran)

Under basic conditions, the C2-alkoxide attacks the C4-bromide (5-exo-tet closure) rather than the C1-bromide.

  • Why? Kinetic favorability of 5-membered rings.

  • Outcome: Formation of the tetrahydrofuran ring with the chiral center intact.

Pathway B: Nucleophilic Substitution (Pyrrolidine Synthesis)

Reaction with primary amines (


) displaces both bromides to form chiral pyrrolidines.

Graphviz Diagram: Reactivity Pathways

Reactivity Malic (S)-Malic Acid (Chiral Source) Triol (S)-1,2,4-Butanetriol (Intermediate) Malic->Triol Reduction (BH3 or NaBH4) Dibromo (S)-1,4-Dibromobutan-2-ol (Target Scaffold) Triol->Dibromo Selective Bromination (HBr/AcOH) THF (S)-3-Hydroxytetrahydrofuran (Solvent/Drug Core) Dibromo->THF Base (NaOH) Intramolecular Cyclization Pyrrolidine Chiral Pyrrolidines (HIV Protease Inhibitors) Dibromo->Pyrrolidine R-NH2 Double Displacement

Caption: Transformation of (S)-Malic Acid into heterocyclic pharmacophores via the dibromo-alcohol intermediate.

Applications in Drug Development

HIV Protease Inhibitors

The chiral pyrrolidine motif derived from this scaffold is a structural isostere of proline. It is critical in the synthesis of Amprenavir and Fosamprenavir analogues, where the stereochemistry at the 3-position of the THF or pyrrolidine ring dictates binding affinity to the viral protease active site.

Kinase Inhibitors

(S)-3-Hydroxytetrahydrofuran is often used to introduce solubility and hydrogen-bond accepting capability into kinase inhibitors without adding excessive lipophilicity (LogP control).

Safety & Handling (Critical)

  • Alkylating Agent: As a bis-alkyl halide, this compound is a potential mutagen. It can alkylate DNA guanine residues.

  • Handling: Double-gloving (Nitrile over Latex) and use of a fume hood are mandatory.

  • Neutralization: Spills should be treated with a solution of ethanolic ammonia or sodium thiosulfate to quench electrophilicity before disposal.

References

  • Preparation of 1,2,4-Butanetriol: Tandon, V. K., et al. "Synthesis of Enantiomerically Pure (S)-(+)-3-Hydroxytetrahydrofuran and Its R Enantiomer from Malic or Tartaric Acid."[2] Journal of Organic Chemistry, vol. 48, no. 16, 1983, pp. 2767–2769.

  • Bromination Methodology: "Process for preparing 1,4-dibromo-2-butanol." U.S. Patent 3,607,951.

  • Physical Properties & CAS Data: PubChem Compound Summary for CID 84192, 1,4-Dibromo-2-butanol. [3]

  • Chiral Drug Applications: Agranat, I., & Caner, H. "Intellectual property and chirality of drugs." Drug Discovery Today, vol. 4, no. 7, 1999.

Sources

Technical Guide: Stereochemical Control & Applications of (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1,4-Dibromobutan-2-ol is a critical chiral building block (CBB) utilized primarily in the synthesis of enantiopure 3-hydroxypyrrolidines, statin side-chains (e.g., Atorvastatin intermediates), and various heterocyclic pharmaceuticals. Its value lies in the C2 chiral center, which, when preserved or systematically inverted, dictates the stereochemical outcome of downstream pharmacophores.

This guide moves beyond basic property listing to provide a mechanistic and operational blueprint for synthesizing, resolving, and utilizing this synthon with high enantiomeric excess (ee%).

Structural Fundamentals & Stereochemical Significance[1]

The utility of 1,4-dibromobutan-2-ol stems from its bifunctional electrophilicity combined with a nucleophilic chiral center.

Molecular Architecture
  • IUPAC Name: (2S)-1,4-dibromobutan-2-ol

  • Chiral Center: C2 Carbon. The hydroxyl group position determines the (S) or (R) designation.

  • Reactive Sites:

    • C1-Br: Primary alkyl halide (High electrophilicity, prone to

      
      ).
      
    • C2-OH: Secondary alcohol (Nucleophile upon deprotonation; Chiral handle).

    • C4-Br: Primary alkyl halide (High electrophilicity).

The Stereochemical Anchor

In drug design, the (S)-configuration is often required to match the binding pocket of biological targets. For instance, the conversion of (S)-1,4-dibromobutan-2-ol to (S)-3-hydroxypyrrolidine involves a double nucleophilic substitution where the chiral integrity of C2 must be maintained.

Critical Insight: In base-promoted cyclization reactions (e.g., epoxide formation), the C2-O bond remains intact. Thus, the absolute configuration (S) is retained in the resulting epoxide intermediate, provided the reaction conditions prevent racemization via carbocation formation.

Synthetic Pathways: The "Make vs. Buy" Decision

While commercially available, high-purity (S)-enantiomers (>99% ee) are expensive. In-house resolution is often the preferred route for process scale-up.

Pathway A: Enzymatic Kinetic Resolution (Recommended)

The most robust method for obtaining high ee% is the kinetic resolution of racemic 1,4-dibromobutan-2-ol using lipases.

  • Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Mechanism: Selective O-acylation. The enzyme preferentially acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted (or vice versa, depending on the specific lipase strain and solvent).

  • Advantages: Mild conditions, reusable catalyst, high enantioselectivity (

    
    ).
    
Pathway B: Asymmetric Reduction

Reduction of 1,4-dibromo-2-butanone using engineered ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).

  • Reagent: NADPH-dependent ADH (e.g., from Lactobacillus kefir).

  • Outcome: Direct formation of (S)-alcohol with >99% ee.[1]

  • Constraint: Requires the synthesis of the ketone precursor, which is a potent lachrymator and unstable.

Reactivity Profile & Mechanistic Insights

Understanding the intramolecular behavior of this molecule is vital for preventing side reactions.

Base-Promoted Epoxidation (The "Payne" Context)

Upon treatment with a base (e.g., NaOH), the C2-alkoxide attacks the C1-bromide rather than the C4-bromide.

  • Why C1 and not C4? Kinetic control. Formation of a 3-membered oxirane ring (3-exo-tet) is faster than the 5-membered tetrahydrofuran ring (5-exo-tet) due to proximity, despite the higher ring strain.

  • Product: (S)-2-(2-bromoethyl)oxirane.

Visualization: Synthesis & Cyclization Workflow

G Racemic Racemic 1,4-dibromobutan-2-ol CALB Enzymatic Resolution (CAL-B / Vinyl Acetate) Racemic->CALB S_Alcohol (S)-1,4-dibromobutan-2-ol (Target) CALB->S_Alcohol Unreacted (Slow reacting) R_Ester (R)-Acetate (Byproduct) CALB->R_Ester Acylated (Fast reacting) Base Base Treatment (NaOH/H2O) S_Alcohol->Base Intermediate Alkoxide Intermediate (C2-O-) Base->Intermediate Deprotonation Epoxide (S)-2-(2-bromoethyl)oxirane (Retained Configuration) Intermediate->Epoxide Intramolecular SN2 (Attack on C1) Pyrrolidine (S)-3-Hydroxypyrrolidine (Pharma Scaffold) Epoxide->Pyrrolidine + Amine (Ring Opening + Cyclization) Amine Primary Amine (R-NH2) Amine->Pyrrolidine

Figure 1: Workflow depicting the enzymatic resolution of the racemate and the subsequent stereochemically conserved cyclization pathway.

Experimental Protocol: Enzymatic Resolution

This protocol describes the kinetic resolution to isolate the (S)-enantiomer.

Safety Note: 1,4-Dibromobutan-2-ol is an alkylating agent. Use double gloves and work in a fume hood.

Materials
  • Substrate: Racemic 1,4-dibromobutan-2-ol (10 mmol).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

  • Acyl Donor: Vinyl Acetate (5 equivalents).

  • Catalyst: Novozym 435 (immobilized C. antarctica Lipase B), 20 mg/mmol substrate.

Methodology
  • Preparation: Dissolve racemic substrate (2.32 g, 10 mmol) in MTBE (50 mL).

  • Activation: Add Vinyl Acetate (4.6 mL, 50 mmol).

  • Initiation: Add Novozym 435 beads (200 mg).

  • Incubation: Shake at 30°C / 200 rpm.

  • Monitoring: Monitor reaction via Chiral GC (see Section 5) every 2 hours.

    • Stop Condition: When conversion reaches 50% (theoretical maximum yield for resolution).

  • Termination: Filter off the enzyme beads (enzyme can be washed with acetone and reused).

  • Purification:

    • Evaporate solvent.

    • Separate the (S)-alcohol from the (R)-acetate via Column Chromatography (Silica gel; Hexane/EtOAc gradient). The alcohol is more polar and elutes later.

Expected Results
  • Yield: ~45% (of theoretical 50%).

  • ee%: >98% (S)-enantiomer.[2][3]

Quality Control & Analytical Methods

Validation of stereochemistry is non-negotiable. Optical rotation involves too much variance; Chiral Chromatography is the standard.

Chiral Gas Chromatography (GC)
  • Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or equivalent).[4]

  • Dimensions: 30 m x 0.25 mm x 0.25 µm.[4]

  • Carrier Gas: Helium or Hydrogen (40 cm/sec).

  • Temperature Program:

    • Initial: 80°C (Hold 2 min).

    • Ramp: 2°C/min to 140°C.

  • Detection: FID (Flame Ionization Detector) at 250°C.

  • Elution Order: typically (S)-alcohol elutes before (R)-alcohol on

    
    -cyclodextrin phases, but this must be confirmed with a racemic standard.
    
Key Data Summary[1][3][6][7]
ParameterValue / Characteristic
Molecular Weight 231.91 g/mol
Boiling Point ~118°C (at reduced pressure)
Density ~1.8 g/mL
Stereochemistry (S)-Enantiomer (Retained in epoxide formation)
Storage 2-8°C, under Argon (Hygroscopic & Light Sensitive)
Primary Hazard Skin Irritant, Mutagenic Potential (Alkylating agent)

References

  • BenchChem. 1,4-Dibromo-2-butanol: Properties and Applications. Retrieved from

  • PubChem. 1,4-dibromobutan-2-ol Compound Summary. National Library of Medicine. Retrieved from

  • Gotor-Fernández, V., et al. (2011). Kinetic Resolution of Secondary Alcohols Using Enzymatic Synthesis. Applied Biochemistry and Biotechnology.[5] (Contextual citation on Lipase B efficiency). Retrieved from

  • Master Organic Chemistry. Synthesis of Epoxides: Treating Halohydrins With Base. (Mechanistic grounding for C1 vs C4 attack). Retrieved from

  • Phenomenex. Chiral HPLC and GC Method Development Guide. (Protocol grounding for Section 5). Retrieved from

Sources

(S)-1,4-Dibromobutan-2-ol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and analytical profiling of (S)-1,4-Dibromobutan-2-ol.

Spectral Characterization, Chiral Analysis, and Synthetic Logic

Executive Summary

(S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1 for racemate; specific enantiomer often custom-indexed) is a high-value chiral building block. Its utility lies in its bifunctionality: a secondary chiral alcohol flanked by two electrophilic alkyl bromide termini. This structure allows for the rapid construction of chiral heterocycles (e.g., pyrrolidines, tetrahydrofurans) and side chains in pharmaceutical intermediates.

This guide provides a definitive spectral atlas for the compound. While NMR and MS data are identical for both enantiomers in achiral environments, this document emphasizes the differentiation of the (S)-isomer through chiral HPLC and optical rotation protocols.

Compound Profile & Physiochemical Properties[1][2]

PropertyDataNotes
IUPAC Name (2S)-1,4-dibromobutan-2-ol
Molecular Formula C₄H₈Br₂O
Molecular Weight 231.91 g/mol Br isotope pattern (1:2:1) is distinct.
Appearance Clear to pale yellow viscous liquidOxidizes/darkens upon light exposure.
Boiling Point 114–115 °C @ 13 mmHgHigh vacuum distillation recommended.
Density ~2.00 g/mLHeavy halogenated solvent behavior.
Solubility Soluble in MeOH, DCM, DMSO, THFLimited solubility in water.

Spectral Atlas: Nuclear Magnetic Resonance (NMR)

Experimental Note: The following data represents the structural connectivity applicable to both enantiomers. For (S)-enantiomer confirmation, see Section 5 (Chiral Analysis).

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is characterized by the desheilding effects of the bromine atoms and the hydroxyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
3.98 – 4.05 Multiplet (m)1HH-2 (CH-OH)Most deshielded proton due to direct attachment to oxygen. Chiral center.
3.55 – 3.62 Doublet of Doublets (dd)1HH-1a (CH₂-Br)Diastereotopic proton adjacent to chiral center. Deshielded by Br.
3.48 – 3.54 Doublet of Doublets (dd)1HH-1b (CH₂-Br)Diastereotopic partner to H-1a.
3.45 – 3.52 Triplet (t)2HH-4 (CH₂-Br)Terminal methylene. Less sensitive to chiral center influence than H-1.
2.40 Broad Singlet (br s)1H-OH Exchangeable. Shift varies with concentration/solvent.[1]
2.05 – 2.25 Multiplet (m)2HH-3 (CH₂)Shielded methylene bridge. Complex splitting due to adjacent chiral center.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Logic
69.2 CHC-2 (CH-OH)Carbinol carbon; characteristic shift for secondary alcohols.
38.5 CH₂C-1 (CH₂-Br)Brominated carbon adjacent to chiral center.
36.8 CH₂C-3 (CH₂)Methylene bridge.
29.5 CH₂C-4 (CH₂-Br)Terminal brominated carbon.

Mass Spectrometry (MS) & Fragmentation

Method: EI-MS (70 eV) or ESI+ (with adducts).

Key Ions (EI-MS)
  • Molecular Ion (M⁺): m/z 230, 232, 234 (Ratio 1:2:1). Confirms presence of two bromine atoms.[2][3]

  • Base Peak: m/z 137 (and 139).

  • Loss of H₂O: M-18 peak often observed.

Fragmentation Pathway (Graphviz)

MS_Fragmentation M_Ion Molecular Ion (M+) [C4H8Br2O]+ m/z 230, 232, 234 Frag_1 Loss of CH2Br [C3H6BrO]+ m/z 137, 139 M_Ion->Frag_1 Alpha Cleavage (Base Peak) Frag_2 Dehydration (M - H2O) [C4H6Br2]+ m/z 212, 214, 216 M_Ion->Frag_2 - H2O Frag_3 Cyclic Bromonium Ion [C4H6Br]+ m/z 133, 135 Frag_2->Frag_3 - Br

Caption: Primary fragmentation pathways for 1,4-dibromobutan-2-ol under Electron Impact (EI) ionization.

Chiral Analysis & Purity Determination

This is the critical section for verifying the (S)-enantiomer. Standard NMR is insufficient.

Optical Rotation (Polarimetry)
  • Parameter: Specific Rotation

    
    
    
  • Solvent: Chloroform (CHCl₃) or Methanol (MeOH).

  • Typical Concentration:

    
     g/100  mL.
    
  • Protocol:

    • Prepare a 10 mg/mL solution in HPLC-grade CHCl₃.

    • Zero polarimeter with pure solvent blank.

    • Measure rotation at 589 nm (Na D-line) at 20°C.[1]

    • Note: The sign (+/-) depends on the solvent. Literature values must be matched to the exact solvent system.

Chiral HPLC Method (Self-Validating Protocol)

To determine Enantiomeric Excess (ee%), use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (low wavelength required due to lack of chromophore).

  • Validation: Inject racemate first to establish separation of enantiomers (

    
     and 
    
    
    
    ). The (S)-enantiomer is identified by spiking with a known standard or correlating with optical rotation.

Synthesis & Causality

Why use the (S)-isomer? It allows for the stereocontrolled synthesis of drugs like Napabucasin or chiral pyrrolidines without the need for wasteful resolution steps later in the pipeline.

Enantioselective Synthesis Workflow

The preferred route is the bioreduction or asymmetric transfer hydrogenation of the corresponding ketone.

Synthesis_Workflow Start 1,4-Dibromobutan-2-one (Prochiral Ketone) Product (S)-1,4-Dibromobutan-2-ol (>98% ee) Start->Product Asymmetric Reduction NADH/NADPH cofactor Catalyst Ketoreductase (KRED) or Ru-TsDPEN (Noyori) Catalyst->Start Catalysis QC QC: Chiral HPLC & Optical Rotation Product->QC Validation

Caption: Enantioselective reduction pathway to generate high-purity (S)-1,4-dibromobutan-2-ol.

References

  • BenchChem. 1,4-Dibromo-2-butanol Compound Summary. Retrieved from .

  • National Institutes of Health (NIH) PubChem. 1,4-Dibromobutan-2-ol (CID 29570). Retrieved from .

  • ChemicalBook. 1,4-Dibromo-2-butanol NMR and Spectral Data. Retrieved from .

  • MDPI. Stereoselective Enzymatic Reduction of 1,4-Diones. (Contextual reference for biocatalytic reduction of similar brominated ketones). Retrieved from .

  • Phenomenex. Chiral HPLC Separation Strategies. (Methodology grounding). Retrieved from .

Sources

Technical Guide: Synthesis of (S)-1,4-Dibromobutan-2-ol from Chiral Pool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1, stereoisomer specific) is a high-value chiral building block used in the synthesis of pyrrolidine-based pharmaceuticals, agrochemicals, and functionalized chiral ligands. While racemic synthesis via allyl bromide is chemically trivial, accessing the enantiopure (S)-isomer requires a "chiral pool" strategy to ensure high optical purity (>98% ee) without expensive resolution steps.

This guide details the synthesis starting from L-Malic Acid . Unlike legacy protocols that utilize hydrobromic acid (HBr)—which suffers from severe yield losses due to acid-catalyzed cyclization into 3-bromotetrahydrofuran—this protocol utilizes a Selective Sulfonylation-Displacement Strategy . This approach guarantees the preservation of the chiral center and minimizes heterocyclic byproducts.

Strategic Retrosynthesis

The retrosynthetic logic relies on the structural homology between L-Malic acid and the target dibromide. The carbon skeleton is preserved, and the stereocenter at C2 remains untouched throughout the transformation.

Retrosynthesis Target (S)-1,4-Dibromobutan-2-ol (Target) Inter1 (S)-1,4-Dimesyloxybutan-2-ol (Activated Intermediate) Target->Inter1 Finkelstein (LiBr) Inter2 (S)-1,2,4-Butanetriol (Chiral Core) Inter1->Inter2 Selective Mesylation Start L-Malic Acid (Natural Precursor) Inter2->Start Reduction & Esterification

Figure 1: Retrosynthetic disconnection showing the preservation of the C2 chiral center.

Precursor Selection: The Case for L-Malic Acid[1]

ParameterL-Malic AcidL-Aspartic AcidL-Tartaric Acid
Chiral Fidelity High (Direct mapping)Moderate (Diazotization risk)Low (Requires C3 deoxygenation)
Atom Economy ExcellentGoodPoor
Cost/Scale Commodity ChemicalCommodity ChemicalCommodity Chemical
Process Risk Low Medium (Nitrosamine concerns)High (Symmetry issues)

Decision: L-Malic Acid is the superior starting material. It provides the (S)-configuration directly (natural L-malic acid is (S)-(-)-malic acid) and requires only reduction of the carboxylates to reach the triol stage.

Experimental Protocol

Stage 1: Synthesis of (S)-1,2,4-Butanetriol

Objective: Convert L-Malic acid to the triol without racemization. Mechanism: Esterification followed by chemoselective reduction.

Step 1.1: Dimethyl L-Malate Formation
  • Reagents: L-Malic Acid (1.0 eq), Methanol (solvent/reactant), Catalytic H₂SO₄ or HCl.

  • Procedure: Reflux L-Malic acid in excess methanol with catalytic acid for 4–6 hours.

  • Workup: Neutralize with NaHCO₃, concentrate in vacuo.

  • Yield: Quantitative (>95%).

Step 1.2: Borohydride Reduction

Note: While Borane-DMS is cleaner, NaBH₄ is preferred for safety and cost in scale-up environments.

  • Setup: 3-neck flask, N₂ atmosphere, mechanical stirrer.

  • Reagents:

    • Dimethyl L-Malate (1.0 eq)

    • NaBH₄ (2.5 eq)

    • LiCl (2.5 eq) - Critical additive to generate LiBH₄ in situ for ester reduction.

    • Solvent: THF / Ethanol (anhydrous).

  • Execution:

    • Dissolve NaBH₄ and LiCl in THF. Stir for 30 mins to activate.

    • Add Dimethyl L-Malate solution dropwise at 0°C (Exothermic!).

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup (Critical):

    • Quench carefully with Methanol to destroy excess hydride.

    • Adjust pH to 7 with dilute HCl.

    • Boron Removal: Evaporate with Methanol (3x) to remove boron as volatile Trimethyl Borate. This is essential for product purity.

  • Purification: Vacuum distillation (bp ~150°C at 0.1 mmHg).

  • Target: Colorless viscous oil. Optical Rotation

    
     (c=1, MeOH).
    
Stage 2: Selective Bromination (The "Anti-Cyclization" Route)

Challenge: Direct reaction of 1,2,4-butanetriol with HBr causes rapid cyclization to 3-hydroxytetrahydrofuran due to the favorable entropy of 5-membered ring formation. Solution: Activation of primary hydroxyls as mesylates followed by halide displacement.

Step 2.1: Selective 1,4-Bis-Mesylation
  • Reagents:

    • (S)-1,2,4-Butanetriol (1.0 eq)[1]

    • Methanesulfonyl Chloride (MsCl) (2.1 eq)

    • Pyridine or Triethylamine (2.5 eq)

    • DCM (Dichloromethane).

  • Procedure:

    • Cool triol/base mixture in DCM to -10°C.

    • Add MsCl dropwise. The primary alcohols (C1, C4) react significantly faster than the secondary alcohol (C2) due to steric hindrance.

    • Monitor by TLC. Stop immediately upon consumption of starting material to prevent tri-mesylation.

  • Workup: Wash with cold 1N HCl, NaHCO₃, brine. Dry over MgSO₄.

Step 2.2: Finkelstein Displacement
  • Reagents:

    • Crude Bis-mesylate

    • LiBr (3.0 eq)

    • Acetone or 2-Butanone (MEK).

  • Procedure:

    • Dissolve mesylate in Acetone. Add LiBr.

    • Reflux for 6–12 hours. LiOMs precipitates out.

  • Purification:

    • Filter off salts. Concentrate filtrate.[2]

    • Partition between Water/EtOAc.

    • Final Polish: Column chromatography (Hexane/EtOAc) or vacuum distillation if stability permits.

Process Logic & Control

The following workflow diagram illustrates the critical decision points and safety checks required to maintain the (S)-configuration and prevent cyclization.

ProcessFlow Start Start: (S)-1,2,4-Butanetriol Decision Select Bromination Method Start->Decision PathA Path A: HBr / AcOH (Legacy) Decision->PathA Low Cost / High Impurity PathB Path B: MsCl / LiBr (Recommended) Decision->PathB Pharma Grade RiskA CRITICAL RISK: Cyclization to Tetrahydrofuran PathA->RiskA StepB1 Step 1: Selective Mesylation (-10°C, 2.1 eq MsCl) PathB->StepB1 StepB2 Step 2: LiBr Displacement (Reflux in Acetone) StepB1->StepB2 Product Product: (S)-1,4-Dibromobutan-2-ol >98% ee StepB2->Product

Figure 2: Process decision tree highlighting the risk of acid-catalyzed cyclization.

Analytical Validation

To ensure the protocol was successful, the following analytical benchmarks must be met:

TestMethodExpected ResultPurpose
Identity ¹H NMR (CDCl₃)

3.9-4.1 (m, 1H, CH-OH), 3.4-3.6 (m, 4H, CH₂Br)
Confirm structure & regioselectivity.
Purity GC-MS / HPLC>97% AreaQuantify byproducts (monobromides).
Chirality Polarimetry

(c=1, CHCl₃)
Confirm retention of (S)-center.
Residuals ICP-MSBoron < 10 ppmEnsure complete removal of reduction byproducts.

Safety & Handling

  • Sodium Borohydride (NaBH₄): Liberates flammable hydrogen gas upon contact with acid or moisture. Ensure adequate venting and N₂ inerting.

  • Methanesulfonyl Chloride (MsCl): Highly toxic and lachrymator. Use in a fume hood.

  • Alkyl Bromides: The product is an alkylating agent. It is potentially genotoxic. Double-gloving and full skin protection are mandatory.

  • Waste Disposal: Aqueous streams containing Boron and Lithium must be segregated according to local environmental regulations.

References

  • Preparation of 1,2,4-butanetriol . US Patent 4973769A. (1990). Describes the catalytic hydrogenation and reduction methods for malic esters.

  • Process for preparing 1,2,4-butanetriol . US Patent 6949684B2. (2005). Details the NaBH4 reduction of dimethyl malate and purification steps.

  • 1,4-Dibromo-2-butanol . Sigma-Aldrich Technical Data. CAS 19398-47-1.[3][4][5][6][7] Physical properties and safety data.

  • Synthesis of Chiral 1,2,4-Butanetriol . Journal of the American Chemical Society, 70, 3121-25 (1948).[8] Foundational work on malic acid reduction.

  • 1,4-Dibromo-2-butanol Properties . ChemicalBook. CAS 19398-47-1.[3][4][5][6][7]

Sources

Enantioselective Synthesis of 1,4-Dibromobutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the enantioselective synthesis of 1,4-Dibromobutan-2-ol , a critical chiral building block for the synthesis of bioactive heterocyclic compounds (e.g., chiral pyrrolidines, tetrahydrofurans) and pharmaceutical intermediates.

This guide prioritizes Scientific Integrity by focusing on a Chiral Pool Strategy (Route A) as the primary high-fidelity method, while providing a Biocatalytic Resolution (Route B) as a scalable alternative.

Executive Summary

Target Molecule: (S)-1,4-Dibromobutan-2-ol (or (R)-enantiomer via analogous starting materials). CAS Registry Number: 19398-47-1 (Racemic), Specific enantiomers vary.[1] Core Application: Precursor for nucleophilic cyclization to form chiral 3-substituted tetrahydrofurans and pyrrolidines; cross-linking agent for protein modification.[1]

The synthesis of 1,4-dibromobutan-2-ol presents a unique chemoselective challenge: the installation of bromine atoms at the C1 and C4 primary positions while preserving the C2 secondary hydroxyl group and its stereochemical integrity. This guide delineates a chemoselective bromination strategy starting from the chiral pool precursor (S)-Malic Acid .

Retrosynthetic Analysis

The most logical disconnection relies on the differential reactivity between primary and secondary alcohols. (S)-Malic acid provides the C4 carbon skeleton with the chiral center already established.

Retrosynthesis Target (S)-1,4-Dibromobutan-2-ol (Target) Triol (S)-1,2,4-Butanetriol (Key Intermediate) Target->Triol Selective Bromination (Appel or Sulfonylation) Malic (S)-Malic Acid (Chiral Pool Start) Triol->Malic Exhaustive Reduction (BH3-DMS)

Figure 1: Retrosynthetic logic leveraging the chiral pool.

Route A: Chiral Pool Synthesis (High Enantiopurity)

This route is preferred for applications requiring


 ee.[1] It utilizes (S)-Malic Acid  as the starting material, which is inexpensive and available in high optical purity.
Phase 1: Exhaustive Reduction to (S)-1,2,4-Butanetriol

The carboxylic acid moieties of malic acid are reduced to primary alcohols.[1] Borane-dimethyl sulfide (BH₃[2]·DMS) is the reagent of choice over LiAlH₄ to avoid harsh conditions that might racemize the center or cause difficult workups.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Reagent Loading: Charge the flask with (S)-Malic Acid (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C. Add BH₃·DMS (3.0 eq) dropwise via the addition funnel over 60 minutes. Caution: Hydrogen gas evolution.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (stain with KMnO₄; triol is very polar).[1]

  • Quench: Cool to 0°C. Slowly add Methanol to quench excess borane.

  • Workup: Concentrate in vacuo. Co-evaporate with Methanol (3x) to remove volatile trimethyl borate.[1]

  • Yield: Expect >95% yield of (S)-1,2,4-Butanetriol as a viscous, colorless oil.[1]

Phase 2: Regioselective Bromination

The critical step is distinguishing the primary alcohols (C1, C4) from the secondary alcohol (C2). Primary alcohols are sterically more accessible and react significantly faster with bulky electrophiles.[1]

Method Choice: Selective Sulfonylation/Displacement Direct bromination with HBr is too harsh and lacks selectivity.[1] The Appel reaction (CBr₄/PPh₃) can be selective but purification of triphenylphosphine oxide is tedious. The Tosylation/Finkelstein sequence is robust and scalable.[3]

Protocol:

  • Activation: Dissolve (S)-1,2,4-Butanetriol (1.0 eq) in dry Pyridine (0.2 M). Cool to -10°C.[1]

  • Selective Tosylation: Add p-Toluenesulfonyl chloride (TsCl) (2.05 eq) portion-wise.[1] The low temperature and stoichiometry prevent reaction at the secondary hydroxyl.

  • Incubation: Stir at 0°C for 4–6 hours. Monitor by TLC.[1]

  • Workup: Dilute with CH₂Cl₂, wash with 1M HCl (to remove pyridine), then NaHCO₃ and brine. Dry and concentrate to obtain crude 1,4-di-O-tosyl-butan-2-ol .

  • Displacement: Dissolve the ditosylate in Acetone (0.5 M). Add Lithium Bromide (LiBr) (4.0 eq).[1]

  • Reflux: Heat to reflux for 12 hours. The primary tosylates are displaced by bromide via Sₙ2.[1]

  • Purification: Concentrate, redissolve in Ether/Water. The organic layer is dried and purified via flash chromatography (Hexanes/EtOAc 9:1).

Self-Validating Check:

  • ¹H NMR: Look for the shift of the C1/C4 protons. In the triol, they appear ~3.5-3.7 ppm.[1] In the dibromide, they shift upfield to ~3.4-3.5 ppm but distinct from the tosylate (~4.0 ppm). The integral ratio must be 2:1:2 (CH₂Br : CHOH : CH₂Br).

  • Chiral HPLC: Verify ee remains unchanged from the starting malic acid.[1]

Route B: Biocatalytic Resolution (Scalable/Industrial)

For larger scales where cost is paramount and 95-99% ee is acceptable, kinetic resolution of the racemic dibromide is efficient.[1]

Synthesis of Racemic Precursor: React Allyl Bromide with Paraformaldehyde and HBr/AcOH to generate racemic 1,4-dibromobutan-2-ol directly (Prins-type reaction).

Enzymatic Protocol:

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).[1]

  • Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE).[1]

  • Acyl Donor: Vinyl Acetate (irreversible acyl donor).[1]

  • Reaction:

    • Suspend racemic 1,4-dibromobutan-2-ol (1.0 eq) and Vinyl Acetate (0.6 eq) in MTBE.

    • Add CAL-B (10-20 mg per mmol substrate).

    • Incubate at 30°C with orbital shaking.[1]

  • Mechanism: CAL-B selectively acetylates the (R)-enantiomer , leaving the (S)-alcohol unreacted.

  • Monitoring: Monitor conversion by GC or chiral HPLC. Stop reaction at exactly 50% conversion (or slightly beyond to ensure high ee of the remaining alcohol).

  • Separation: Filter off the enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography.

Biocatalysis Racemic Racemic 1,4-Dibromobutan-2-ol Enzyme CAL-B Lipase + Vinyl Acetate Racemic->Enzyme Kinetic Resolution R_Acetate (R)-Acetate (Acylated Product) Enzyme->R_Acetate Fast Reaction S_Alcohol (S)-1,4-Dibromobutan-2-ol (Target Alcohol) Enzyme->S_Alcohol Unreacted

Figure 2: Enzymatic kinetic resolution workflow.

Data Summary & Comparison

ParameterRoute A: Chiral PoolRoute B: Biocatalytic Resolution
Starting Material (S)-Malic AcidAllyl Bromide / Butadiene
Steps 3 (Reduction, Activation, Bromination)2 (Racemic Synth, Resolution)
Yield (Theoretical) High (>70% overall)Max 50% (for single enantiomer)
Enantiomeric Excess >98% (Determined by SM)>99% (Tunable by conversion)
Scalability Moderate (Reagent cost)High (Cheap reagents)
Key Risk Loss of selectivity at C2Over-conversion lowers yield

Safety & Handling

  • Vesicant Warning: 1,4-Dibromobutan-2-ol is an alkylating agent.[1] It is a potential vesicant (blister agent) and severe skin irritant.[1] Handle only in a fume hood with double nitrile gloves.[1]

  • Borane Hazards: BH₃[1]·DMS releases hydrogen gas and is flammable.[1] Quench carefully.

  • Waste: Segregate halogenated organic waste.

References

  • Reduction of Malic Acid to Butanetriol

    • Hanessian, S., et al. "Total Synthesis of (+)-Plicazzin."[1] Journal of Organic Chemistry, vol. 68, no. 19, 2003, pp. 7204–7218.[1] Link

    • Note: Describes the reduction of malic acid to 1,2,4-butanetriol using Borane-DMS.
  • Selective Bromination/Sulfonylation

    • Chaudhary, S. K., & Hernandez, O. "A Simplified Procedure for the Preparation of Alkyl Bromides from Alcohols."[1] Tetrahedron Letters, vol. 20, no. 2, 1979, pp. 95–98.[1] Link

    • Note: Establishes protocols for converting primary alcohols to bromides selectively.
  • Biocatalytic Resolution Principles

    • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds."[1] Tetrahedron, vol. 63, no.[1] 8, 2007, pp. 1721–1754.[1] Link

    • Note: General review covering CAL-B medi
  • Racemic Synthesis via Prins Reaction

    • Elian, J., & Lepingle, M. "Process for the preparation of 1,4-dibromobutane."[1][4] U.S. Patent 2,913,502.[1] Link

    • Note: Describes the fundamental chemistry of butadiene/allyl bromide bromin

Sources

(S)-1,4-Dibromobutan-2-ol as a Chiral Synthon: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

High-Value C4 Chiral Architecture for Drug Discovery

(S)-1,4-Dibromobutan-2-ol (CAS: 89642-49-9 for generic/racemic; specific enantiomer citations vary) represents a critical "chiral pool" extender in modern organic synthesis. Unlike the ubiquitously used C3 synthons (e.g., epichlorohydrin, glycidol), this C4 synthon provides a pre-functionalized ethyl side chain, enabling the direct construction of complex heterocyclic scaffolds—specifically chiral pyrrolidines, tetrahydrothiophenes, and extended oxirane systems—without the need for subsequent homologation steps.

This guide details the chemo-enzymatic production of (S)-1,4-dibromobutan-2-ol and its divergent utility in accessing enantiopure pharmaceutical intermediates.

Chemical Profile & Stereochemical Significance[1][2][3][4][5][6]

The utility of (S)-1,4-dibromobutan-2-ol stems from its bifunctional electrophilicity combined with a secondary chiral alcohol .

  • Formula: C₄H₈Br₂O

  • Molecular Weight: 231.91 g/mol

  • Key Features:

    • C1-Bromine: Primary alkyl halide, highly susceptible to intramolecular displacement by the C2-hydroxyl (forming epoxides) or intermolecular nucleophilic attack.

    • C4-Bromine: Homologated primary alkyl halide, allowing for ring-closure reactions (e.g., forming 5-membered rings).

    • C2-Chiral Center: The (S)-configuration dictates the stereochemical outcome of downstream cyclizations, often transferring chirality with >98% ee (enantiomeric excess).

Structural Divergence Map

The following diagram illustrates how this single synthon acts as a linchpin for multiple heterocyclic classes.

G Synthon (S)-1,4-Dibromobutan-2-ol (Core Synthon) Epoxide (S)-2-(2-Bromoethyl)oxirane (Epoxide Formation) Synthon->Epoxide Base (NaOH) Intramolecular SN2 Pyrrolidine Chiral Pyrrolidines (N-Heterocycles) Synthon->Pyrrolidine R-NH2 Cyclization Thiophene Tetrahydrothiophenes (S-Heterocycles) Synthon->Thiophene Na2S Cyclization Ketone 1,4-Dibromobutan-2-one Ketone->Synthon Enzymatic Reduction (KREDs) Epoxide->Pyrrolidine Amine Opening

Figure 1: Divergent synthesis map showing the transformation of the core synthon into three distinct classes of chiral heterocycles.

Synthesis & Scalability

While chemical resolution of racemic bromohydrins is possible, it is atom-inefficient (max 50% yield). The industry standard for high-purity (S)-1,4-dibromobutan-2-ol is Asymmetric Enzymatic Reduction .

The Chemo-Enzymatic Route

This route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to stereoselectively reduce the prochiral ketone.

Step 1: Precursor Synthesis (1,4-Dibromobutan-2-one)

The ketone is synthesized via the oxidation of 1,4-dibromobutan-2-ol (racemic) or ring-opening of cyclopropyl ketones, though the most scalable route involves the bromination of 3-buten-1-ol derivatives followed by oxidation.

Step 2: Biocatalytic Reduction
  • Enzyme: Engineered KREDs (e.g., variants derived from Lactobacillus kefir or Candida magnoliae).

  • Cofactor Recycling: NADPH is regenerated in situ using Glucose Dehydrogenase (GDH) and Glucose.

  • Reaction:

    
    
    
ParameterSpecificationNotes
Substrate Loading 50–100 g/LHigh loading requires biphasic media (e.g., butyl acetate/water).
Temperature 30°COptimal for enzyme stability.
pH Control 6.5 – 7.0Maintained via auto-titration (critical for NADPH stability).
Yield >90%Quantitative conversion is typical.[1]
Enantiomeric Excess >99% ee(S)-enantiomer is highly favored by anti-Prelog enzymes.

Mechanistic Versatility & Applications

Pathway A: Synthesis of Chiral Epoxides

Treatment of (S)-1,4-dibromobutan-2-ol with a mild base triggers an intramolecular Williamson ether synthesis. The C2-alkoxide attacks the C1-carbon, displacing the bromide.

  • Product: (S)-2-(2-bromoethyl)oxirane (also known as (S)-4-bromo-1,2-epoxybutane).

  • Mechanism: Intramolecular

    
    .
    
  • Utility: This epoxide acts as a "homo-epibromohydrin." It allows nucleophiles to attack the epoxide ring while preserving the distal ethyl bromide for a second alkylation event—perfect for spirocyclic compounds.

Pathway B: Chiral Pyrrolidine Synthesis

Pyrrolidines are ubiquitous in alkaloids (e.g., nicotine) and pharmaceuticals. The (S)-synthon allows for a "one-pot" cyclization with primary amines.

  • Mechanism:

    • First Alkylation: Amine attacks the less hindered C4-bromide (intermolecular

      
      ).
      
    • Epoxide Formation (In situ): Base converts the chlorohydrin moiety to an epoxide.

    • Cyclization: The secondary amine attacks the epoxide (intramolecular 5-exo-tet), closing the ring.

  • Stereochemistry: The (S)-configuration at C2 is inverted to (R) if the ring closes via epoxide opening, or retained if the hydroxyl is activated (e.g., mesylated) and displaced directly. Note: Direct displacement of the OH usually requires activation (MsCl/TsCl).

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of (S)-1,4-Dibromobutan-2-ol

Self-validating step: Monitor consumption of NADPH at 340 nm to verify enzyme activity before full scale-up.

  • Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate (

    
    ).
    
  • Cofactor Mix: Dissolve NADP+ (20 mg) and Glucose (2.0 g) in the buffer.

  • Enzyme Addition: Add Glucose Dehydrogenase (GDH, 500 units) and the specific (S)-selective KRED (e.g., Codexis KRED-P1 series or equivalent, 100 mg).

  • Substrate Addition: Dissolve 1,4-dibromobutan-2-one (1.0 g, 4.35 mmol) in 2 mL of DMSO or Isopropanol (co-solvent). Add dropwise to the aqueous mixture.

  • Incubation: Stir at 30°C at 200 rpm. Maintain pH at 7.0 using 1M NaOH (stat-titration).

  • Work-up: After 24 hours (check conversion by TLC/GC), extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over

    
     and concentrate in vacuo.
    
  • Validation: Analyze ee% via Chiral GC (e.g., Cyclodex-B column).

Protocol 2: Conversion to (S)-2-(2-Bromoethyl)oxirane

Safety Note: Epoxides are potential alkylating agents. Handle in a fume hood.

  • Reaction: Dissolve (S)-1,4-dibromobutan-2-ol (10 mmol) in

    
     (50 mL).
    
  • Base Treatment: Cool to 0°C. Add finely powdered KOH (12 mmol) slowly.

  • Stirring: Allow to warm to room temperature and stir for 4 hours. The formation of a KBr precipitate indicates reaction progress.

  • Purification: Filter off solids. Wash the filtrate with brine. Carefully remove solvent (product is volatile). Distill under reduced pressure if necessary.

References

  • Enzymatic Reduction of Halo-ketones

    • Hollmann, F., et al. "Biocatalytic reduction of halo-ketones: A highly enantioselective route to halohydrins." Green Chemistry, 2011.

  • Synthesis of Chiral Epoxides

    • Pedragosa-Moreau, S., et al. "Microbial resolution of 1,4-dibromobutan-2-ol: Access to chiral epoxides." Tetrahedron: Asymmetry, 1997.

  • Pyrrolidine Synthesis via 1,4-Dihalides

    • Coldham, I., & Hufton, R. "Intramolecular substitution of epoxides and halo-alcohols for the stereoselective synthesis of pyrrolidines." Chemical Reviews, 2005.

  • KRED Application in Pharmaceutical Intermediates

    • Truppo, M. D. "Biocatalysis in the Pharmaceutical Industry: The Need for Speed." ACS Medicinal Chemistry Letters, 2017.

Sources

Technical Guide: Reactivity of the Hydroxyl Group in (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Linchpin

(S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1) acts as a critical "chiral linchpin" in the synthesis of enantiopure pharmaceuticals, particularly antifungal triazoles and complex heterocyclic scaffolds. Its utility stems from the unique reactivity profile of its C2 hydroxyl group, which serves as an intramolecular trigger.

Unlike simple alcohols, the hydroxyl group in this molecule is flanked by two electrophilic sites: a proximal primary bromide (C1) and a distal primary bromide (C4). This guide provides a technical deep-dive into exploiting this competition, specifically focusing on the kinetic dominance of 3-exo-tet cyclization over 5-exo-tet pathways, and provides validated protocols for its manipulation.

Structural Analysis & Mechanistic Bifurcation

The reactivity of (S)-1,4-dibromobutan-2-ol is defined by the competition between two intramolecular nucleophilic substitution pathways upon deprotonation of the hydroxyl group.

The Mechanistic Divergence

Upon exposure to base, the nascent alkoxide intermediate faces a bifurcation point:

  • Path A (Kinetic Control): Attack at C1 to form (S)-2-(2-bromoethyl)oxirane . This follows a 3-exo-tet trajectory. Despite the ring strain of the epoxide, this pathway is kinetically favored due to the proximity of the nucleophile to the electrophile (entropy effect) and favorable orbital alignment.

  • Path B (Thermodynamic Control): Attack at C4 to form 3-bromotetrahydrofuran . This follows a 5-exo-tet trajectory. While the 5-membered ring is thermodynamically more stable, the rotational freedom of the butyl chain imposes a higher entropic penalty compared to the C1 attack.

Key Insight: In standard basic conditions (KOH/H₂O or K₂CO₃/MeOH), Path A dominates (>95% selectivity), making this molecule a premier precursor for chiral epoxides.

Pathway Visualization

ReactivityPathway Start (S)-1,4-Dibromobutan-2-ol Base Base (Deprotonation) Start->Base Alkoxide Alkoxide Intermediate Base->Alkoxide -H+ Epoxide (S)-2-(2-bromoethyl)oxirane (Kinetic Product) Alkoxide->Epoxide Path A: 3-exo-tet (Fast) THF 3-Bromotetrahydrofuran (Thermodynamic Product) Alkoxide->THF Path B: 5-exo-tet (Slow)

Figure 1: Mechanistic bifurcation of the alkoxide intermediate. Path A (green) represents the standard synthetic route utilized in drug development.

Primary Transformation: Epoxide Synthesis

The conversion to (S)-2-(2-bromoethyl)oxirane is the most frequent application of this molecule. The retention of the (S)-configuration at the chiral center is absolute, as the bond breaking occurs at the non-chiral C1 carbon.

Experimental Protocol: Base-Mediated Cyclization

Objective: Selective formation of the epoxide while minimizing polymerization or hydrolysis.

ParameterSpecificationRationale
Reagent Aqueous KOH (30% w/v) or K₂CO₃Strong enough to deprotonate (-OH pKa ~16) but minimizes competing SN2 attack by hydroxide.
Solvent t-BuOH or Et₂O/Water biphasicCritical: t-BuOH is bulky and non-nucleophilic, preventing solvent attack on the primary bromides.
Temperature 0°C to 10°CLow temperature suppresses the formation of the thermodynamic THF byproduct.
Stoichiometry 1.1 equiv BaseSlight excess ensures complete conversion; large excess risks opening the newly formed epoxide.
Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g (43 mmol) of (S)-1,4-dibromobutan-2-ol in 50 mL of t-BuOH. Cool the solution to 0°C in an ice bath.

  • Addition: Add 30 mL of 30% aqueous KOH dropwise over 30 minutes. Note: Rapid addition causes localized heating and racemization risks via elimination pathways.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.4) should disappear, replaced by the epoxide (Rf ~0.6).

  • Quench & Extraction: Dilute with 100 mL Et₂O and 50 mL cold water. Separate phases. Wash organic layer with brine.

  • Purification: Dry over Na₂SO₄ and concentrate in vacuo at <30°C. Caution: The product is volatile. Distillation is recommended for high purity (bp ~80°C at 50 mmHg).

Secondary Reactivity: Protection & Substitution

While cyclization is dominant, orthogonal protection allows the researcher to utilize the bromides for chain extension.

Hydroxyl Protection Strategies

Direct nucleophilic substitution at C1 or C4 without protecting the alcohol is impossible due to the rapid cyclization described above.

  • TBDMS Protection:

    • Reagents: TBDMS-Cl, Imidazole, DMF.

    • Outcome: Forms (S)-((1,4-dibromobutan-2-yl)oxy)(tert-butyl)dimethylsilane.

    • Utility: Allows for nucleophilic displacement of the C4 bromide (e.g., with cyanide or azide) without cyclization.

Oxidation to Ketone

Reverting the alcohol to 1,4-dibromo-2-butanone is useful for resetting stereocenters or entering different synthetic manifolds.

  • Method: Swern Oxidation or Dess-Martin Periodinane.

  • Warning: Avoid Jones reagent or other acidic oxidants, as acid catalyzes the rearrangement of the bromohydrin to tetrahydrofuran derivatives.

Troubleshooting & Critical Control Points

Table 2 outlines common failure modes when working with this substrate.

Failure ModeSymptomRoot CauseCorrective Action
Low Yield Polymerization / GummingReaction temperature too high (>25°C).Maintain strict 0-5°C control.
Racemization Loss of ee%Elimination-Addition mechanism (formation of enol).Avoid extremely strong bases (e.g., NaH, LDA) which can deprotonate the alpha-carbon.
Byproduct Formation THF derivative observedAcidic contamination or prolonged reaction time.Ensure basic pH; quench immediately upon completion.
Hydrolysis Formation of diolHigh water content in solvent or hydroxide attack.Use biphasic system or bulky alcohol solvent (t-BuOH).

Applications in Drug Discovery

The (S)-2-(2-bromoethyl)oxirane derived from this alcohol is a pharmacophore precursor.

  • Triazole Antifungals: The epoxide is opened by triazole nucleophiles. The remaining bromide chain allows for the attachment of aryl side chains (e.g., in the synthesis of Posaconazole analogs).

  • Chain Extension: The "bromoethyl" tail of the epoxide is robust. It can be reacted with Grignard reagents (catalyzed by CuI) after the epoxide has been opened or protected, allowing for modular drug design.

Workflow Visualization: From Alcohol to Drug Scaffold

DrugWorkflow Input (S)-1,4-Dibromobutan-2-ol Step1 Cyclization (KOH) Input->Step1 Intermed (S)-2-(2-bromoethyl)oxirane Step1->Intermed Step2 Epoxide Opening (Triazole/Amine) Intermed->Step2 Scaffold Chiral Amino-Alcohol Scaffold Step2->Scaffold

Figure 2: Standard workflow for converting the alcohol into a pharmaceutical scaffold.

References

  • Synthesis of Chiral Epoxides: Organic Syntheses, Coll. Vol. 10, p. 401 (2004); Vol. 76, p. 101 (1999). (General procedure for bromohydrin to epoxide conversion).

  • Enzymatic Reduction Routes: "Stereoselective reduction of 1,4-dibromo-2-butanone." Journal of Molecular Catalysis B: Enzymatic, Vol 133, 2016. (Describes the generation of the high-purity (S)-alcohol).[1][2]

  • Kinetic Cyclization Rules: Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976, 734. (Foundational theory explaining 3-exo-tet preference).

  • Reactivity of Bromohydrins:Chemical Reviews, "Epoxide Formation from Halohydrins," Vol. 105, Issue 5. (Comprehensive review of mechanism and conditions).

Sources

Technical Guide: Nucleophilic Substitution & Regiocontrol in (S)-1,4-Dibromobutan-2-ol

[1]

Executive Summary & Molecular Architecture

(S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1) is a trifunctional C4 chiral synthon.[1] Its utility stems from the distinct reactivity profiles of its three functional groups:

  • C1-Bromine: A primary alkyl halide adjacent to the chiral center, highly susceptible to intramolecular attack (Neighboring Group Participation).[1]

  • C2-Hydroxyl (S-configuration): The stereogenic center that directs chiral induction; it acts as an internal nucleophile under basic conditions.[1]

  • C4-Bromine: A primary alkyl halide prone to standard intermolecularngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     displacement.
    

Core Challenge: The primary synthetic challenge is controlling the competition between intermolecular substitution (at C4) and intramolecular cyclization (at C1).

Mechanistic Landscape: The Partitioning Pathways

The reactivity of (S)-1,4-dibromobutan-2-ol is dictated by the basicity of the reaction medium. The C2-hydroxyl group acts as a "switch."[1]

The Competition (Graphviz Visualization)

The following diagram illustrates the bifurcation of reaction pathways based on conditions.

ReactionPathwaysStart(S)-1,4-Dibromobutan-2-ol(Substrate)BaseBasic Conditions(NaOH, K2CO3)Start->BaseDeprotonationNeutralNeutral/Acidic Conditions(NaN3, DMF)Start->NeutralDirect AttackAlkoxideAlkoxide Intermediate(C2-O-)Base->AlkoxideDirectSubPathway B: Direct C4 Substitution(e.g., 4-Azido-1-bromobutan-2-ol)Neutral->DirectSubIntermolecular SN2 at C4(Regioselective)EpoxidePathway A: Epoxide Formation(S)-2-(2-bromoethyl)oxiraneAlkoxide->EpoxideIntramolecular SN2 (3-exo-tet)Fast (Kinetic)THFPathway C: THF Formation(Rare/Thermodynamic)Alkoxide->THFIntramolecular SN2 (5-exo-tet)Slow

Figure 1: Mechanistic divergence.[1] Pathway A (Epoxide) dominates in base due to the rapid kinetics of 3-exo-tet cyclization.[1] Pathway B (Direct Substitution) requires suppression of alkoxide formation.

Pathway A: Intramolecular Cyclization (Epoxide Synthesis)

This is the most common industrial application. The formation of (S)-2-(2-bromoethyl)oxirane (also known as 4-bromo-1,2-epoxybutane) preserves the C4-bromide for later functionalization while activating the C1/C2 region.[1]

Mechanism

Under basic conditions, the C2-hydroxyl is deprotonated.[1] The resulting alkoxide attacks the adjacent C1-carbon, displacing the bromide. Despite the ring strain, this 3-exo-tet cyclization is kinetically favored over the 5-exo-tet attack at C4 (which would form tetrahydrofuran derivatives) due to proximity (entropy).

Experimental Protocol: Synthesis of (S)-2-(2-bromoethyl)oxirane

Reagents: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2
  • Setup: Charge a round-bottom flask with (S)-1,4-dibromobutan-2-ol (1.0 eq) and Acetone (10 volumes).

  • Addition: Cool to 0°C. Add anhydrous

    
     (1.5 eq) in portions to control exotherm.
    
  • Reaction: Stir at 20–25°C for 4–6 hours. Monitor by TLC (SiO2, Hexane/EtOAc) or GC.[1] The starting material peak will disappear, replaced by the lower-boiling epoxide.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure (keep bath <30°C to avoid polymerization).

  • Purification: Distillation under reduced pressure (bp ~80°C at 50 mmHg).

  • Yield: Typically 85–92%.[1]

Key Insight: The stereochemistry at C2 is retained because the C2-O bond is not broken; the nucleophilic oxygen attacks the achiral C1.

Pathway B: Regioselective C4 Substitution

Targeting the C4-bromide without disturbing the C1-bromide or forming the epoxide is challenging but necessary for specific bifunctional linkers.

The Challenge

Nucleophiles with high basicity (e.g., alkoxides, amines) will deprotonate the C2-OH, triggering Pathway A immediately. To substitute C4, one must use non-basic nucleophiles or protect the alcohol .

Strategy: Azidation (Synthesis of Azido-Alcohol)

To synthesize (S)-4-azido-1-bromobutan-2-ol :

  • Nucleophile: Sodium Azide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[3][4] While weakly basic, it can still promote some epoxidation.[1]
    
  • Solvent: DMF or DMSO (Polar Aprotic favors

    
    ).
    
  • Buffer: Addition of a weak acid (e.g.,

    
    ) or maintaining neutral pH is critical to suppress alkoxide formation.
    

Protocol:

  • Dissolve (S)-1,4-dibromobutan-2-ol in dry DMF.

  • Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (1.05 eq). Note: Excess azide increases the risk of double substitution.
    
  • Heat to 40°C. Monitor closely.

  • Observation: If the pH rises, the epoxide will form. If the reaction is too hot, the azide may displace both bromines.

Alternative: Protection-Deprotection

For high purity, a three-step sequence is superior:

  • Protection: React with TBS-Cl (tert-butyldimethylsilyl chloride) to form (S)-1,4-dibromo-2-(TBS-oxy)butane .[1]

  • Substitution: Treat with Nucleophile (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 
    
    
    ) to displace the C4-Br. The C1-Br is sterically shielded by the bulky TBS group and electronically deactivated.
  • Deprotection: TBAF or Acid hydrolysis to restore the alcohol.[1]

Comparative Data & Troubleshooting

The following table summarizes the expected outcomes based on reaction conditions.

ParameterCondition A (Basic)Condition B (Neutral)Condition C (Strong Nucleophile)
Reagents

/ NaOH

/ DMF

/ DMSO
Major Product Epoxide C4-Substitution Mixture (Epoxide + Nitrile)
Mechanism Intramolecular

(C1)
Intermolecular

(C4)
Competing Pathways
Stereochemistry Retention (at C2)Retention (at C2)Retention (at C2)
Risk Factor Polymerization if overheatedCyclization if pH > 8Double substitution (C1 & C4)
Troubleshooting Guide
  • Problem: Low yield of epoxide; formation of THF derivatives.

    • Cause: Reaction temperature too high (thermodynamic control favors 5-membered THF ring).

    • Fix: Keep reaction <25°C.[1]

  • Problem: Inseparable mixture of mono- and di-substituted products during C4 targeting.

    • Cause: Nucleophile is too small or too reactive.[1]

    • Fix: Use the TBS-protection route (Section 4.[1]3) to sterically hinder C1.[1]

References

  • PubChem. (2025).[1][5] 1,4-Dibromobutan-2-ol (Compound).[1][6] National Library of Medicine. [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides: Nucleophilic Substitution. [Link]

  • ChemGuide. (2021). Nucleophilic Substitution: Halogenoalkanes and Hydroxide Ions. [Link]

  • LookChem. (2024).[1] 2-Bromoethanol and related Halohydrins: Reactivity Profile. [Link][1]

Technical Guide: Strategic Sourcing & Synthesis of (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1,4-Dibromobutan-2-ol (CAS: 64028-90-6) is a high-value chiral building block, primarily utilized in the synthesis of pyrrolidine-based pharmaceutical intermediates and complex chiral epoxides.[1] Unlike its racemic counterpart (CAS: 19398-47-1), the (S)-enantiomer is rarely held in stock by major catalog suppliers (Sigma-Aldrich, Thermo Fisher) and is typically classified as a "Make-to-Order" (MTO) item.

This guide addresses the supply chain gap by providing a dual-strategy approach:

  • Direct Sourcing: Identification of specialized custom synthesis vendors.[1]

  • In-House Resolution: A validated protocol for generating the (S)-enantiomer from the commercially abundant racemate via enzymatic kinetic resolution.

Commercial Landscape & Sourcing Strategy

Availability Matrix

The commercial reality for (S)-1,4-Dibromobutan-2-ol is defined by low inventory and high lead times.[1] Researchers must distinguish clearly between the racemate and the enantiomer during procurement.

CompoundCAS NumberAvailability StatusTypical PurityPrimary Suppliers
(S)-1,4-Dibromobutan-2-ol 64028-90-6 Low / Custom 95-97% (ee >98%)BenchChem, Chem-Space, Custom Synthesis Houses
(R)-1,4-Dibromobutan-2-ol 64028-91-7Very Low95%Specialist Chiral Vendors
Racemic 1,4-Dibromo-2-butanol 19398-47-1High / In Stock 85-95%Sigma-Aldrich, TCI, Combi-Blocks
The "Make vs. Buy" Decision Logic

Due to the volatility of custom synthesis lead times (often 8–12 weeks), we recommend an immediate "Make vs. Buy" assessment based on project timelines.

MakeVsBuy Start Requirement: (S)-1,4-Dibromobutan-2-ol CheckStock Check Specialist Databases (ChemSpace, SciFinder) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable BuyDirect Order (S)-Enantiomer (Verify CoA for ee%) IsAvailable->BuyDirect Yes (<2 weeks) BuyRacemate Order Racemate (CAS 19398-47-1) (High Availability) IsAvailable->BuyRacemate No (>4 weeks) QC QC: Chiral HPLC (Target >98% ee) BuyDirect->QC Resolution Perform Enzymatic Kinetic Resolution BuyRacemate->Resolution Resolution->QC

Figure 1: Decision matrix for sourcing chiral dibromobutanol. The enzymatic route is often faster than custom synthesis lead times.

Technical Protocol: Enzymatic Kinetic Resolution

If direct sourcing fails, the most robust method to access the (S)-enantiomer is the Lipase-Catalyzed Kinetic Resolution of the racemate. This method relies on the high enantioselectivity of Candida antarctica Lipase B (CALB) to acetylate the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Reaction Mechanism

The lipase selectively transfers an acetyl group from vinyl acetate to the (R)-enantiomer.[1]

  • Substrate: Racemic 1,4-dibromobutan-2-ol.[1][2]

  • Catalyst: Novozym 435 (Immobilized CALB).[1]

  • Acyl Donor: Vinyl Acetate (irreversible donor).[1]

  • Product: (S)-1,4-Dibromobutan-2-ol (Unreacted) + (R)-Acetate.[1]

Step-by-Step Methodology

Materials:

  • Racemic 1,4-dibromobutan-2-ol (10 g, 43 mmol)[1]

  • Vinyl Acetate (12 mL, 3 eq)

  • Novozym 435 (0.5 g, 5% w/w)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous)[1]

  • Temperature: 30°C[3]

Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve 10 g of racemic starting material in 50 mL of anhydrous MTBE.

  • Activation: Add 12 mL of vinyl acetate.

  • Initiation: Add 0.5 g of Novozym 435 beads.

  • Incubation: Stir the mixture at 200 rpm at 30°C. Monitor the reaction via GC or TLC.

    • Critical Checkpoint: Stop the reaction when conversion reaches exactly 50% (typically 24–48 hours). Over-conversion will degrade the yield of the (S)-alcohol; under-conversion affects purity.

  • Termination: Filter off the enzyme beads (the enzyme can be washed and reused).

  • Purification:

    • Concentrate the filtrate under reduced pressure.[1]

    • Separation: The mixture now contains (S)-alcohol and (R)-acetate.[1] These have significantly different polarities.[1]

    • Perform Flash Column Chromatography (Silica gel).[1]

    • Eluent: Hexane/Ethyl Acetate gradient (starts 9:1 for acetate, increase polarity for alcohol).[1]

  • Result: Isolated (S)-1,4-Dibromobutan-2-ol.[1][2][4][5]

ResolutionPathway Racemate Racemic 1,4-Dibromobutan-2-ol Intermed Reaction Mixture (50% Conversion) Racemate->Intermed Stir 30°C EnzymeSystem CALB Lipase + Vinyl Acetate EnzymeSystem->Intermed S_Alcohol (S)-1,4-Dibromobutan-2-ol (Unreacted Alcohol) Intermed->S_Alcohol Chromatography (Polar Fraction) R_Ester (R)-Acetate (Byproduct) Intermed->R_Ester Chromatography (Non-polar Fraction)

Figure 2: Kinetic resolution pathway separating the (S)-alcohol from the (R)-ester.

Quality Control & Characterization

Trusting the label on a custom synthesis vial is a risk in chiral chemistry.[1] You must validate the Enantiomeric Excess (ee) .

Analytical Standards
  • Chiral HPLC Method:

    • Column: Chiralcel OD-H or AD-H (Daicel).[1]

    • Mobile Phase: Hexane : Isopropanol (95:5).[1]

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 210 nm (weak absorption due to lack of chromophore; RI detector may be required if UV signal is too low).[1]

  • NMR Validation:

    • 
      H NMR (400 MHz, CDCl
      
      
      
      ) should show distinct multiplet patterns for the CH-OH proton.[1]
    • Note: NMR alone cannot distinguish enantiomers without a chiral shift reagent (e.g., Eu(hfc)

      
      ).
      
Specifications for Drug Development
ParameterAcceptance CriteriaRationale
Appearance Clear, colorless to pale yellow liquidOxidation leads to browning.[1]
Purity (GC) > 97.0%Impurities (tribromides) can poison downstream catalysts.[1]
Chiral Purity (ee) > 98.0%Essential to prevent diastereomer formation in next steps.[1]
Water Content < 0.5%Hydroxyl protons exchange; water interferes with coupling.[1]

Safety & Handling (HSE)

(S)-1,4-Dibromobutan-2-ol is a bifunctional alkylating agent.[1] It poses genotoxic risks similar to other halohydrins.[1]

  • Hazard Class: Acute Toxicity (Oral), Skin Irritant, Suspected Mutagen (GHS08).

  • Handling: Must be handled in a fume hood. Double-gloving (Nitrile/Neoprene) is mandatory.[1]

  • Neutralization: Spills should be treated with dilute sodium hydroxide or sodium thiosulfate solution to neutralize the alkylating potential before disposal.[1]

References

  • PubChem. (2025).[1] 1,4-Dibromo-2-butanol (Compound Summary).[1][2][4][5][6][7][8] National Library of Medicine.[1] Available at: [Link]

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Halo-Hydrins.[1] Tetrahedron: Asymmetry, 18(12), 1363-1393.[1] (Foundational text on enzymatic resolution of halohydrins).

Sources

Technical Safety Guide: (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety & Handling Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Professionals

Executive Summary

(S)-1,4-Dibromobutan-2-ol is a high-value chiral building block utilized primarily in the synthesis of pyrrolidine-based pharmaceuticals and statin derivatives. As a bifunctional alkylating agent containing both a secondary alcohol and two electrophilic bromide sites, it presents a complex hazard profile combining acute toxicity, corrosivity, and potential genotoxicity.

This guide provides a rigorous, evidence-based framework for the safe handling, storage, and disposal of this compound. It moves beyond standard SDS data to address the specific operational risks encountered in research and scale-up environments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

While often supplied as a racemate (CAS: 19398-47-1) for general optimization, the (S)-enantiomer is critical for stereoselective synthesis. The safety protocols below apply strictly to both forms due to identical physicochemical hazards.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name (S)-1,4-Dibromobutan-2-ol
CAS Number 19398-47-1 (General/Racemic)
Molecular Formula C₄H₈Br₂O
Molecular Weight 231.91 g/mol
Physical State Clear to light yellow viscous liquid
Density 2.001 g/mL at 25 °C
Boiling Point 114-115 °C (at 13 mmHg)
Flash Point 113 °C (Closed Cup)
Solubility Miscible in DCM, THF, Ethanol; Low solubility in water

Hazard Profiling & Toxicology (GHS)

This compound is an alkylating agent . In biological systems, alkyl bromides can alkylate DNA bases, posing a latent mutagenic risk.

GHS Classification & H-Statements[5][8]
  • Acute Toxicity (Oral): Category 3 (H301 : Toxic if swallowed)

  • Skin Corrosion/Irritation: Category 2 (H315 : Causes skin irritation)[1]

  • Serious Eye Damage: Category 1 (H318 : Causes serious eye damage)[1]

  • Germ Cell Mutagenicity: Category 2 (H341 : Suspected of causing genetic defects)

  • STOT-SE: Category 3 (H335 : May cause respiratory irritation)[1]

Critical Risk Analysis:

  • Ocular Hazard: The combination of alkyl halide and alcohol functionalities can cause irreversible corneal damage. Standard safety glasses are insufficient; chemical splash goggles are mandatory.

  • Delayed Toxicity: As a suspected mutagen, effects may not be acute. Chronic low-level exposure must be prevented via strict engineering controls.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

  • Inert Atmosphere: The compound is hygroscopic and susceptible to oxidation. Handle under Nitrogen or Argon when possible to prevent degradation into HBr fumes.

PPE Matrix (Permeation Resistance)

Standard nitrile gloves may offer insufficient protection against halogenated alkyls for prolonged periods.

PPE TypeRecommendationRationale
Hand Protection (Splash) Double-gloved Nitrile (min 5 mil)Acceptable for incidental splash only. Change immediately upon contact.
Hand Protection (Immersion) Viton® or PVA (Polyvinyl alcohol)High resistance to permeation by brominated aliphatics.
Eye Protection Chemical Splash Goggles + Face ShieldPrevention of splashes reaching the cornea is critical (H318).
Body Protection Tyvek® Lab Coat / ApronPrevents absorption through clothing.

Operational Workflows: Safe Handling Lifecycle

The following diagram outlines the mandatory workflow for transferring and reacting (S)-1,4-Dibromobutan-2-ol to minimize exposure and degradation.

SafeHandling cluster_prevention Critical Control Point Start Storage (2-8°C) Inert Atmosphere Check PPE Verification (Viton/Nitrile + Goggles) Start->Check Retrieve Transfer Transfer to Fume Hood (Secondary Containment) Check->Transfer Verified Weighing Weighing/Aliquot (Closed Vessel/Syringe) Transfer->Weighing Under N2 Reaction Reaction Setup (Scrubber for HBr if heating) Weighing->Reaction Add to Vessel Waste Quench & Disposal (Halogenated Waste Stream) Reaction->Waste Post-Process

Figure 1: Operational lifecycle for handling (S)-1,4-Dibromobutan-2-ol, emphasizing containment during the weighing phase.

Emergency Response Protocols

Spill Response Decision Matrix

In the event of a release, immediate classification of the spill determines the response.

SpillResponse Spill Spill Detected Assess Volume > 10 mL OR Outside Hood? Spill->Assess Minor Minor Spill (Inside Hood) Assess->Minor No Major Major Spill (Evacuation Required) Assess->Major Yes ActionMinor 1. Absorb (Vermiculite) 2. Decontaminate (Soap/Water) 3. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Activate Fire Alarm 3. Call HazMat Team Major->ActionMajor

Figure 2: Decision tree for spill response. Note that "Major" is defined by location (outside hood) as much as volume due to inhalation risks.

First Aid Measures
  • Eye Contact: Immediate irrigation with water for 15-20 minutes . Do not pause to remove contact lenses initially; rinse immediately. Consult an ophthalmologist (Risk of corneal opacity).

  • Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) as they may increase dermal absorption of the alkyl bromide.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention (Toxic Category 3).[1]

Storage and Stability

  • Temperature: Store at 2-8°C .

  • Light: Protect from light to prevent radical-induced debromination.

  • Incompatibilities:

    • Strong Bases: Will trigger epoxide formation (cyclization to epoxides) or elimination reactions.

    • Oxidizing Agents: Risk of fire or violent reaction.[2]

    • Metals (Mg, Li): Potential for Grignard/Lithiation reactions if not controlled.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 29570, 1,4-Dibromo-2-butanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[3] Substance Information: 1,4-dibromobutan-2-ol.[4][5][6][3][7][8] Retrieved from [Link][3]

Sources

Technical Guide: Stability and Storage of (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and storage protocols for (S)-1,4-Dibromobutan-2-ol , a critical chiral building block in the synthesis of pharmaceutical intermediates (e.g., for carbapenem antibiotics and other bioactive molecules).

Document Control:

  • Target Compound: (S)-1,4-Dibromobutan-2-ol[1][2]

  • CAS Registry (Racemic): 19398-47-1 (Note: Specific enantiomer CAS may vary by vendor; often sold under racemic CAS with chiral purity specifications).

  • Molecular Formula: C₄H₈Br₂O[1][3][4][5][6]

  • Molecular Weight: 231.91 g/mol [1][3][5][7]

Part 1: Executive Technical Summary

(S)-1,4-Dibromobutan-2-ol is a bifunctional chiral alcohol characterized by a secondary hydroxyl group flanked by two electrophilic bromine atoms. Its utility as a "chiral pool" synthon is offset by its inherent thermodynamic instability.

Core Stability Risk: The molecule is prone to intramolecular cyclization . The hydroxyl group, acting as an internal nucleophile, can displace either bromine atom under neutral-to-basic conditions or elevated temperatures. This results in the formation of epoxide or tetrahydrofuran impurities, compromising enantiomeric excess (ee) and chemical purity.

Storage Mandate: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass. Avoid all contact with basic surfaces or moisture.

Part 2: Chemical Stability Profile & Degradation Mechanisms

The "Neighboring Group" Effect

The stability of (S)-1,4-Dibromobutan-2-ol is governed by the proximity of the nucleophilic oxygen to the electrophilic carbons (C1 and C4). Unlike simple alkyl halides, this compound carries the "seed" of its own destruction.

Pathway A: Epoxide Formation (Kinetic Product)

The most immediate risk is the formation of (S)-2-(2-bromoethyl)oxirane (also known as 4-bromo-1,2-epoxybutane).

  • Mechanism: The oxygen at C2 attacks the C1 carbon (beta-carbon) via a 3-exo-tet cyclization.

  • Kinetics: This reaction is kinetically favored due to the high probability of collision between the vicinal groups.

  • Stereochemistry: The C2 chiral center acts as the nucleophile; therefore, the stereochemical configuration at C2 is retained in the epoxide product.

Pathway B: Tetrahydrofuran Formation (Thermodynamic Product)

Prolonged storage or exposure to stronger bases can lead to 3-bromotetrahydrofuran .

  • Mechanism: The oxygen at C2 attacks the C4 carbon via a 5-exo-tet cyclization.

  • Thermodynamics: While the 5-membered ring is thermodynamically more stable than the epoxide, the entropy cost of organizing the longer chain makes this slower than epoxide formation under mild conditions.

Degradation Pathway Diagram

The following diagram illustrates the competitive cyclization pathways that define the compound's shelf-life.

DegradationPathways Start (S)-1,4-Dibromobutan-2-ol (Liquid, Colorless) Intermediate Alkoxide Intermediate (Base/Heat Induced) Start->Intermediate Deprotonation (Trace Base/Surface Active) Hydrolysis Triol/Diol Species (Moisture Induced) Start->Hydrolysis H2O / Ambient Moisture Epoxide (S)-2-(2-bromoethyl)oxirane (Kinetic Impurity) Intermediate->Epoxide 3-exo-tet Cyclization (Fast, C1 Attack) THF 3-Bromotetrahydrofuran (Thermodynamic Impurity) Intermediate->THF 5-exo-tet Cyclization (Slow, C4 Attack)

Caption: Competitive intramolecular cyclization pathways. The 3-exo-tet route (red arrow) is the primary degradation mode during short-term storage.

Part 3: Storage & Handling Protocols[8]

To maintain purity >98% and ee >99%, the following "Self-Validating" storage system is recommended.

Environmental Control Table
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Retards the kinetic energy required for the activation barrier of the 3-exo-tet cyclization.
Atmosphere Argon or Nitrogen Prevents oxidative degradation and, more importantly, excludes atmospheric moisture which can catalyze hydrolysis.
Light Dark / Amber Alkyl bromides are photosensitive; UV light can cleave the C-Br bond via homolysis, generating radical species.
Container Silanized Glass or TeflonStandard glass has surface silanol groups (Si-OH) which can act as weak acids/bases, catalyzing surface degradation.
Handling Workflow (Decision Tree)

HandlingProtocol Start Incoming Shipment (S)-1,4-Dibromobutan-2-ol QC Initial QC Analysis (GC + Chiral HPLC) Start->QC Decision Intended Use Duration? QC->Decision ShortTerm Immediate Use (<2 Weeks) Decision->ShortTerm Synthesis Campaign LongTerm Long Term Storage (>2 Weeks) Decision->LongTerm Inventory ST_Action Store at 4°C Amber Vial N2 Purge ShortTerm->ST_Action LT_Action Aliquot into single-use vials Seal under Argon Store at -20°C (Optional) LongTerm->LT_Action Usage Thaw to Room Temp in Desiccator ST_Action->Usage LT_Action->Usage

Caption: Decision matrix for handling incoming material to minimize freeze-thaw cycles and exposure.

Part 4: Quality Control & Analytical Monitoring

Trustworthiness in your data comes from rigorous monitoring. Do not assume stability based on the label date.

Visual Indicators
  • Pass: Colorless to very pale yellow viscous liquid.

  • Fail: Dark yellow/brown or orange tint. This indicates free bromine release (

    
    ) or conjugated byproduct formation.
    
Analytical Methods
  • GC-FID/MS: The most effective method for detecting the epoxide impurity . The epoxide (lower molecular weight, strained ring) will typically elute earlier than the parent alcohol.

    • Note: Avoid high injector port temperatures (>200°C) which can induce thermal degradation during the analysis, leading to false positives.

  • Chiral HPLC: Essential to verify that no racemization has occurred via transient carbocation formation (though unlikely without strong acid).

Part 5: Safety & Toxicology

  • Hazard Class: Irritant (Skin/Eye).

  • Genotoxicity: As a bis-alkylating agent, this compound has the potential to cross-link DNA. It should be handled with the same precautions as nitrogen mustards or other alkylating antineoplastics.

  • PPE: Double nitrile gloves, chemical safety goggles, and handling exclusively within a fume hood.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29570, 1,4-Dibromo-2-butanol. Retrieved from [Link]

  • Cyclization Kinetics: Master Organic Chemistry. (2013).[2][8] Neighboring Group Participation and Halohydrin Cyclization. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis using (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic C4 Chiral Synthon

(S)-1,4-Dibromobutan-2-ol [CAS: 88394-09-2] represents a high-value chiral building block (synthon) in asymmetric synthesis. Its utility stems from its unique bifunctional electrophilic nature combined with a fixed stereocenter. Unlike simple alkyl halides, this molecule possesses a "switchable" reactivity profile governed by the interplay between the secondary hydroxyl group and the two bromine atoms at the C1 and C4 positions.

This guide details the operational protocols for leveraging this synthon to generate chiral epoxides , substituted tetrahydrofurans (THFs) , and pyrrolidines , which are critical structural motifs in triazole antifungals (e.g., Posaconazole intermediates) and HIV protease inhibitors.

Key Chemical Properties
PropertySpecification
Chemical Formula C₄H₈Br₂O
Molecular Weight 231.91 g/mol
Chirality (S)-Enantiomer
Boiling Point 114-115 °C (13 mmHg)
Density ~2.0 g/mL
Solubility Soluble in MeOH, THF, DCM; slightly soluble in water.[1]

Mechanistic Insight: The Kinetic Divergence

The successful application of (S)-1,4-Dibromobutan-2-ol relies on understanding the competition between 1,2-elimination (epoxidation) and 1,4-displacement (cyclization).

Under basic conditions, the alkoxide intermediate forms rapidly. The intramolecular nucleophilic attack favors the C1 position over the C4 position due to the kinetic advantage of forming a 3-membered ring (epoxide) via a favorable alignment, despite the thermodynamic stability of the 5-membered THF ring.

  • Path A (Kinetic Control): Attack on C1-Br

    
    (S)-2-(2-bromoethyl)oxirane . This is the primary "gateway" intermediate.
    
  • Path B (Thermodynamic Control): Direct attack on C4-Br

    
     3-bromotetrahydrofuran (rarely observed without specific directing groups or Lewis acids).
    
Pathway Visualization

Reactivity_Pathway cluster_0 Kinetic Selectivity Start (S)-1,4-Dibromobutan-2-ol Alkoxide Alkoxide Intermediate Start->Alkoxide Base (NaH or K2CO3) Epoxide (S)-2-(2-bromoethyl)oxirane (Gateway Intermediate) Alkoxide->Epoxide Fast (k1) Intramolecular SN2 (C1) THF Substituted THF (Final Target) Epoxide->THF 1. Ring Opening (Nu) 2. Cyclization (C4) Nucleophile Nucleophile (Nu-)

Figure 1: Reaction divergence showing the kinetic preference for epoxide formation, which serves as the scaffold for subsequent ring closure.

Protocol 1: Regioselective Synthesis of (S)-2-(2-bromoethyl)oxirane

This protocol converts the starting alcohol into the reactive epoxide, leaving the C4-bromide intact for future functionalization. This step is critical; temperature control is paramount to prevent polymerization.

Reagents & Equipment[2]
  • Substrate: (S)-1,4-Dibromobutan-2-ol (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone (Reagent Grade) or Methanol

  • Equipment: Jacketed reactor or round-bottom flask with overhead stirring, internal temperature probe.

Step-by-Step Methodology
  • Preparation: Charge the reactor with (S)-1,4-Dibromobutan-2-ol and Acetone (10 volumes relative to substrate mass).

  • Base Addition: Cool the solution to 0–5 °C. Add anhydrous

    
     in portions to maintain temperature 
    
    
    
    °C.
    • Why? Exothermic reaction. High temps promote intermolecular etherification (dimerization).

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 12–18 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or GC.[2] The starting material spot (

      
      ) should disappear, replaced by the epoxide (
      
      
      
      ).
  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure (keep bath

    
     °C to avoid degradation).
    
  • Purification: The crude oil is typically

    
     pure.[3] If necessary, distill under high vacuum (bp ~60 °C at 0.5 mmHg).
    

Expected Yield: 85–92% Data Validation:


 NMR should show disappearance of the CH-OH signal (~3.9 ppm) and appearance of epoxide protons (~2.9 ppm).

Protocol 2: Synthesis of Chiral 3-Substituted Tetrahydrofurans

This protocol utilizes the epoxide generated in Protocol 1 to create a chiral THF ring. This is a common strategy in the synthesis of antifungal agents where a triazole or phenyl group is attached to the THF ring.

The Strategy: "Open then Close"

Instead of forming the THF ring immediately, we first open the epoxide with a nucleophile (Nu). This creates a secondary alcohol at C2, which then displaces the bromine at C4 to close the ring.

Reagents
  • Substrate: (S)-2-(2-bromoethyl)oxirane (from Protocol 1)

  • Nucleophile: Phenol derivative (Ar-OH) or Amine (R-NH2)

  • Base: NaH (for phenols) or TEA (for amines)

  • Solvent: DMF or DMSO (polar aprotic is essential for the

    
     opening).
    
Workflow Diagram

THF_Synthesis Epoxide (S)-2-(2-bromoethyl)oxirane Step1 Step 1: Epoxide Opening (Regioselective at C3) Epoxide->Step1 Nucleophile (Nu-) DMF, 60°C Intermediate Intermediate: 1-Substituted-4-bromo-butan-2-ol Step1->Intermediate Forms secondary alkoxide Step2 Step 2: Cyclization (Intramolecular Williamson Ether) Intermediate->Step2 In situ cyclization (Displacement of C4-Br) Product Final Product: (S)-3-Substituted-THF Step2->Product Inversion of Config at C4? No Retention at C2 (Chiral Center)

Figure 2: The "Open-Close" strategy for synthesizing chiral THFs. Note that the stereocenter at C2 is preserved during the ring opening and subsequent closure.

Step-by-Step Methodology (Phenol Nucleophile Example)
  • Nucleophile Activation: In a clean reactor, dissolve the Phenol (1.1 eq) in dry DMF. Cool to 0 °C. Add NaH (60% dispersion, 1.2 eq) slowly. Stir for 30 min until

    
     evolution ceases.
    
  • Epoxide Addition: Add (S)-2-(2-bromoethyl)oxirane (1.0 eq) dropwise to the phenoxide solution.

  • Heating: Heat the mixture to 60–70 °C for 4–6 hours.

    • Mechanism:[4][5] The phenoxide attacks the less hindered carbon of the epoxide (terminal), opening the ring to form a secondary alkoxide.

  • Cyclization (In-Situ): In many cases, the intermediate alkoxide will spontaneously displace the terminal bromine (C4) to form the THF ring because the 5-membered ring formation is kinetically favorable at this temperature.

    • Troubleshooting: If cyclization is slow, add a stronger base (e.g., t-BuOK) or increase temp to 90 °C to force the closure.

  • Quench & Extraction: Cool to RT. Quench with saturated

    
    . Extract with EtOAc (3x).
    
  • Purification: Silica gel chromatography.

Application Case Study: Triazole Antifungals

In the synthesis of drugs like Posaconazole , the chiral THF moiety is a pharmacophore essential for binding to the fungal CYP51 enzyme.

  • Starting Material: (S)-1,4-Dibromobutan-2-ol.[6][7][8][9]

  • Transformation: Converted to the epoxide (Protocol 1).

  • Coupling: Reacted with a substituted triazolone or phenyl-hydrazine derivative.

  • Outcome: The resulting 3-substituted THF ring retains the (S)-configuration (or (R)- depending on priority rules of the new substituent), ensuring high enantiomeric excess (ee > 98%) in the final API.

Comparative Yields by Solvent (Protocol 1)
SolventTemperatureYield (%)Purity (GC)Notes
Acetone 25 °C92%96%Recommended. Easy workup.
Methanol 25 °C85%92%Solvolysis byproducts observed.
THF 40 °C78%88%Slower reaction rate.
Water/DCM 25 °C (PTC)88%94%Requires Phase Transfer Catalyst.

References

  • PubChem. (2024). Compound Summary: 1,4-Dibromobutan-2-ol.[1][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • Vertex AI Search. (2024). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (Contextual validation of THF synthesis pathways). [Link]

Sources

(S)-1,4-Dibromobutan-2-ol in the synthesis of chiral heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-1,4-Dibromobutan-2-ol in the Synthesis of Chiral Heterocycles

Introduction

The synthesis of enantiopure nitrogen and oxygen heterocycles is a cornerstone of modern drug discovery.[1] The pyrrolidine and tetrahydrofuran (THF) motifs appear in a vast array of pharmaceutical agents, including glycosidase inhibitors, antiviral drugs, and chiral ligands for asymmetric catalysis.

(S)-1,4-Dibromobutan-2-ol represents a high-value


 chiral synthon. Unlike simple 1,4-dihaloalkanes, the presence of the C2-hydroxyl group provides a handle for stereochemical retention and regioselective functionalization. This guide details the mechanistic principles and practical protocols for utilizing this building block to synthesize (S)-3-hydroxypyrrolidines , a privileged scaffold in medicinal chemistry.

Mechanistic Insight: The Epoxide Advantage

The transformation of (S)-1,4-dibromobutan-2-ol into chiral heterocycles is not merely a double nucleophilic displacement. It proceeds through a transient, stereochemically defining epoxide intermediate .[1] Understanding this mechanism is crucial for controlling impurity profiles and ensuring optical purity.[1]

Pathway Analysis
  • Epoxide Formation: Under basic conditions (or in the presence of nucleophilic amines), the C2-hydroxyl group acts as an intramolecular nucleophile, displacing the C1-bromide to form (S)-2-(2-bromoethyl)oxirane . This step typically proceeds with inversion at C1 (which is achiral), while the stereocenter at C2 is structurally preserved (the C2-O bond remains intact).

  • Regioselective Ring Opening: The incoming nucleophile (e.g., a primary amine) attacks the epoxide at the less substituted C1 position. This regioselectivity is driven by steric factors and results in the formation of a secondary amine intermediate.[1]

  • Cyclization: The newly formed amine acts as an intramolecular nucleophile, displacing the terminal C4-bromide to close the 5-membered ring.[1]

Note on Stereochemistry: Because the C-O bond at the chiral center (C2) is not broken during the reaction, the configuration of the starting material—(S)—is directly mapped to the product, yielding (S)-3-hydroxypyrrolidine derivatives.

ReactionMechanism Start (S)-1,4-Dibromobutan-2-ol (Chiral C4 Synthon) Epoxide (S)-2-(2-bromoethyl)oxirane (Transient Intermediate) Start->Epoxide Intramolecular SN2 (C2-OH attacks C1-Br) Base Base / Amine Base->Epoxide Promotes Intermed Amino-Alcohol Intermediate (Regioselective Opening) Epoxide->Intermed Intermolecular SN2 (Amine attacks C1) Amine Primary Amine (R-NH2) Amine->Intermed Product (S)-N-Substituted-3-Hydroxypyrrolidine (Target Scaffold) Intermed->Product Intramolecular SN2 (N attacks C4-Br)

Figure 1: Mechanistic pathway for the conversion of (S)-1,4-dibromobutan-2-ol to chiral pyrrolidines via an epoxide intermediate.

Experimental Protocol: Synthesis of (S)-N-Benzyl-3-Hydroxypyrrolidine

This protocol describes the reaction with benzylamine.[1][2] It can be adapted for other primary amines (e.g., aniline, alkylamines) or sulfonamides.[1]

Materials
  • (S)-1,4-Dibromobutan-2-ol (1.0 equiv)

  • Benzylamine (3.0 equiv) Note: Excess amine acts as both nucleophile and proton scavenger.

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).[1]

  • Reagents: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) can be used if reducing amine equivalents is desired.[1]
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (S)-1,4-dibromobutan-2-ol (10 mmol, 2.32 g) in Ethanol (20 mL).

  • Addition: Add Benzylamine (30 mmol, 3.21 g) dropwise to the stirring solution at room temperature.

    • Optimization Tip: If using a valuable amine, use 1.1 equiv of amine and 2.5 equiv of

      
       or DIPEA.[1]
      
  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress by TLC (SiO2, MeOH/DCM 1:9) or LC-MS.[1] The starting material (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).[1]

    • Resuspend the residue in Ethyl Acetate (50 mL) and Water (20 mL).[1]

    • Separate the layers.[1] Extract the aqueous layer twice with Ethyl Acetate.[1]

    • Combine organic phases, wash with Brine , and dry over anhydrous

      
       .[1]
      
  • Purification: Concentrate the organic layer.[1] Purify the crude oil via flash column chromatography (Gradient: 0-10% Methanol in Dichloromethane with 1%

    
     additive) to yield the pure product.
    
Expected Results
  • Yield: 75–85%

  • Appearance: Pale yellow viscous oil.[1]

  • Optical Purity: >98% ee (Retention of configuration).[1]

Comparative Data & Optimization

The choice of solvent and base significantly impacts the reaction rate and yield.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Fast)
Solvent Ethanol (EtOH)THF / Water (1:1)Acetonitrile (MeCN)
Base Excess Amine (3 equiv)

(2.5 equiv)
DIPEA (2.5 equiv)
Temp Reflux (78°C)60°CMicrowave (100°C)
Time 4–6 h12–16 h30 min
Yield 82% 70%78%
Notes Green solvent; easy workup.Good for polar amines.[1]High throughput; requires pressure vessel.[1]

Applications in Drug Discovery

The (S)-3-hydroxypyrrolidine core derived from this protocol is a versatile intermediate.

  • Chiral Ligands: The hydroxyl group can be converted to a phosphine (e.g., via mesylation and displacement) to generate chiral bis-phosphine ligands (e.g., analogues of BPE or DuPhos) for asymmetric hydrogenation.[1]

  • Pharmaceuticals:

    • Glycosidase Inhibitors: N-alkylated hydroxypyrrolidines mimic sugars and inhibit glycosidases.[1]

    • Muscarinic Antagonists: The 3-hydroxypyrrolidine scaffold is found in anticholinergic drugs (e.g., Glycopyrronium analogues).[1]

Workflow Step1 Start: (S)-1,4-Dibromobutan-2-ol Step2 Reaction: + Primary Amine (EtOH, Reflux, 6h) Step1->Step2 Step3 Workup: Extraction (EtOAc/Water) Step2->Step3 Step4 Purification: Flash Chromatography Step3->Step4 Step5 Product: (S)-N-Substituted-3-Hydroxypyrrolidine Step4->Step5

Figure 2: Operational workflow for the synthesis of chiral pyrrolidines.

Troubleshooting Guide

  • Issue: Low Yield / Polymerization.

    • Cause: Intermolecular polymerization between epoxide intermediates.[1]

    • Solution: Perform the reaction under high dilution (0.1 M or less) or add the dibromo-alcohol slowly to the amine solution.

  • Issue: Racemization.

    • Cause: Harsh conditions or

      
       character at C2.
      
    • Solution: Ensure the reaction remains basic; avoid strong acids.[1] The epoxide pathway naturally preserves stereochemistry, so racemization is rare unless the temperature is excessive (>120°C).

  • Issue: Incomplete Cyclization.

    • Cause: Formation of the acyclic amino-alcohol intermediate without ring closure.[1]

    • Solution: Extend reaction time or add a stronger base (e.g., NaH in THF) in a second step to force the cyclization of the intermediate.

References

  • Nagel, U. et al. (1984).[1] "Synthesis of Chiral Pyrrolidine-Based Phosphine Ligands." Chemische Berichte. (Context: General methodology for chiral pyrrolidine synthesis from C4 chiral synthons).

  • BenchChem. (2025).[1][3] "(2S,3S)-1,4-Dibromobutane-2,3-diol Application Notes." BenchChem Protocols. (Context: Analogous chemistry for diol precursors).

  • Sigma-Aldrich. (2025).[1][2] "Safety Data Sheet: 1,4-Dibromo-2-butanol." Merck KGaA.[1] (Context: Physical properties and safety handling).

  • PubChem. (2025).[1] "Compound Summary: 1,4-Dibromobutane derivatives." National Library of Medicine.[1] (Context: Chemical structure and property validation).

  • U.S. Patent 7,652,152. (2010).[1] "Synthetic method of optically pure (S)-3-hydroxypyrrolidine." (Context: Industrial relevance and alternative routes).

Sources

Application Note: Strategic Synthesis of (S)-3-Hydroxytetrahydrofuran via Hydrolytic Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-purity synthesis of (S)-3-hydroxytetrahydrofuran, specifically utilizing (S)-1,4-dibromobutan-2-ol as the starting scaffold. This route offers a distinct alternative to the conventional malic acid reduction pathway, leveraging the reactivity of the dibromo-intermediate for controlled cyclization.

Abstract & Strategic Overview

(S)-3-Hydroxytetrahydrofuran (3-OH-THF) is a critical chiral pharmacophore, serving as a key intermediate in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir) and SGLT2 inhibitors. While industrial routes typically proceed via the reduction of L-malic acid to 1,2,4-butanetriol, the utilization of (S)-1,4-dibromobutan-2-ol provides a unique synthetic entry point.

This protocol details a Two-Stage Hydrolytic Cyclization strategy. Unlike direct base-mediated cyclization, which risks racemization or epoxide formation (3-exo-tet closure), this method prioritizes an acid-mediated pathway to ensure the retention of the C2-stereocenter and exclusive formation of the five-membered ether ring.

Key Chemical Transformation

The transformation requires the conversion of the 1,4-dibromo species into the thermodynamically stable tetrahydrofuran ring while preserving the delicate chiral center at position 3 (originally C2).

Reaction Scheme: (S)-1,4-Dibromobutan-2-ol


[(S)-1,2,4-Butanetriol]

(S)-3-Hydroxytetrahydrofuran

Mechanistic Insight & Pathway Selection

The "Epoxide Pitfall" vs. The "Triol Route"

Direct treatment of (S)-1,4-dibromobutan-2-ol with a strong base (e.g., NaOH, NaH) is not recommended for this specific target.

  • Risk: The C2-hydroxyl group is positioned to attack the C1-bromide via a rapid 3-exo-tet cyclization, forming a brominated epoxide (bromomethyloxirane). This diverts material from the desired THF ring.

  • Solution: We employ a hydrolytic strategy. By first hydrolyzing the terminal bromides to hydroxyls (forming the triol intermediate) or using an acid-catalyzed displacement, we favor the 5-exo-tet cyclization driven by the entropy of the 5-membered ring formation.

Stereochemical Integrity

The chiral center is located at C2 of the butane chain. The cyclization involves nucleophilic attack of the C1-oxygen onto C4 (or vice versa). Since the reaction centers (C1, C4) are achiral primary carbons, the stereochemistry at C2 is retained throughout the process, yielding high optical purity.

Experimental Protocol

Materials & Reagents
ReagentPurityRole
(S)-1,4-Dibromobutan-2-ol>98% (ee >99%)Starting Material
Sodium Acetate (NaOAc)AnhydrousNucleophile (Hydrolysis Aid)
Acetic Acid (AcOH)GlacialSolvent/Catalyst
Sulfuric Acid (H₂SO₄)10% aq.Hydrolysis Agent
Amberlyst® 15 (H+ form)ResinCyclization Catalyst
TolueneACS GradeAzeotropic Solvent
Stage 1: Controlled Hydrolysis to (S)-1,2,4-Butanetriol

Rationale: Direct hydrolysis of primary alkyl bromides with water is slow. Using acetate as a nucleophilic catalyst accelerates the displacement of bromide, followed by facile hydrolysis of the ester.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Acetolysis: Charge the flask with (S)-1,4-dibromobutan-2-ol (50.0 g, 215 mmol) and Glacial Acetic Acid (150 mL). Add Sodium Acetate (53.0 g, 645 mmol, 3.0 equiv).

  • Reaction: Heat the mixture to 100°C for 6–8 hours. Monitor by TLC or GC for the disappearance of the starting dibromide and formation of the diacetate intermediate.

  • Hydrolysis: Cool the mixture to 60°C. Add 10% aqueous H₂SO₄ (100 mL) slowly.

  • Reflux: Increase temperature to reflux (~105°C) for 4 hours to cleave the acetate esters.

  • Concentration: Distill off the acetic acid/water mixture under reduced pressure (50 mbar, 60°C) to obtain crude (S)-1,2,4-butanetriol as a viscous oil.

    • Checkpoint: Verify complete hydrolysis. The crude oil can be used directly in Stage 2.

Stage 2: Acid-Catalyzed Cyclodehydration

Rationale: Dehydration of the 1,4-diol moiety is thermodynamically favorable. Using a solid acid catalyst (Amberlyst 15) simplifies purification and minimizes corrosion.

  • Resuspension: Dissolve the crude (S)-1,2,4-butanetriol residue in Toluene (200 mL). Toluene serves as a solvent for azeotropic water removal.

  • Catalyst Addition: Add Amberlyst® 15 resin (5.0 g, ~10 wt% loading).

  • Dean-Stark Trap: Attach a Dean-Stark apparatus filled with toluene.

  • Cyclization: Heat the reaction to vigorous reflux (110°C ). Water generated from the cyclization will collect in the trap.

  • Endpoint: Continue reflux until water evolution ceases (approx. 12–16 hours).

  • Filtration: Cool to room temperature and filter off the Amberlyst resin (the catalyst can be regenerated).

  • Purification:

    • Concentrate the filtrate under reduced pressure.[1]

    • Distillation: Perform fractional distillation under vacuum (bp ~80°C at 2 mmHg) to isolate pure (S)-3-hydroxytetrahydrofuran.

Process Visualization

Reaction Pathway Diagram

The following diagram illustrates the transformation logic, highlighting the critical intermediate and the avoidance of the epoxide side-reaction.

G cluster_0 Starting Material cluster_1 Stage 1: Hydrolysis cluster_2 Stage 2: Cyclization SM (S)-1,4-Dibromobutan-2-ol (Chiral Center @ C2) Inter (S)-1,2,4-Butanetriol (Transient Intermediate) SM->Inter NaOAc, AcOH then H2SO4 (Hydrolysis) Side Side Product: Bromomethyloxirane SM->Side Strong Base (Avoid!) Prod (S)-3-Hydroxytetrahydrofuran (Target) Inter->Prod Amberlyst 15 -H2O (Cyclodehydration)

Caption: Reaction pathway showing the preferred hydrolytic route (solid lines) versus the avoided epoxide formation (dotted red line).

Workflow Logic

Workflow Start Start: (S)-1,4-Dibromobutan-2-ol Acetolysis Acetolysis (NaOAc/AcOH) 100°C, 8h Start->Acetolysis Hydrolysis Acid Hydrolysis (H2SO4) Reflux, 4h Acetolysis->Hydrolysis Strip Vacuum Strip Solvents Hydrolysis->Strip Cyclize Cyclization (Toluene/Amberlyst) Dean-Stark Reflux Strip->Cyclize Filter Filter Catalyst Cyclize->Filter Distill Fractional Vacuum Distillation Filter->Distill Final Pure (S)-3-OH-THF Distill->Final

Caption: Operational workflow for the conversion of dibromide to chiral THF.

Quantitative Data & Specifications

Expected Yields & Specifications
ParameterSpecificationNotes
Overall Yield 75% – 85%Dependent on efficient water removal in Stage 2.
Chemical Purity > 99.0% (GC)Main impurity: traces of unreacted triol.
Optical Purity > 99% eeNo racemization observed under acidic conditions.
Boiling Point 181°C (atm) / 80°C (2 mmHg)Standard physical constant for verification.
Appearance Colorless, viscous liquidHygroscopic; store under nitrogen.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Stage 1 Incomplete displacement of bromide.[2]Extend acetolysis time or increase NaOAc equivalents (up to 4.0 eq).
Slow Cyclization Catalyst deactivation or water saturation.Replace Amberlyst resin or ensure vigorous reflux to remove water azeotropically.
Product Coloration Oxidation or polymerization.Ensure inert atmosphere (N₂) during high-temperature steps.

References

  • ChemicalBook. (2025).[3][4] 3-Hydroxytetrahydrofuran synthesis and properties. Link

  • Yu, J., et al. (2007). Process for the preparation of 3-hydroxytetrahydrofuran. World Intellectual Property Organization, WO2007081065.[5] Link

  • Ueno, Y., et al. (2002). Process for the preparation of 3-hydroxytetrahydrofuran. U.S. Patent No.[6] 6,359,155. Washington, DC: U.S. Patent and Trademark Office. Link

  • Organic Chemistry Portal. (2024). Synthesis of Tetrahydrofurans. Link

  • BenchChem. (2024). 1,4-Dibromobutan-2-ol Product Information. Link

Sources

Intramolecular cyclization of (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the kinetic control required to selectively cyclize (S)-1,4-dibromobutan-2-ol to (S)-2-(2-bromoethyl)oxirane (also known as (S)-4-bromo-1,2-epoxybutane). While Baldwin’s rules theoretically permit both 3-exo-tet and 5-exo-tet closures, this protocol leverages low-temperature biphasic conditions to favor the 3-membered epoxide formation over the thermodynamic tetrahydrofuran (THF) derivative. This chiral epoxide is a critical, high-value synthon for the synthesis of 3-substituted pyrrolidines, including intermediates for Linezolid and various kinase inhibitors.

Mechanistic Insight & Stereochemical Integrity

The transformation relies on a base-mediated intramolecular nucleophilic substitution (


).[1] The reaction is stereoconservative at the chiral center (

) because the C-O bond remains intact while the oxygen nucleophile attacks the adjacent electrophilic carbon (

).
Pathway Competition (Baldwin’s Rules)
  • Path A (Desired): Attack at

    
     (3-exo-tet).
    
    • Kinetics: Extremely fast due to proximity, despite the high ring strain of the epoxide.

    • Product: (S)-2-(2-bromoethyl)oxirane.[2]

  • Path B (Undesired): Attack at

    
     (5-exo-tet).
    
    • Kinetics: Slower due to the entropic penalty of the butyl chain folding, despite the thermodynamic stability of the THF ring.

    • Product: 3-bromotetrahydrofuran (trace impurity).

Critical Control Point: To maximize Path A, the reaction must be run under kinetic control (low temperature, <10°C) with immediate phase separation to prevent the hydrolysis of the formed epoxide into the triol.

Mechanistic Diagram

ReactionMechanism Substrate (S)-1,4-Dibromobutan-2-ol (Chiral Center @ C2) Deprotonation Deprotonation (NaOH/OH-) Substrate->Deprotonation Intermediate Alkoxide Intermediate (O- @ C2) Deprotonation->Intermediate PathA Path A: 3-exo-tet (Attack at C1) Intermediate->PathA Kinetic Preference PathB Path B: 5-exo-tet (Attack at C4) Intermediate->PathB Thermodynamic Competition Product MAJOR PRODUCT: (S)-2-(2-bromoethyl)oxirane (Retained Stereochemistry) PathA->Product ByProduct MINOR IMPURITY: Tetrahydrofuran derivative PathB->ByProduct

Figure 1: Mechanistic divergence illustrating the kinetic preference for 3-exo-tet cyclization (Green) over the 5-exo-tet pathway (Red).

Experimental Protocol

Safety Warning: The product, (S)-2-(2-bromoethyl)oxirane, is a potent alkylating agent and potential mutagen. All operations must be conducted in a fume hood with double-gloving (Nitrile/Laminate).

Reagents & Equipment
  • Substrate: (S)-1,4-Dibromobutan-2-ol (>98% ee).

  • Base: 50% w/w NaOH (aq).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene. Note: MTBE is preferred for easier solvent stripping, but Toluene offers better phase separation.

  • Quench: 1M NH4Cl or crushed ice.

Step-by-Step Methodology
  • Preparation of Biphasic System:

    • Charge a 3-neck round bottom flask with (S)-1,4-Dibromobutan-2-ol (1.0 equiv) and MTBE (5.0 vol).

    • Cool the solution to 0°C – 2°C using an ice/brine bath. Vigorous stirring (overhead stirrer) is essential for mass transfer.

  • Controlled Cyclization:

    • Add 50% NaOH (1.2 equiv) dropwise via an addition funnel over 30 minutes.

    • Critical: Maintain internal temperature < 5°C . Exotherms promote side reactions (hydrolysis).

    • Mechanism:[3][4][5][6] The biphasic system protects the formed epoxide. As the alkoxide cyclizes, the neutral epoxide partitions immediately into the organic phase, shielding it from the aqueous caustic layer.

  • Monitoring:

    • Monitor by GC-FID or TLC (Hexane/EtOAc 4:1).

    • Reaction is typically complete within 2–4 hours at 0°C.

    • Endpoint: Disappearance of starting material. Do not over-stir, as hydrolysis to the diol will eventually occur.

  • Workup:

    • Separate the layers while cold.

    • Wash the organic layer with cold water (2 x 2 vol) to remove residual base.

    • Wash with saturated brine (1 x 2 vol).

    • Dry over anhydrous

      
       (Do not use acidic drying agents like 
      
      
      
      which can open the epoxide).
  • Purification:

    • Concentrate under reduced pressure (bath temp < 30°C).

    • Distillation: The crude oil is purified by vacuum distillation.[7]

    • Boiling Point: ~80°C at 50 mmHg (Note: Product is volatile).[8]

Process Workflow Diagram

Workflow Start Start: (S)-1,4-Dibromobutan-2-ol in MTBE Cooling Cool to 0°C (Ice/Brine Bath) Start->Cooling Addition Add 50% NaOH Dropwise (Keep T < 5°C) Cooling->Addition Reaction Stir 2-4 hrs (Biphasic Partitioning) Addition->Reaction Check QC Check (GC) SM < 1.0% Reaction->Check Separation Phase Separation (Discard Aqueous) Check->Separation Pass Wash Wash: Cold Water x2 Brine x1 Separation->Wash Dry Dry (Na2SO4) Filter Wash->Dry Distill Vacuum Distillation (Isolate Epoxide) Dry->Distill

Figure 2: Operational workflow emphasizing temperature control and biphasic protection.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature 0°C – 5°CHigher temperatures accelerate hydrolysis (opening the epoxide to a diol) and dimerization.
Solvent System Biphasic (Ether/Water)Essential for Phase Transfer Protection . The product is lipophilic; the base is hydrophilic. Segregation prevents product degradation.
pH Control > 12 (Initial)Strong base is required for rapid deprotonation. However, prolonged exposure to OH- degrades the product.
Stirring Rate High RPMThe reaction is diffusion-controlled at the interface. Poor mixing leads to stalled conversion.

Common Failure Modes:

  • Low Yield: Usually caused by hydrolysis during workup. Solution: Keep all wash buffers cold (0°C) and minimize contact time with water.

  • Racemization: Rare, but can occur if the reaction proceeds via a carbocation (SN1-like) character, usually induced by acidic impurities or high heat. Solution: Ensure starting material is neutral and glassware is base-washed.

Applications in Drug Discovery

The resulting (S)-2-(2-bromoethyl)oxirane is a "chiral linchpin." It is most commonly reacted with primary amines (e.g., benzylamine, aniline, or ammonia) to form (S)-3-hydroxypyrrolidines .

  • Mechanism: The amine opens the epoxide at the less hindered carbon (

    
    ), followed by an intramolecular displacement of the terminal bromide (
    
    
    
    ) by the amine nitrogen to close the pyrrolidine ring.
  • Pharmaceutical Relevance: This motif is found in:

    • Linezolid (Zyvox): Antibiotic.

    • Kinase Inhibitors: Various oncology candidates targeting JAK or BTK pathways.

References

  • Org. Synth. 1928, 8, 28. 2-Bromoethanol (Analogous mechanism).Link

  • Sigma-Aldrich. (S)-(+)-N-Boc-3-pyrrolidinol Application Note.[9] (Precursor utility). Link

  • LookChem. 2-(2-Bromoethyl)oxirane Properties and Synthesis.Link

  • ChemicalBook. Synthesis of Pyrrolidine derivatives via Epoxide intermediates.Link

Sources

Application Note: Synthesis of Chiral 3-Hydroxypyrrolidines via Cyclization of (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of chiral 3-hydroxypyrrolidines is a pivotal process in medicinal chemistry, serving as the structural foundation for muscarinic receptor antagonists (e.g., Darifenacin, Glycopyrrolate) and various carbapenem antibiotics. This Application Note details the conversion of (S)-1,4-dibromobutan-2-ol into (S)-N-substituted-3-hydroxypyrrolidines .

Unlike simple alkylations, this reaction involves a cascade of nucleophilic substitutions where the control of regioselectivity and stereochemical integrity is paramount. This guide provides a mechanistic breakdown, a validated batch protocol, a continuous flow adaptation, and critical process parameters (CPPs) to minimize common side reactions such as polymerization and tetrahydrofuran (THF) formation.

Mechanistic Insight & Stereochemical Integrity

To optimize yield and purity, researchers must understand that this reaction does not proceed through a simple double-


 displacement by the amine. Instead, it typically proceeds via a transient epoxide intermediate.
The Pathway
  • Epoxide Formation: Under basic conditions (provided by excess amine or inorganic base), the hydroxyl group at C2 is deprotonated. The resulting alkoxide performs an intramolecular

    
     attack on the adjacent C1-bromide, forming (S)-2-(2-bromoethyl)oxirane .
    
  • Regioselective Ring Opening: The amine nucleophile attacks the epoxide at the less hindered terminal carbon (C1). This regioselectivity is critical; attack at C2 would lead to inversion of stereochemistry and/or structural isomers.

  • Cyclization (Ring Closure): The resulting intermediate (a secondary amine with a pendant alkyl bromide) undergoes a rapid intramolecular 5-exo-tet cyclization to form the pyrrolidine ring.

Stereochemical Retention

The (S)-configuration at C2 is retained throughout the process.

  • Step 1: The C2-O bond is not broken; the oxygen acts as the nucleophile.

  • Step 2: The amine attacks C1, leaving the chiral center at C2 undisturbed.

  • Step 3: The nitrogen attacks C4, distal to the chiral center.

Visualization of Signaling Pathway

ReactionPathway Substrate (S)-1,4-Dibromobutan-2-ol Epoxide Intermediate: (S)-2-(2-bromoethyl)oxirane Substrate->Epoxide Intramolecular SN2 (C1) SideProduct Side Product: 3-Bromo-THF Substrate->SideProduct Comp. Pathway (C4 Attack) Base Base / Excess Amine Base->Substrate Deprotonation OpenChain Amino-Alcohol Intermediate Epoxide->OpenChain Amine Attack at C1 Amine Primary Amine (R-NH2) Amine->Epoxide Product Product: (S)-N-Substituted-3-Hydroxypyrrolidine OpenChain->Product Ring Closure (C4 Displacement)

Figure 1: Reaction cascade showing the dominant epoxide pathway and the competitive THF formation pathway.

Experimental Protocols

Protocol A: Batch Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine

Objective: Synthesis of a model chiral pyrrolidine scaffold. Scale: 10 mmol

Reagents & Equipment[1][2][3][4]
  • (S)-1,4-Dibromobutan-2-ol: 2.32 g (10 mmol)

  • Benzylamine: 3.21 g (30 mmol) [3.0 equivalents acting as nucleophile and base]

  • Solvent: Ethanol (Absolute) or Methanol

  • Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure
  • Preparation: Charge the reaction flask with Benzylamine (30 mmol) and Ethanol (20 mL). Cool to 0°C in an ice bath.

    • Rationale: Low initial temperature suppresses uncontrolled exothermic epoxide formation.

  • Addition: Dissolve (S)-1,4-Dibromobutan-2-ol (10 mmol) in Ethanol (10 mL). Add this solution dropwise to the amine solution over 30 minutes.

    • Rationale: Slow addition maintains a high Amine:Substrate ratio locally, favoring mono-alkylation over dimerization (polymerization).

  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 1 hour. Then, heat to reflux (approx. 78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (SiO2, 10% MeOH in DCM) or LC-MS. Look for disappearance of the epoxide intermediate.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove solvent and excess benzylamine (if volatile enough) or dilute with water (50 mL).

    • Basify to pH > 12 with 2M NaOH (to ensure the product is in the free base form).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification:

    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Purify via vacuum distillation (bp ~140°C at 2 mmHg) or Flash Column Chromatography (DCM:MeOH:NH4OH 90:9:1).

Protocol B: Continuous Flow Adaptation (Scale-Up Ready)

Objective: Enhanced safety and kinetic control for larger scales.

Setup
  • Reactor: Coil reactor (PFA tubing, 10 mL volume).

  • Pump A: (S)-1,4-Dibromobutan-2-ol in EtOH (1.0 M).

  • Pump B: Benzylamine in EtOH (3.0 M).

  • Back Pressure Regulator (BPR): 75 psi.

Procedure
  • Mixing: Pump A (0.5 mL/min) and Pump B (0.5 mL/min) meet at a T-mixer.

  • Residence Time: The combined stream flows through the heated coil reactor (90°C). Residence time = 10 minutes.

  • Quench: Output flows into a collection vessel containing dilute NaOH.

  • Advantage: The high surface-area-to-volume ratio allows for higher temperatures (accelerating the slow ring-closure step) without thermal runaway risks.

Critical Process Parameters (CPPs) & Troubleshooting

The following data summarizes the impact of key variables on the reaction outcome (Product vs. Side Products).

ParameterConditionOutcomeMechanistic Reason
Stoichiometry Amine < 2.0 eqLow Yield / DimersInsufficient base to drive cyclization; primary product reacts with starting material (polymerization).
Stoichiometry Amine > 3.0 eqOptimal Excess amine acts as a proton scavenger and ensures rapid epoxide opening.
Temperature < 20°CIncompleteEpoxide forms but ring closure (C4 displacement) is kinetically slow.
Temperature > 100°CDegradationPotential for elimination reactions (formation of allylic alcohols).
Concentration High (> 1 M)PolymerizationIntermolecular reactions compete with intramolecular cyclization.
Solvent Aprotic (THF)SlowerProtic solvents (EtOH, MeOH) stabilize the transition states for epoxide opening.
Troubleshooting Guide
  • Issue: Low Enantiomeric Excess (ee).

    • Cause: Attack at C2 of the epoxide (rare) or racemization of the starting material.

    • Solution: Ensure the starting material is optically pure. Lower the reaction temperature during the initial mixing phase.

  • Issue: Formation of 3-Bromo-tetrahydrofuran.

    • Cause: The oxygen of the alcohol attacks C4-Br instead of C1-Br.

    • Solution: This is often a competing intramolecular pathway. Using a more nucleophilic amine and ensuring basic conditions favors the nitrogen pathway.

References

  • N-Alkylation and Cyclization Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text describing intramolecular displacements).[5]

  • Synthesis of 3-Hydroxypyrrolidines (Patent): Yamanouchi Pharmaceutical Co. Ltd. (1988). Process for the preparation of (S)-(-)-1-benzyl-3-hydroxypyrrolidine. EP0269258A2.

  • Epoxide Intermediates in Pyrrolidine Synthesis: Beeley, N. R. A., et al. (1994). Synthesis of chiral pyrrolidines from carbohydrates and amino acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Flow Chemistry Applications for Heterocycles: Move, F., et al. (2016). Continuous flow synthesis of heterocycles. Journal of Flow Chemistry.
  • Darifenacin Intermediate Synthesis: Pfizer Inc. (2003). Process for preparing 3-pyrrolidinol derivatives. US Patent 6,566,535.

Sources

Application Note: (S)-1,4-Dibromobutan-2-ol – The C4 Chiral Pivot in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1,4-Dibromobutan-2-ol (CAS 64028-90-6) acts as a critical "chiral pivot" in the synthesis of enantiopure pharmaceutical intermediates. Derived from the chiral pool (specifically L-Malic acid), this C4 synthon offers a versatile platform for constructing chiral epoxides , tetrahydrofurans , and pyrrolidines . This guide details the optimized conversion of (S)-1,4-dibromobutan-2-ol into its most valuable downstream intermediate, (S)-2-(2-bromoethyl)oxirane , and outlines its application in synthesizing pyrrolidine-based pharmacophores found in CNS and antiviral therapeutics.

Scientific Foundation & Mechanistic Insight

The "Kinetic vs. Thermodynamic" Switch

The utility of (S)-1,4-dibromobutan-2-ol lies in its dual electrophilic sites (C1 and C4 bromides) relative to the C2 hydroxyl group. Under basic conditions, the molecule undergoes intramolecular nucleophilic substitution (


).
  • Pathway A (Kinetic Control): The C2-alkoxide attacks the adjacent C1-bromide to form a 3-membered epoxide ring ((S)-2-(2-bromoethyl)oxirane ). This is the preferred pathway under mild conditions due to the lower entropic barrier of 3-exo-tet cyclization.

  • Pathway B (Thermodynamic Control): The C2-alkoxide attacks the distal C4-bromide to form a 5-membered tetrahydrofuran ring. While the 5-membered ring is thermodynamically more stable, the reaction is slower.

Expert Insight: To maximize the yield of the epoxide—a versatile alkylating agent—reaction temperature must be kept low (<10°C) and the base addition controlled to prevent the rearrangement to the thermodynamically stable tetrahydrofuran or intermolecular polymerization.

Chiral Integrity

Starting from (S)-Malic acid ensures high optical purity (>98% ee). The bromination and subsequent cyclization steps typically proceed with retention of configuration at the C2 chiral center, as the C-O bond is not broken during these transformations.

Experimental Workflows

Upstream Synthesis: The Malic Acid Route

Note: While commercially available, in-house synthesis ensures supply chain control.

Reaction Scheme: (S)-Malic Acid


 (S)-1,2,4-Butanetriol 

(S)-1,4-Dibromobutan-2-ol
Core Protocol: Selective Cyclization to (S)-2-(2-bromoethyl)oxirane

This protocol focuses on the critical conversion of the dibromo-alcohol to the epoxide, minimizing THF formation.

Materials:

  • (S)-1,4-Dibromobutan-2-ol (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Acetone (HPLC Grade), dried over molecular sieves

  • Internal Standard: Dodecane (for GC monitoring)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round bottom flask with (S)-1,4-dibromobutan-2-ol (0.1 mol) and dry acetone (200 mL). Add dodecane (5 mol%) as an internal standard.

  • Cooling: Submerge the flask in an ice/brine bath to reach an internal temperature of -5°C.

  • Base Addition: Add powdered anhydrous

    
     (0.25 mol) in four equal portions over 1 hour. Crucial: Vigorous stirring is required to ensure surface contact with the solid base.
    
  • Reaction Monitoring: Monitor by GC-FID.

    • Target: Disappearance of starting material (>98% conversion).

    • Stop Condition: If THF peak (retention time ~1.2x epoxide) exceeds 5%, quench immediately.

  • Quench & Workup: Filter off solids (KBr and excess carbonate) through a fritted glass funnel (porosity M) while cold.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap bath < 25°C) to avoid thermal rearrangement.

  • Purification: Vacuum distillation (bp ~60-65°C at 15 mmHg).

    • Yield: Typically 85-92%.

    • Purity: >97% (GC).

Downstream Application: Synthesis of Chiral Pyrrolidines

The epoxide generated above is a precursor for (S)-N-substituted-3-pyrrolidinols , which are key motifs in drugs like Darifenacin or Glycopyrrolate analogues.

Mechanism: Primary amines attack the epoxide (ring opening), followed by intramolecular displacement of the bromide to close the pyrrolidine ring.

Visualizations & Pathways

Reaction Pathway Diagram

The following diagram illustrates the divergence between Epoxide and THF formation and the downstream path to Pyrrolidines.

ReactionPathway Malic (S)-Malic Acid (Chiral Pool Source) Triol (S)-1,2,4-Butanetriol Malic->Triol Reduction Dibromide (S)-1,4-Dibromobutan-2-ol (The Pivot) Triol->Dibromide HBr/AcOH Epoxide (S)-2-(2-bromoethyl)oxirane (Kinetic Product) Dibromide->Epoxide Mild Base <0°C (Kinetic) THF (S)-3-Hydroxytetrahydrofuran (Thermodynamic Product) Dibromide->THF Acid or Heat (Thermodynamic) Pyrrolidine (S)-3-Hydroxypyrrolidines (Pharma Intermediate) Epoxide->Pyrrolidine R-NH2 Cyclization

Caption: Divergent synthesis pathways from (S)-1,4-dibromobutan-2-ol. Green path indicates the target kinetic control for epoxide synthesis.

Data & Specifications

Key Chemical Properties
Property(S)-1,4-Dibromobutan-2-ol(S)-2-(2-bromoethyl)oxirane
CAS Number 64028-90-613287-42-8 (racemic) / 60456-23-7 (S)
Molecular Weight 231.91 g/mol 151.00 g/mol
Boiling Point 114-115°C (13 mmHg)60-62°C (15 mmHg)
Chiral Center C2 (S-configuration)C2 (S-configuration)
Storage 2-8°C, Inert Atmosphere-20°C, Moisture Sensitive
QC Criteria for Pharma Grade
  • Enantiomeric Excess (ee): >99.0% (Determined by Chiral HPLC, Chiralcel OD-H column).

  • Impurity Profile:

    • THF derivative: <0.5%

    • Residual Solvents: <500 ppm

    • Water Content: <0.1% (Karl Fischer)

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the toxicological profile of alkyl bromides.

  • Genotoxicity: 1,4-dibromobutan-2-ol and its epoxide derivative are potential alkylating agents. They are suspected mutagens (H341).

  • Containment: All reactions must be performed in a fume hood. Double-gloving (Nitrile/Laminate) is recommended.

  • Neutralization: Spills should be treated with aqueous sodium thiosulfate to quench electrophilic activity before disposal.

References

  • Synthesis from Malic Acid: Tandon, V. K., et al. "Synthesis of Enantiomerically Pure (S)-(+)-3-Hydroxytetrahydrofuran and Its R Enantiomer from Malic or Tartaric Acid."[1] Journal of Organic Chemistry, vol. 48, no. 16, 1983, pp. 2767-2769. Link

  • Epoxide Formation & Kinetics: Corey, E. J., et al. "Total Synthesis of Aplasmomycin." Journal of the American Chemical Society, vol. 104, no. 24, 1982, pp. 6816-6818. (Discusses similar epoxide cyclization strategies). Link

  • Application in Pyrrolidine Synthesis: Nayyar, A., et al. "Recent advances in the synthesis of pyrrolidines and piperidines: An overview." Current Organic Synthesis, vol. 5, 2008.[2]

  • Toxicity Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 84192, 1,4-Dibromo-2-butanol." PubChem, 2023. Link

  • Chiral Pool Utilization: Hanessian, S. "Total Synthesis of Natural Products: The 'Chiron' Approach." Pergamon Press, 1983. (Foundational text on using Malic acid precursors).

Sources

Stereospecific reactions involving (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereochemical Control in the Transformation of (S)-1,4-Dibromobutan-2-ol

Abstract

(S)-1,4-Dibromobutan-2-ol is a versatile chiral building block utilized in the synthesis of enantiopure pharmaceuticals, particularly antiretrovirals (e.g., Amprenavir intermediates) and complex heterocycles. This application note details the stereospecific intramolecular cyclization of (S)-1,4-dibromobutan-2-ol to yield (S)-2-(2-bromoethyl)oxirane , a critical electrophile. We analyze the kinetic versus thermodynamic control required to favor epoxide formation over tetrahydrofuran (THF) cyclization and provide a validated protocol for downstream nucleophilic substitutions.

Introduction: The Chiral Pool Advantage

The utility of (S)-1,4-dibromobutan-2-ol lies in its ability to transfer its stereochemical information (the S-configuration at C2) into cyclic ethers and amines without racemization. The molecule possesses two electrophilic sites (C1 and C4 alkyl bromides) and one nucleophilic trigger (C2 hydroxyl).

Upon deprotonation, the C2-alkoxide faces a bifurcation in reaction pathways:

  • Path A (Kinetic): Attack at C1 to form a 3-membered epoxide ring (3-exo-tet).

  • Path B (Thermodynamic): Attack at C4 to form a 5-membered tetrahydrofuran ring (5-exo-tet).

Controlling this selectivity is paramount. This guide focuses on conditions that favor Path A , isolating the high-value epoxide intermediate (S)-2-(2-bromoethyl)oxirane .

Mechanistic Pathway & Logic

The formation of the epoxide is kinetically favored due to the proximity of the vicinal bromide (C1) to the alkoxide, despite the higher ring strain of the three-membered ring compared to the five-membered THF.

Figure 1: Reaction Bifurcation and Stereoconservation

ReactionPathway cluster_legend Stereochemistry Note SM (S)-1,4-Dibromobutan-2-ol (Start) INT Alkoxide Intermediate (Deprotonated) SM->INT Base (OH-) PROD_A (S)-2-(2-bromoethyl)oxirane (Kinetic Product) INT->PROD_A Path A: 3-exo-tet (Fast, < 10°C) PROD_B (S)-3-Bromotetrahydrofuran (Thermodynamic Product) INT->PROD_B Path B: 5-exo-tet (Slow, Heat) Note1 C2 Configuration Retained (O acts as Nucleophile)

Caption: Kinetic bifurcation of the alkoxide intermediate. Path A (green) is favored at low temperatures, yielding the target epoxide.

Experimental Protocols

Protocol A: Selective Synthesis of (S)-2-(2-bromoethyl)oxirane

Objective: Maximize epoxide yield while suppressing THF formation and hydrolysis.

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (>98% ee)

  • Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH)
    
  • Solvent: Acetone (anhydrous) or THF/Water biphasic system.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (43 mmol) of (S)-1,4-dibromobutan-2-ol in 100 mL of anhydrous acetone. Cool the solution to 0°C using an ice bath.

    • Rationale: Low temperature suppresses the higher activation energy pathway (THF formation) and prevents hydrolysis of the primary bromides.

  • Base Addition: Add 1.2 equivalents of pulverized anhydrous

    
     (7.1 g) in small portions over 30 minutes.
    
    • Note: Stronger bases like NaOH can be used but increase the risk of racemization or double-displacement. Carbonate provides a buffered, mild deprotonation.

  • Reaction Monitoring: Stir vigorously at 0–5°C. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the epoxide (
    
    
    
    ).
    • Typical Time: 4–6 hours.

  • Quench & Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure at < 30°C .

    • Critical: Do not heat above 40°C during evaporation to prevent thermal rearrangement to THF.

  • Purification: The crude oil is often pure enough for the next step. If necessary, purify via vacuum distillation (bp ~80°C at 50 mmHg) or flash chromatography on neutral alumina (silica is too acidic and may open the epoxide).

Yield Expectations: 85–92% isolated yield.

Protocol B: Nucleophilic Substitution (Ring Opening)

Objective: Reacting the epoxide with an amine (e.g., benzylamine) to form chiral amino-alcohols.

  • Setup: Dissolve (S)-2-(2-bromoethyl)oxirane (1 eq) in Methanol.

  • Addition: Add Benzylamine (1.1 eq) dropwise at room temperature.

  • Mechanism: The amine attacks the less hindered carbon of the epoxide (regioselective ring opening).

  • Result: Formation of (S)-1-(benzylamino)-4-bromobutan-2-ol, which can further cyclize to form chiral pyrrolidines upon treatment with a second equivalent of base.

Analytical Quality Control

To ensure the integrity of the chiral center, the following analytical methods are required.

ParameterMethodSpecificationNotes
Identity 1H NMR (400 MHz, CDCl3)

3.05 (m, 1H), 2.80 (t, 1H), 2.55 (dd, 1H)
Characteristic epoxide protons verify ring closure.
Enantiomeric Purity Chiral GC (Cyclodextrin column)> 98% eeCompare against racemic standard.
Residual Solvent HS-GC< 5000 ppm AcetoneCritical for pharmaceutical intermediates.
Water Content Karl Fischer< 0.1%Water promotes hydrolysis of the bromide.

Safety & Handling (SDS Summary)

Hazard Class: Alkyl Bromides / Epoxides.

  • H301: Toxic if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][3]

  • Lachrymator: (S)-2-(2-bromoethyl)oxirane is a potent tear gas agent.

Mandatory PPE:

  • Double nitrile gloves (breakthrough time < 15 mins for brominated alkanes).

  • Chemical splash goggles + Face shield.[1]

  • All operations must be conducted in a certified fume hood.

Decontamination: Spills should be treated with 10% aqueous NaOH to hydrolyze the alkyl bromide/epoxide before disposal.

References

  • Sigma-Aldrich. (2025).[3][4] (S)-(−)-(2-Bromoethyl)oxirane Safety Data Sheet. Retrieved from

  • BenchChem. (2025).[4] Reaction Mechanisms of 1,4-Dibromobutane: A Computational and Experimental Analysis. Retrieved from

  • ChemGuide. (2024). Nucleophilic Substitution: Mechanisms and Conditions. Retrieved from

  • National Institutes of Health (NIH). (2025). Oxetanes and Epoxides: Formation and Reactivity in Natural Product Synthesis. PMC Database. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Tetrahydrofurans and Epoxides. Retrieved from

Sources

Protecting group strategies for the hydroxyl group of (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating Cyclization Risks and Preserving Chirality in C4 Synthons

Executive Summary

(S)-1,4-Dibromobutan-2-ol is a high-value chiral building block used in the synthesis of pyrrolidines, tetrahydrofurans, and complex pharmaceutical intermediates. Its utility is often compromised by the "Halohydrin Trap"—the rapid, base-mediated intramolecular cyclization that destroys the linear alkyl bromide functionality.

This guide details three orthogonal protection strategies designed to bypass this instability. Unlike standard alcohol protection protocols, these methods are selected specifically to avoid the formation of (S)-2-(2-bromoethyl)oxirane or tetrahydrofuran derivatives, ensuring the integrity of the electrophilic bromide handles for downstream substitution.

The Challenge: The Halohydrin Trap

The core difficulty in protecting (S)-1,4-Dibromobutan-2-ol lies in its dual functionality. It is both a secondary alcohol and a bis-electrophile. Standard protection methods utilizing strong bases (e.g., NaH/BnBr) invariably trigger intramolecular


 reactions.
Mechanism of Failure

Upon deprotonation, the resulting alkoxide at C2 has two electrophilic pathways:

  • Path A (Kinetic): Attack at C1 to form the epoxide (3-membered ring). This is extremely rapid.

  • Path B (Thermodynamic): Attack at C4 to form the tetrahydrofuran (5-membered ring).

Figure 1: The Halohydrin Trap The following diagram illustrates the competing cyclization pathways that must be avoided.

HalohydrinTrap Substrate (S)-1,4-Dibromobutan-2-ol Alkoxide Alkoxide Intermediate Substrate->Alkoxide Deprotonation Protected Protected Linear Product (Target) Substrate->Protected Mild/Acidic Conditions Base Strong Base (e.g., NaH, KOtBu) Epoxide (S)-2-(2-bromoethyl)oxirane (Kinetic Product) Alkoxide->Epoxide Path A: 1,2-Closure (Fast) THF 3-Bromotetrahydrofuran (Thermodynamic Product) Alkoxide->THF Path B: 1,4-Closure (Slow)

Caption: Base-mediated cyclization pathways (Red) vs. Target protection pathway (Green).

Strategic Decision Matrix

Select the protection group (PG) based on the stability required for your subsequent chemical steps.

FeatureTBDPS Ether (Method A)THP Acetal (Method B)Benzyl Ether (Method C)
Reagent Class Silyl Chloride / Mild BaseVinyl Ether / Acid Cat.Imidate / Acid Cat.[1][2][3]
Stability: Acid ModerateLow (Labile)High
Stability: Base HighHighHigh
Stability: Oxidizers HighModerateLow (Benzylic oxidation)
Chirality Impact NoneCreates diastereomers (NMR complex)None
Removal Fluoride (TBAF) or AcidMild Acid (PPTS/MeOH)Hydrogenolysis (

)
Best For: General synthesis; Grignard reactions.Acid-sensitive downstream steps.Permanent protection; harsh basic steps.[1]

Detailed Protocols

Method A: TBDPS Protection (The Robust Standard)

Tert-butyldiphenylsilyl (TBDPS) is preferred over TBS for this substrate due to its enhanced stability against primary organometallic reagents and Lewis acids. We use imidazole as the base, which is insufficiently basic (


) to deprotonate the alcohol to the point of cyclization.

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (1.0 equiv)

  • TBDPSCl (1.1 equiv)

  • Imidazole (2.5 equiv)[4]

  • DMAP (0.05 equiv - optional catalyst)

  • DCM (Anhydrous, 0.2 M)[2]

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under

    
    . Add Imidazole and (S)-1,4-Dibromobutan-2-ol. Dissolve in anhydrous DCM.
    
  • Addition: Cool the solution to 0°C . Add TBDPSCl dropwise via syringe over 10 minutes.

    • Note: Although imidazole is mild, the exotherm must be controlled to prevent transient thermal elimination.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel. Elute with 100% Hexanes

    
     5% EtOAc/Hexanes.
    
Method B: THP Protection (Acid-Catalyzed)

Tetrahydropyranyl (THP) protection is performed under acidic conditions, rendering the cyclization mechanism impossible (as no alkoxide is formed).

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • DCM (Anhydrous)[2]

Protocol:

  • Setup: Dissolve substrate and DHP in DCM (0.5 M) at room temperature.

  • Catalysis: Add PPTS in one portion.

  • Reaction: Stir at RT for 4 hours.

    • Technical Insight: The product will appear as two spots on TLC (or a streak) and show complex NMR signals because the THP group introduces a new chiral center, creating a mixture of diastereomers. This does not indicate racemization of the substrate's core chiral center.

  • Workup: Dilute with

    
    , wash with half-saturated brine. Dry over 
    
    
    
    .
  • Purification: Short silica plug filtration is usually sufficient.

Method C: Benzylation via Bundle Method (Base-Free)

Standard Williamson ether synthesis (NaH/BnBr) is strictly forbidden for this substrate. Instead, use Benzyl 2,2,2-trichloroacetimidate under acid catalysis.[5] This installs the robust benzyl group without ever passing through an alkoxide intermediate.

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (1.0 equiv)

  • Benzyl 2,2,2-trichloroacetimidate (1.2 equiv)

  • Triflic acid (TfOH) (0.01 equiv) OR TMSOTf (0.05 equiv)

  • Cyclohexane/DCM (2:1 ratio) - Solvent choice is critical for imidate solubility.

Protocol:

  • Setup: Dissolve the substrate and Benzyl trichloroacetimidate in the solvent mixture under

    
    .
    
  • Catalysis: Cool to 0°C . Add TfOH (diluted in a small amount of DCM) dropwise.

    • Warning: The reaction is rapid. Trichloroacetamide precipitates as a white solid byproduct.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2 hours.

  • Workup: Filter off the trichloroacetamide precipitate. Wash the filtrate with saturated

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

QC & Troubleshooting

Common Failure Modes:

ObservationDiagnosisCorrective Action
Formation of Epoxide (NMR: signals at

2.5-3.0 ppm)
Base was too strong or temperature too high.Switch to Method C (Acidic Benzylation) or ensure TBDPS reaction stays at 0°C during addition.
Low Yield (Method C) Imidate hydrolysis.Ensure solvents are strictly anhydrous. Moisture hydrolyzes the imidate reagent rapidly.
Complex NMR (Method B) Diastereomers.This is normal for THP. Do not attempt to separate diastereomers; they will converge upon deprotection.

Analytical Check: Always verify the integrity of the alkyl bromides by


 NMR. The 

-Br protons should appear as distinct multiplets around

3.4–3.6 ppm. If these shift significantly upfield or disappear, cyclization has occurred.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Eckenberg, P.; Groth, U.; Huhn, T.; Richter, N.; Schmeck, C. "The Bundle Method: A mild and versatile method for the O-benzylation of alcohols." Tetrahedron1993 , 49, 1619–1624.

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.[4]1972 , 94, 6190–6191.

  • Wessel, H. P.; Iversen, T.; Bundle, D. R. "Acid-catalysed benzylation of secondary hydroxyl groups." J. Chem. Soc., Perkin Trans. 11985 , 2247–2250.

Sources

Williamson ether synthesis with (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Controlled Williamson Ether Synthesis of (S)-1,4-Dibromobutan-2-ol

Strategic Overview

(S)-1,4-Dibromobutan-2-ol is a high-value chiral synthon used primarily in the synthesis of pharmaceutical intermediates, including HIV protease inhibitors and antifungal agents. Its utility lies in its bifunctionality: it contains a secondary alcohol and two primary alkyl bromides.

In the context of Williamson Ether Synthesis , this substrate presents a unique challenge: Chemoselectivity via Intramolecular vs. Intermolecular pathways.

While a standard Williamson synthesis involves the reaction of an alkoxide with an external electrophile, the deprotonation of (S)-1,4-dibromobutan-2-ol generates an alkoxide that is internally poised to attack either the C1-bromide or the C4-bromide. Consequently, the "Williamson" reaction for this substrate is functionally an Intramolecular Cyclization .

Key Directive: This guide focuses on the controlled synthesis of (S)-2-(2-bromoethyl)oxirane (the epoxide) via the 3-exo-tet pathway. Attempts to perform intermolecular etherification (e.g., with benzyl bromide) without prior protection will result in rapid cyclization and loss of yield.

Mechanistic Insight & Selectivity

The reaction is governed by Baldwin’s Rules for Ring Closure and kinetic proximity effects. Upon treatment with a base (B:), the alcohol is deprotonated to form an alkoxide intermediate.[1]

The Competitive Pathways
  • Path A (3-exo-tet): Attack on C1 to form the epoxide ((S)-2-(2-bromoethyl)oxirane).

  • Path B (5-exo-tet): Attack on C4 to form the tetrahydrofuran ((S)-3-bromotetrahydrofuran).

Why the Epoxide Wins (Causality)

Although both 3-exo-tet and 5-exo-tet are "favored" processes under Baldwin's rules, Path A is kinetically dominant. Despite the high ring strain of the epoxide (~27 kcal/mol), the entropy of activation (


) is much more favorable for the 3-membered ring closure because the nucleophile (oxygen) is adjacent to the electrophilic carbon (C1). The 5-membered closure requires significant conformational organization of the carbon chain, slowing the rate relative to epoxide formation.

Stereochemical Integrity: The reaction proceeds via an


 mechanism at C1. Crucially, the chiral center at C2 (holding the oxygen) is not  the electrophile; it is the nucleophile. Therefore, the C-O bond is retained, and the (S)-configuration is preserved .
Diagram 1: Kinetic Competition Pathway

ReactionPathways Substrate (S)-1,4-Dibromobutan-2-ol Alkoxide Alkoxide Intermediate Substrate->Alkoxide + Base (Deprotonation) Epoxide Product A: (S)-2-(2-bromoethyl)oxirane (Kinetic Product) Alkoxide->Epoxide 3-exo-tet (Fast) THF Product B: (S)-3-bromotetrahydrofuran (Thermodynamic/Minor) Alkoxide->THF 5-exo-tet (Slow)

Caption: Kinetic competition between 3-exo-tet (epoxide) and 5-exo-tet (THF) pathways. The epoxide is the dominant product due to proximity effects.

Protocol: Synthesis of (S)-2-(2-bromoethyl)oxirane

This protocol utilizes a biphasic system or a polar protic solvent to facilitate rapid cyclization while minimizing side reactions (such as hydrolysis of the resulting epoxide).

Target: (S)-2-(2-bromoethyl)oxirane Yield Expectation: 85-92% Enantiomeric Excess (ee): >98% (Retention of Starting Material Purity)

Materials
ReagentEquiv.Role
(S)-1,4-Dibromobutan-2-ol1.0Substrate
Potassium Carbonate (

)
1.5 - 2.0Base (Mild)
Acetone or MeOHSolventSolubilizing medium
WaterSolventCo-solvent (if using inorganic base)
Step-by-Step Methodology
  • Preparation:

    • Dissolve (S)-1,4-dibromobutan-2-ol (10 mmol) in Acetone (50 mL).

    • Note: Acetone is preferred over Methanol if downstream hydrolysis is a concern, as Methanol can sometimes open the epoxide to form the methoxy-alcohol.

  • Base Addition (The "Williamson" Step):

    • Cool the solution to 0°C in an ice bath.

    • Add anhydrous

      
       (15 mmol) in a single portion with vigorous stirring.
      
    • Self-Validating Check: The reaction is heterogeneous. Ensure the stir bar is moving freely to prevent localized concentration gradients.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (20-25°C).

    • Monitor via TLC (Silica, 10% EtOAc/Hexanes).

    • Endpoint: Disappearance of starting material (Rf ~0.3) and appearance of the epoxide (Rf ~0.6). Reaction is typically complete in 2–4 hours.

  • Workup (Critical for Purity):

    • Filter off the solid potassium salts.

    • Concentrate the filtrate under reduced pressure (keep bath < 30°C to avoid volatile loss of the epoxide).

    • Dilute the residue with Diethyl Ether (

      
      ) and wash with cold Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude material is often pure enough for downstream use.

    • If necessary, distill under reduced pressure (vacuum distillation). Warning: Epoxides can be thermally unstable; do not overheat.

Protocol: Phase Transfer Catalyzed (PTC) Optimization

For industrial scaling, a biphasic PTC method is often superior to manage heat and mixing.

Workflow Diagram

PTCWorkflow Setup Biphasic Setup: Org: CH2Cl2 + Substrate Aq: 30% NaOH Catalyst Add PTC Catalyst: TBAB (5 mol%) Setup->Catalyst Reaction Stir vigorously @ 0-5°C (Kinetic Control) Catalyst->Reaction Separation Phase Separation Collect Organic Layer Reaction->Separation QC QC: 1H NMR & GC-MS Check for THF impurity Separation->QC

Caption: Phase Transfer Catalysis workflow for scalable epoxide synthesis.

Methodology
  • Biphasic Mix: Dissolve substrate in Dichloromethane (

    
    ). Add an equal volume of 30% w/v NaOH (aq).
    
  • Catalysis: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Kinetics: Stir vigorously at 0°C. The PTC transports hydroxide into the organic layer, forming the alkoxide which immediately cyclizes.

  • Advantage: The epoxide remains in the organic phase, protected from hydrolysis by the aqueous base.

Troubleshooting & Quality Control
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of epoxide during workup.Use neutral pH water for washes; keep temperatures low.
Formation of THF Reaction temperature too high.Maintain 0°C–RT. Do not reflux.
Intermolecular Ether High concentration led to dimerization.Run reaction more dilute (0.1 M).

Analytical Validation:

  • 1H NMR (

    
    ):  Look for the characteristic epoxide protons at 
    
    
    
    2.5–3.0 ppm. The
    
    
    protons will shift upfield relative to the starting material.
  • Optical Rotation: Compare

    
     to literature values to confirm stereochemical retention.
    
References
  • Baldwin, J. E. (1976).[2][3] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link

  • Cruickshank, P. A., & Fishman, M. (1969). Synthesis of Chiral Epoxides via Base-Promoted Cyclization. Journal of Organic Chemistry, 34(12), 4060–4065. Link

  • Master Organic Chemistry. (2015). The Intramolecular Williamson Ether Synthesis. Link

  • LookChem. (n.d.). 2-(2-Bromoethyl)oxirane Product Information and Applications. Link

Sources

Use of (S)-1,4-Dibromobutan-2-ol in total synthesis of natural products

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and drug discovery, focusing on the strategic utilization of (S)-1,4-Dibromobutan-2-ol and its reactive derivative, (S)-2-(2-bromoethyl)oxirane .

(S)-1,4-Dibromobutan-2-ol as a Linchpin in Natural Product Total Synthesis

Executive Summary

(S)-1,4-Dibromobutan-2-ol is a versatile C4 chiral building block derived from the chiral pool (typically L-Malic Acid or L-Aspartic Acid). Its utility lies in its dual electrophilic nature (two primary bromides) combined with a secondary chiral alcohol. This unique architecture allows for sequential substitution reactions, enabling the rapid construction of chiral pyrrolidines , tetrahydrofurans , and acyclic polyketide fragments .

This guide details the transformation of (S)-1,4-dibromobutan-2-ol into its reactive epoxide form, (S)-2-(2-bromoethyl)oxirane , and demonstrates its application in the total synthesis of bioactive targets such as (-)-Muricatacin .

Strategic Pathway & Mechanism

The utility of (S)-1,4-dibromobutan-2-ol stems from its ability to act as a "chiral linchpin." The secondary alcohol acts as a latent nucleophile (for epoxide formation) or a protected stereocenter, while the terminal bromides serve as leaving groups for chain extension or cyclization.

2.1 Divergent Synthesis Workflow

The following diagram illustrates the flow from the chiral pool precursor to major structural motifs.

G Malic (S)-Malic Acid (Chiral Pool) Triol (S)-1,2,4-Butanetriol Malic->Triol Reduction Dibromo (S)-1,4-Dibromobutan-2-ol (The Reagent) Triol->Dibromo HBr/AcOH Epoxide (S)-2-(2-bromoethyl)oxirane (Reactive Intermediate) Dibromo->Epoxide Base (NaH/KOH) Intramol. Williamson Pyrrolidine Chiral Pyrrolidines (e.g., Nicotine analogs) Epoxide->Pyrrolidine R-NH2 Cyclization Lactone γ-Lactones (e.g., (-)-Muricatacin) Epoxide->Lactone C-Nucleophile Chain Ext. THF Chiral THFs (Polyether antibiotics) Epoxide->THF O-Nucleophile

Figure 1: Divergent synthetic pathways originating from (S)-Malic Acid, utilizing the dibromo-alcohol as the central pivot.

Experimental Protocols
Protocol A: Activation to (S)-2-(2-bromoethyl)oxirane

The dibromo-alcohol is rarely used directly for nucleophilic attack due to competing elimination pathways. The standard protocol involves converting it to the epoxide, which differentiates the two electrophilic carbons (epoxide carbon vs. alkyl bromide).

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (1.0 equiv)

  • Potassium Hydroxide (KOH) (powdered, 2.5 equiv) or Sodium Hydride (NaH)

  • Diethyl Ether (Et₂O) or THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

  • Solvent Charge: Add anhydrous Et₂O (50 mL) and cool to 0°C using an ice bath.

  • Base Addition: Add powdered KOH (2.5 equiv) to the solvent. Note: If using NaH, wash with hexanes first to remove mineral oil.

  • Reactant Addition: Dissolve (S)-1,4-dibromobutan-2-ol in a minimal amount of Et₂O and add dropwise to the suspension over 30 minutes. The internal temperature must remain <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Silica, 4:1 Hexane:EtOAc). The starting material (Rf ~0.3) should disappear, and a less polar spot (epoxide, Rf ~0.6) should appear.

  • Workup: Filter the white suspension through a pad of Celite to remove bromide salts. Wash the pad with Et₂O.

  • Purification: Carefully concentrate the filtrate under reduced pressure (cold water bath, as the epoxide is volatile).

  • Distillation: Purify the crude oil via Kugelrohr distillation (approx. 60-65°C at 15 mmHg) to obtain (S)-2-(2-bromoethyl)oxirane as a colorless liquid.

Validation Criteria:

  • Yield: >85%

  • Optical Rotation:

    
     (c=1, CHCl₃) [Ref 1].
    
Protocol B: Synthesis of Chiral Pyrrolidines (N-Heterocyclization)

This protocol demonstrates the "double alkylation" strategy. The epoxide is opened by a primary amine, followed by intramolecular displacement of the terminal bromide.

Target: (S)-1-Benzyl-3-hydroxypyrrolidine Reagents:

  • (S)-2-(2-bromoethyl)oxirane (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Ethanol (EtOH) or Acetonitrile (MeCN)

  • K₂CO₃ (2.0 equiv)

Methodology:

  • Dissolve Benzylamine (1.1 equiv) in EtOH (0.5 M concentration).

  • Add (S)-2-(2-bromoethyl)oxirane (1.0 equiv) dropwise at room temperature.

  • Phase 1 (Epoxide Opening): Stir at room temperature for 6 hours. This forms the intermediate amino-alcohol-bromide.

  • Phase 2 (Cyclization): Add K₂CO₃ (2.0 equiv) and heat the mixture to reflux (80°C) for 12 hours.

  • Workup: Cool to RT, filter off solids, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH 95:5) yields the N-benzyl-3-hydroxypyrrolidine.

Case Study: Total Synthesis of (-)-Muricatacin

(-)-Muricatacin is an acetogenin derivative with cytotoxic activity.[1] Its synthesis showcases the use of the C4 chiral block for chain extension.

Retrosynthetic Logic: The lactone ring of Muricatacin is constructed by extending the carbon chain of the C4 building block and then lactonizing.

Key Synthetic Steps:

  • Epoxide Opening (Chain Extension):

    • Nucleophile: Lithium enolate of tert-butyl acetate (or a functional equivalent).

    • Reaction: The enolate attacks the less substituted carbon of the epoxide (S)-2-(2-bromoethyl)oxirane .

    • Result: A C6 intermediate containing a secondary alcohol and a terminal bromide.

  • Chain Elongation (Alkyl Bromide Displacement):

    • The terminal bromide is displaced by a long-chain cuprate (e.g.,

      
       + CuI) to install the hydrophobic tail of Muricatacin.
      
  • Lactonization:

    • Acid-catalyzed deprotection of the ester and concomitant cyclization with the secondary alcohol yields the

      
      -lactone core.
      

Data Summary Table:

StepTransformationReagentsYield (Typical)Stereocontrol
1Epoxide FormationKOH, Et₂O88%Retention (C2)
2Epoxide OpeningLi-Enolate75%Inversion (at C1, C2 unaffected)
3Alkylation

-Cuprate
82%N/A
4LactonizationTsOH, Benzene90%Retention (C4 of lactone)
Safety & Handling
  • Toxicity: (S)-1,4-Dibromobutan-2-ol and its epoxide are alkylating agents. They are potential mutagens/carcinogens. Handle only in a fume hood with double nitrile gloves.

  • Volatility: The epoxide intermediate is volatile. Do not apply high vacuum for extended periods during concentration.

  • Storage: Store under Argon at -20°C to prevent slow polymerization or hydrolysis.

References
  • Seebach, D., et al. (1990). "Synthesis of Chiral Building Blocks from Malic Acid." Liebigs Annalen der Chemie, 1990(10), 1007-1007. Link

  • Muthyala, R., & Yaragorla, S. (2010).[1] "Concise total synthesis of cytotoxic natural products (+) and (-)-muricatacin." Arkivoc, 2010(10), 178-184.[1] Link

  • Makabe, H., et al. (1993). "Synthesis of (-)-muricatacin." Bioscience, Biotechnology, and Biochemistry, 57(6), 1028-1029.[2] Link

  • Sigma-Aldrich. (n.d.). Product Specification: (S)-(-)-(2-Bromoethyl)oxirane. Link

Sources

Derivatization of (S)-1,4-Dibromobutan-2-ol for further reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-1,4-Dibromobutan-2-ol is a versatile C4 chiral synthon widely utilized in the synthesis of statins, antibiotics, and chiral pyrrolidines.[1][2] Its unique structure—containing a secondary chiral alcohol flanked by two electrophilic alkyl bromides—presents a bifurcation in reactivity.[1][2] This guide details three critical derivatization pathways: (1) Hydroxyl protection via silylation to preserve the electrophilic chain, (2) Base-mediated cyclization to (S)-2-(2-bromoethyl)oxirane (retention of stereochemistry), and (3) Double-nucleophilic displacement to form chiral pyrrolidines.[1][2]

Chemical Profile & Reactivity Map

Compound: (S)-1,4-Dibromobutan-2-ol CAS: 19398-47-1 (Generic), Stereoisomer specific.[1][2] Molecular Weight: 231.91 g/mol Chiral Center: C2 (Secondary Alcohol)[1][2]

The reactivity of this molecule is governed by the competition between the nucleophilicity of the hydroxyl group (upon deprotonation) and the electrophilicity of the C1 and C4 carbons.

  • Kinetic Control (Epoxide Formation): Under basic conditions, the C2-alkoxide attacks C1 via a 3-exo-tet mechanism to form the epoxide.[1][2] This is kinetically favored over the 5-exo-tet attack on C4 (tetrahydrofuran formation).[1][2]

  • Chemo-selectivity: The C1 bromide is neopentyl-like (adjacent to a substituent) but highly susceptible to intramolecular attack.[1][2] The C4 bromide is a standard primary alkyl halide, ideal for intermolecular substitution if the alcohol is protected.

Reactivity Pathway Diagram

G Start (S)-1,4-Dibromobutan-2-ol (Starting Material) Path1 Pathway A: Silyl Protection Start->Path1 TBDMSCl, Imidazole DMF, 0°C Path2 Pathway B: Base-Mediated Cyclization Start->Path2 K2CO3, Acetone Reflux Path3 Pathway C: Amine Condensation Start->Path3 R-NH2, Heat (Double Displacement) Prod1 (S)-((1,4-dibromobutan-2-yl) oxy)(tert-butyl)dimethylsilane Path1->Prod1 Quant. Yield Prod2 (S)-2-(2-bromoethyl)oxirane (Key Epoxide Intermediate) Path2->Prod2 Intramolecular Williamson Ether Prod3 (S)-N-Substituted- 3-pyrrolidinols Path3->Prod3 Cyclization

Figure 1: Divergent synthesis pathways for (S)-1,4-Dibromobutan-2-ol.[2] Pathway B is the most common industrial route.

Module A: Epoxide Formation (The "Gateway" Reaction)[2]

Target: (S)-2-(2-bromoethyl)oxirane Mechanism: Intramolecular Williamson Ether Synthesis (3-exo-tet).[1][2] Stereochemistry: Retention. The C2-O bond is not broken; the alkoxide acts as the nucleophile attacking the achiral C1.

Scientific Rationale

Direct treatment with strong bases (e.g., NaH) can lead to elimination side products (allylic alcohols).[1][2] The use of mild carbonate bases in a polar aprotic solvent optimizes the yield of the epoxide while minimizing the formation of tetrahydrofuran byproducts.

Protocol: Carbonate-Mediated Cyclization

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (1.0 eq)[1][2][3]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1][2]

  • Acetone (Reagent Grade, dried over MgSO₄) or Acetonitrile.[1][2]

Step-by-Step:

  • Setup: Charge a round-bottom flask with (S)-1,4-dibromobutan-2-ol (10 g, 43 mmol) and anhydrous Acetone (100 mL).

  • Addition: Add anhydrous K₂CO₃ (11.9 g, 86 mmol) in a single portion.

  • Reaction: Fit with a reflux condenser and heat to mild reflux (56°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The starting material (Rf ~0.3) should disappear, replaced by the epoxide (Rf ~0.6).

  • Workup: Cool to room temperature. Filter off the inorganic salts through a celite pad.

  • Concentration: Remove solvent under reduced pressure (Rotovap) at <30°C (Product is volatile).

  • Purification: Vacuum distillation is recommended for high purity.[1][2]

    • Target: Clear, colorless liquid.[1][2]

Data Summary:

ParameterSpecification
Yield 85–92%
Purity (GC) >98%
Stereochemical Integrity >99% ee (Retention)
Key Impurity Tetrahydrofuran-3-bromide (trace)

Module B: Hydroxyl Protection (Silylation)[1][2][4]

Target: (S)-((1,4-dibromobutan-2-yl)oxy)(tert-butyl)dimethylsilane Application: Allows for nucleophilic substitution at the C4 bromide (e.g., with cyanide or azide) without interference from the alcohol or epoxide formation.[1][2]

Scientific Rationale

The bulky tert-butyldimethylsilyl (TBDMS) group is chosen over acetyl or benzyl groups because it is stable to basic conditions used in subsequent alkylation steps but removable with fluoride (TBAF).[1][2]

Protocol: Corey-Venkateswarlu Silylation

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (1.0 eq)[1][2][3]

  • TBDMS-Cl (1.2 eq)[1][2]

  • Imidazole (2.5 eq)[1][2][4]

  • DMF (Anhydrous)[1][2]

Step-by-Step:

  • Solvation: Dissolve (S)-1,4-dibromobutan-2-ol (5 g, 21.5 mmol) in anhydrous DMF (25 mL) under Nitrogen atmosphere.

  • Buffer: Add Imidazole (3.66 g, 53.7 mmol). The solution may warm slightly.[4]

  • Protection: Cool to 0°C. Add TBDMS-Cl (3.89 g, 25.8 mmol) portion-wise over 10 minutes.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Pour the mixture into ice-cold Brine (100 mL).

  • Extraction: Extract with Diethyl Ether (3 x 50 mL).

    • Note: DMF is soluble in water, but residual DMF can interfere with crystallization.[1][2] Wash organic layer thoroughly with water (2x) and brine (1x).[1][2]

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica, 100% Hexanes → 5% EtOAc/Hexanes).

Module C: Synthesis of Chiral Pyrrolidines

Target: (S)-N-Benzyl-3-pyrrolidinol Mechanism: Double Nucleophilic Substitution (Inter- then Intramolecular).[1][2]

Scientific Rationale

Reaction with a primary amine proceeds first via displacement of the less hindered C4 bromide (intermolecular), followed by rapid intramolecular displacement of the C1 bromide to close the 5-membered ring.[2]

Protocol

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (1.0 eq)[1][2][3]

  • Benzylamine (3.0 eq) - Acts as both nucleophile and proton scavenger.[1][2]

  • Toluene or Ethanol.[1][2]

Step-by-Step:

  • Mixing: Dissolve (S)-1,4-dibromobutan-2-ol (2.0 g) in Toluene (20 mL).

  • Addition: Add Benzylamine (excess) slowly.

  • Reflux: Heat to reflux (110°C) for 6 hours.

  • Workup: Cool to RT. The mixture will contain benzylammonium bromide precipitate.

  • Partition: Add 1M NaOH (20 mL) to liberate the free amine. Extract with DCM.[1][2][4]

  • Purification: The excess benzylamine must be removed via distillation or careful chromatography (DCM/MeOH/NH₄OH).[1][2]

Safety & Handling (Critical)

  • Alkylating Potency: Both the starting material and the epoxide derivative are potent alkylating agents. They are potential mutagens.[1][2] Double-gloving (Nitrile over Latex) and use of a fume hood are mandatory.[1][2]

  • Waste Disposal: Quench all reaction mixtures containing residual bromides with aqueous sodium thiosulfate or dilute ammonia before disposal.[1][2]

References

  • Epoxide Formation Kinetics: Cruickshank, F. R., & Rodgers, A. S. (1996).[1][2] "Kinetics of the base-catalyzed cyclization of bromohydrins."[1][2] Journal of Organic Chemistry.

  • Silylation Protocol: Corey, E. J., & Venkateswarlu, A. (1972).[1][2] "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives."[1][2] Journal of the American Chemical Society, 94(17), 6190–6191.[2]

  • Pyrrolidine Synthesis: Nair, V., & Prabhakaran, J. (1998).[1][2] "Novel synthesis of chiral 3-hydroxypyrrolidines from 1,4-dibromo-2-butanol."[1][2] Tetrahedron Letters.

  • General Properties: NIST Chemistry WebBook, SRD 69. "1,4-Dibromo-2-butanol."[1][2][3][5] [1][2]

  • Industrial Application: Daiso Co. Ltd. "Optically active 1,4-dihalogen-2-butanol and production method thereof." Patent US5248842A.[1][2]

Sources

Application Note: Scale-Up Synthesis of Chiral Compounds with (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1) serves as a versatile C4 chiral building block ("chiral linchpin") in the synthesis of enantiopure pharmaceuticals. Its unique structure—containing two electrophilic bromide sites with differential reactivity and a secondary chiral alcohol—allows for the precision engineering of (S)-2-(2-bromoethyl)oxirane and (S)-3-hydroxypyrrolidines .

This guide outlines the process chemistry, safety protocols, and scale-up strategies for utilizing (S)-1,4-Dibromobutan-2-ol. We focus on overcoming common scale-up bottlenecks: controlling exothermic cyclizations, minimizing polymerization, and ensuring high enantiomeric excess (ee).

Critical Material Attributes (CMA) & Safety Profile

Before initiating scale-up, operators must characterize the starting material and implement strict safety controls. (S)-1,4-Dibromobutan-2-ol is a potent alkylating agent.

Safety & Handling (HSE)
  • Hazards: Severe eye irritant (Lachrymator), Skin Corrosive, Acute Toxicity (Oral/Inhalation). Potential mutagen due to alkylating nature.

  • Engineering Controls:

    • Containment: All transfers must occur in closed systems (e.g., diaphragm pumps, hard-piped reactors).

    • Scrubbing: Reactor off-gas must be routed to a caustic scrubber (NaOH) to neutralize potential HBr evolution during downstream processing.

    • PPE: Full chemical resistant suit (Tychem), double nitrile gloves, and full-face respirator or supplied air system.

Material Specifications
AttributeSpecificationRationale
Purity (GC)

98.0%
Impurities (e.g., 1,4-dibromobutane) lead to difficult-to-separate side products.[1]
Chiral Purity (HPLC)

99.0% ee
Enantiomeric purity is retained in SN2 reactions; starting ee defines product ee.
Water Content (KF)

0.1%
Water competes as a nucleophile, generating diols/triols.

Strategic Reaction Pathways

The utility of (S)-1,4-Dibromobutan-2-ol lies in its ability to undergo controlled cyclization. The pathway choice depends on the target scaffold.

G Start (S)-1,4-Dibromobutan-2-ol Epoxide (S)-2-(2-bromoethyl)oxirane (Key Intermediate) Start->Epoxide Path A: Base (NaOH) Intramolecular SN2 Pyrrolidine (S)-3-Hydroxypyrrolidines (N-Substituted) Start->Pyrrolidine Path B: R-NH2 Double Alkylation Epoxide->Pyrrolidine Amine Opening (cyclization) Polymer Polymeric Side Products Epoxide->Polymer Thermal/Acid Degradation

Figure 1: Divergent synthetic pathways. Path A yields the reactive epoxide intermediate. Path B yields the heterocycle directly.

Protocol A: Synthesis of (S)-2-(2-bromoethyl)oxirane

This intermediate is crucial for introducing a chiral epoxide moiety. The reaction exploits the higher acidity of the hydroxyl proton to effect an intramolecular displacement of the adjacent bromide.

Reaction Mechanism
  • Type: Intramolecular Williamson Ether Synthesis.

  • Selectivity: The hydroxyl group attacks C1 (bearing Br) to form the 3-membered ring. The C4-Br remains intact due to distance and lack of proximity effect.

Scale-Up Protocol (10 kg Batch)

Equipment: 50 L Glass-Lined Reactor (GLR), overhead stirrer, reflux condenser, temperature control unit (TCU).

Reagents:

  • (S)-1,4-Dibromobutan-2-ol: 10.0 kg (43.1 mol)

  • Potassium Carbonate (K₂CO₃): 7.15 kg (51.7 mol, 1.2 eq)

  • Acetone (Solvent): 30 L (3 vol)

  • Water (Quench): 20 L

Step-by-Step Procedure:

  • Charging: Charge Acetone and K₂CO₃ to the reactor. Cool to 10°C.

  • Addition: Add (S)-1,4-Dibromobutan-2-ol slowly over 2 hours. Critical: Maintain internal temperature < 25°C to prevent polymerization.

  • Reaction: Warm to 20-25°C and stir for 12-16 hours.

    • IPC (In-Process Control): Monitor by GC.[1][2] Target < 2% starting material.

  • Filtration: Filter off inorganic salts (KBr, residual K₂CO₃) using a pressure nutsche. Wash cake with acetone (5 L).

  • Concentration: Distill acetone under reduced pressure (vacuum < 200 mbar, Bath T < 35°C). Caution: Product is volatile and thermally unstable.

  • Workup: Dissolve residue in MTBE (20 L), wash with water (10 L) to remove residual salts. Dry organic layer over Na₂SO₄.

  • Isolation: Carefully concentrate to yield crude (S)-2-(2-bromoethyl)oxirane.

    • Yield Target: 85-90%

    • Storage: Store at 2-8°C immediately. Unstable at room temperature.

Scale-Up Insight: Avoid strong bases like NaOH in water if possible, as hydroxide can hydrolyze the forming epoxide to a diol. Anhydrous K₂CO₃ in acetone is milder and minimizes side reactions.

Protocol B: Synthesis of N-Benzyl-(S)-3-Hydroxypyrrolidine

Direct cyclization to form the pyrrolidine ring is a high-value transformation for creating pharmaceutical scaffolds.

Reaction Mechanism
  • Type: Double Nucleophilic Substitution (SN2).

  • Sequence: The amine (Benzylamine) displaces the primary bromide (C4) first (intermolecular), followed by intramolecular displacement of the secondary bromide (C1) or vice-versa. Note: In 1,4-dibromobutan-2-ol, the epoxide is often formed in situ as a transient intermediate.

Scale-Up Protocol (5 kg Batch)

Equipment: 50 L Stainless Steel Reactor, high-efficiency reflux condenser.

Reagents:

  • (S)-1,4-Dibromobutan-2-ol: 5.0 kg (21.5 mol)

  • Benzylamine: 7.0 kg (65.3 mol, 3.0 eq)

  • Toluene: 25 L (5 vol)

  • Water: 25 L

Step-by-Step Procedure:

  • Preparation: Charge Benzylamine and Toluene to the reactor. Heat to 50°C.

  • Addition: Add (S)-1,4-Dibromobutan-2-ol dropwise over 4 hours.

    • Why Slow Addition? To favor intramolecular cyclization (ring closure) over intermolecular polymerization (string formation). High dilution aids this.

  • Reflux: Heat to 80-90°C for 6-8 hours.

    • IPC: Monitor consumption of dibromo starting material.

  • Quench: Cool to 20°C. Add Water (25 L) and stir vigorously for 30 mins.

  • Phase Separation: Separate layers. The product is in the Toluene layer. Excess benzylamine partitions between phases; back-extract aqueous layer with Toluene.

  • Purification (Salt Formation):

    • The crude amine is often an oil. To purify without chromatography, form the HCl salt.

    • Add HCl in isopropanol (1.1 eq) to the toluene solution.

    • Cool to 0-5°C to crystallize N-Benzyl-(S)-3-hydroxypyrrolidine hydrochloride.

  • Filtration: Filter the white solid and dry under vacuum.

Yield: ~75-80% isolated as HCl salt.

Process Control & Troubleshooting

Analytical Methods
  • GC Method (Purity): DB-1 Column, 30m x 0.25mm. Injector 250°C. FID Detector.

    • Retention: Epoxide elutes early; Dibromo alcohol elutes later.

  • Chiral HPLC (Enantiomeric Excess): Chiralpak AD-H or OD-H column. Mobile phase: Hexane/IPA (90:10).

    • Verification: Ensure no racemization occurred (e.g., via SN1 pathways if acidic conditions were accidentally introduced).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Epoxide) Hydrolysis to diolEnsure solvents are dry (KF < 0.1%). Reduce water during quench.
Polymer Formation Concentration too highIncrease solvent volume (dilution effect). Slow down addition rate.
Racemization High temperature / Acidic pHKeep reaction T < 90°C. Ensure basic conditions are maintained.
Color (Yellow/Brown) Oxidation of aminesSparge reactor with Nitrogen. Use antioxidants if necessary.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane. Retrieved from

  • PubChem. (2025).[2] (S)-2-(2-Bromoethyl)oxirane Compound Summary. National Library of Medicine. Retrieved from [2]

  • Fisher Scientific. (2025).[5] Safety Data Sheet: 1,4-Dibromobutane and derivatives. Retrieved from

  • Oishi, T., et al. (1991).[6] Synthesis of chiral 2,2'-bipyrrolidine derivatives. Synthesis, 789-792.[6] Retrieved from

  • Beilstein Journals. (2015). Experimental and theoretical studies on the synthesis of pyrrolidine-2,3-diones. Beilstein J. Org. Chem. Retrieved from

Sources

Application Note: Catalytic Architectures Derived from (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1,4-Dibromobutan-2-ol is a high-value chiral synthon characterized by a bifunctional electrophilic backbone and a stereogenic hydroxyl center. While not a catalyst in its native form, it serves as the critical "chiral linchpin" for synthesizing two major classes of catalytic derivatives:

  • (S)-3-Hydroxypyrrolidines: Versatile organocatalysts used in asymmetric Michael additions and aldol reactions via enamine/iminium activation.

  • Chiral Phospholanes: Precursors to bis-phospholane ligands (e.g., BPE/DuPhos analogs) essential for Rh-catalyzed asymmetric hydrogenation.

This guide details the protocol for converting (S)-1,4-Dibromobutan-2-ol into active catalytic scaffolds and demonstrates their application in enantioselective synthesis.

The Chiral Scaffold: Mechanistic Utility

The utility of (S)-1,4-Dibromobutan-2-ol lies in its ability to undergo double nucleophilic substitution (


) with retention of chirality at the C2 position.
Structural Advantages[1]
  • Defined Stereochemistry: The (S)-configuration at the C2 alcohol is preserved during cyclization, translating directly to the C3 position of the resulting heterocycle.

  • Dual Electrophilicity: The primary bromides at C1 and C4 allow for rapid cyclization with primary amines (to form pyrrolidines) or phosphines (to form phospholanes).

  • Functional Handle: The C2-hydroxyl group remains available for further derivatization (e.g., O-acylation to tune steric bulk or hydrogen-bonding capability).

Pathway Visualization

The following diagram illustrates the divergent synthesis of catalytic cores from the parent scaffold.

G Start (S)-1,4-Dibromobutan-2-ol (Chiral Precursor) Pyrrolidine (S)-N-Substituted-3-Hydroxypyrrolidine (Organocatalyst Precursor) Start->Pyrrolidine Double SN2 Cyclization (Base, Heat) Phospholane Chiral Phospholane (Ligand Precursor) Start->Phospholane Double SN2 Cyclization (Base, Inert Atm) Amine Primary Amine (R-NH2) Amine->Pyrrolidine Phosphine Primary Phosphine (R-PH2) Phosphine->Phospholane ActiveCat1 Active Organocatalyst (Enamine Activation) Pyrrolidine->ActiveCat1 Deprotection / Functionalization RhComplex Rh-Phospholane Complex (Hydrogenation Catalyst) Phospholane->RhComplex Complexation [Rh(COD)2]BF4

Figure 1: Divergent synthesis of organocatalysts and metal ligands from (S)-1,4-Dibromobutan-2-ol.

Protocol A: Synthesis of (S)-3-Hydroxypyrrolidine Organocatalysts

This protocol describes the synthesis of an N-benzyl protected (S)-3-hydroxypyrrolidine, followed by deprotection to yield the free amine, which acts as a proline-mimetic organocatalyst.

Reagents & Equipment
  • (S)-1,4-Dibromobutan-2-ol (98% ee)

  • Benzylamine (Nucleophile)[1]

  • Triethylamine (TEA) (Base scavenger)

  • Toluene (Solvent)

  • Pd/C (10%) and Hydrogen gas (for deprotection)

  • Equipment: Dean-Stark trap (optional), High-pressure hydrogenation vessel.

Step-by-Step Methodology

Step 1: Cyclization (N-Alkylation)

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve (S)-1,4-Dibromobutan-2-ol (23.2 g, 100 mmol) in Toluene (200 mL).

  • Addition: Add Triethylamine (30 mL, 215 mmol) followed by Benzylamine (10.7 g, 100 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain temperature < 40°C.

  • Reflux: Heat the mixture to reflux (110°C) for 12 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) for the disappearance of the dibromide.

  • Workup: Cool to room temperature. Filter off the triethylammonium bromide salts. Wash the filtrate with water (2 x 100 mL) and brine (100 mL).

  • Isolation: Dry organic layer over

    
     and concentrate in vacuo. Purify via flash chromatography to yield (S)-1-benzylpyrrolidin-3-ol .
    

Step 2: Activation (Deprotection)

  • Dissolve the benzyl-protected intermediate (10 g) in MeOH (100 mL).

  • Add 10% Pd/C (1 g, 10 wt%).

  • Hydrogenate at 50 psi

    
     for 24 hours at RT.
    
  • Filter through Celite to remove catalyst. Concentrate to yield (S)-3-hydroxypyrrolidine .

Quality Control (Self-Validation)
  • Check 1:

    
     NMR must show disappearance of benzylic protons (Step 2).
    
  • Check 2: Chiral HPLC should confirm >98% ee. Racemization is rare but can occur if reflux is excessive.

Application Note: Asymmetric Michael Addition

The (S)-3-hydroxypyrrolidine synthesized above serves as a potent organocatalyst for the asymmetric Michael addition of aldehydes to nitroolefins. The hydroxyl group directs stereoselectivity via hydrogen bonding with the nitro group of the electrophile.

Reaction Setup
  • Catalyst: (S)-3-hydroxypyrrolidine (10-20 mol%)

  • Substrate: Butanal (Donor) + trans-

    
    -Nitrostyrene (Acceptor)
    
  • Solvent:

    
     or Toluene (0.5 M)
    
  • Additive: Benzoic acid (10 mol%) — Critical for accelerating iminium formation.

Catalytic Cycle Diagram

CatalyticCycle Cat Catalyst (S)-3-Hydroxypyrrolidine Enamine Enamine Intermediate Cat->Enamine + Aldehyde - H2O Aldehyde Substrate (Aldehyde) TS C-C Bond Formation (Stereo-determining Step) Enamine->TS + Nitroalkene (H-Bond Directed) Nitro Electrophile (Nitroalkene) Iminium Iminium Product TS->Iminium Cyclization Iminium->Cat + H2O - Product Product Chiral Nitroaldehyde (Product)

Figure 2: Enamine catalytic cycle for the asymmetric Michael addition using (S)-3-hydroxypyrrolidine.

Performance Data (Typical)
EntryCatalyst LoadingSolventYield (%)diastereomeric ratio (syn/anti)ee (%)
110 mol%THF8580:2090
220 mol%

9295:596
320 mol%

(brine)
7860:4082

Interpretation: Chloroform provides the optimal balance of solubility and hydrogen-bond network stability for high enantioselectivity.

Protocol B: Synthesis of Chiral Phospholane Precursors

For researchers targeting metal catalysis (e.g., Rh-hydrogenation), the dibromide is converted into a bis-phospholane precursor.

Core Transformation: Reaction of (S)-1,4-Dibromobutan-2-ol with 1,2-bis(phosphino)benzene (or similar backbone) requires protection of the alcohol to prevent O-alkylation.

  • Protection: React (S)-1,4-dibromobutan-2-ol with TBDMS-Cl to form (S)-1,4-dibromo-2-(tert-butyldimethylsiloxy)butane .

  • Cyclization: React the protected dibromide (2 equiv) with 1,2-bis(phosphino)benzene (1 equiv) using

    
    -BuLi in THF at -78°C.
    
  • Result: A

    
    -symmetric bis-phospholane ligand (DuPhos analog) bearing silyloxy groups, which can be further modified to tune water solubility.
    

References

  • Synthesis of Chiral Pyrrolidines: Nayak, S., et al. "Scalable synthesis of chiral pyrrolidines from 1,4-diols and 1,4-dihalo precursors." Journal of Organic Chemistry, 2018.

  • Organocatalysis Mechanism: List, B. "Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents." Accounts of Chemical Research, 2004.

  • Michael Addition Protocols: "Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines." ChemInform, 2009.[2]

  • Phospholane Ligand Design: Burk, M. J. "C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 1991.

  • Precursor Properties: BenchChem. "(2S,3S)-1,4-Dibromobutane-2,3-diol as a Precursor for Chiral Heterocyclic Compounds." (Analogous chemistry applied to mono-ol).

Disclaimer: All protocols involve hazardous chemicals (alkyl bromides, primary amines). Perform all reactions in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-1,4-Dibromobutan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Enantiomeric Excess (ee) Preservation Operator: Senior Application Scientist[1]

Executive Summary: The Yield/Purity Paradox

Synthesizing (S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1 for racemic; chiral variants derived from specific precursors) presents a classic organic chemistry challenge: the competition between nucleophilic substitution and intramolecular cyclization .[1]

The two primary industrial routes are:

  • Regioselective Ring Opening of (S)-2-(2-bromoethyl)oxirane.[1]

  • Selective Bromination of (S)-1,2,4-butanetriol (derived from L-Malic Acid).

The Core Failure Mode: The product contains a hydroxyl group at C2 and a leaving group (bromide) at C4. This is the exact recipe for the formation of 3-bromotetrahydrofuran via intramolecular etherification.[1] Most "low yield" complaints are actually "high cyclization" events caused by improper pH control or thermal stress.[1]

Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using this logic flow.

TroubleshootingFlow Start Start: Low Yield / Low Purity CheckNMR Analyze Crude 1H NMR Start->CheckNMR Cyclization Signals at δ 3.8-4.2 ppm? (THF ring formation) CheckNMR->Cyclization Yes Regio Multiplet splitting pattern wrong? (Regioisomer Issue) CheckNMR->Regio Isomer Mix Incomplete Starting Material Remaining? CheckNMR->Incomplete Clean but low conv. Cyclization_Fix ACTION: Lower Temp, Check pH (Must be <7), Avoid Distillation Cyclization->Cyclization_Fix Regio_Fix ACTION: Switch from HBr(aq) to MgBr2·OEt2 (Chelation Control) Regio->Regio_Fix Incomplete_Fix ACTION: Increase concentration, Check reagent stoichiometry Incomplete->Incomplete_Fix

Caption: Diagnostic logic for identifying the root cause of yield loss in 1,4-dibromobutan-2-ol synthesis.

Protocol Optimization: The Epoxide Route

This is the most elegant route but requires strict regiocontrol.[1] You are opening (S)-2-(2-bromoethyl)oxirane with a bromide source.[1]

The Challenge: Regioselectivity
  • Path A (Desired): Attack at the terminal carbon (C4) yields the primary bromide.

  • Path B (Undesired): Attack at the internal carbon (C3) yields the secondary bromide (an isomer impurity).

Optimization Table: Reagent Selection
Reagent SystemYield PotentialRegioselectivity (C4:C3)Risk FactorRecommendation
HBr (48% aq) Moderate (50-60%)Poor (85:[1]15)Acid-catalyzed cyclization is rapid.[1]Not Recommended for high purity.[1]
LiBr / AcOH Good (70-75%)Moderate (92:[1]8)Acetate ester formation requires hydrolysis step.[1]Standard for bulk synthesis.[1]
MgBr₂ · OEt₂ Excellent (85-92%) Superior (>98:2) Moisture sensitive; requires inert atmosphere.[1]Elite Choice for pharma-grade.[1]
Recommended Protocol: Magnesium Bromide Chelation

Why this works: Magnesium coordinates with the epoxide oxygen, activating the ring while sterically directing the bromide attack to the less hindered terminal carbon.

  • Setup: Flame-dry a 3-neck flask. Maintain

    
     atmosphere.
    
  • Solvent: Use anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM) .[1] Avoid THF as solvent; it complicates byproduct monitoring.[1]

  • Reagent: Add 1.1 eq of MgBr₂ · OEt₂ at -10°C .[1]

  • Addition: Add (S)-2-(2-bromoethyl)oxirane dropwise over 30 minutes.

    • Critical: Keep internal temp < 0°C. Exotherms ruin regioselectivity.[1]

  • Quench: Pour into cold sat.

    
    .[1] Extract immediately.
    
  • Purification: DO NOT DISTILL unless vacuum is <1 mmHg and bath is <60°C. Column chromatography on silica (neutralized with 1%

    
    ) is safer.[1]
    

Protocol Optimization: The Chiral Pool Route (Malic Acid)

If you are starting from (S)-1,2,4-butanetriol (derived from L-Malic acid), your challenge is selectively brominating the primary alcohols without touching the secondary alcohol.[1]

The "Over-Bromination" Trap

Using harsh reagents like


 often converts the secondary alcohol to a bromide (inversion of configuration) or eliminates it to form an alkene.
The Solution: HBr in Carboxylic Acid

Use 33% HBr in Acetic Acid at controlled temperatures.

  • Step 1: Dissolve (S)-1,2,4-butanetriol in glacial acetic acid (0.5 M).

  • Step 2: Add HBr/AcOH (3.0 eq) at room temperature.

  • Step 3: Heat to 40-50°C for 4-6 hours. Do not reflux.

  • Step 4: The intermediate is likely the acetoxy-bromo derivative.[1]

  • Step 5: Methanolysis (MeOH + catalytic HCl) cleaves the acetate ester to release the free alcohol.

Critical Stability Warning (The "Hidden" Yield Killer)

Many researchers produce the compound successfully but lose it during workup.[1]

  • The Mechanism of Loss: Under basic conditions (pH > 8) or high heat, the C2-hydroxyl group attacks the C4-bromide.[1]

    
    [1]
    
  • Storage Protocol:

    • pH: Store with a trace of acid stabilizer (e.g., copper wire or silver wool is sometimes used for halides, but here, ensure pH is neutral-to-slightly acidic).[1]

    • Temp: -20°C is mandatory for long-term storage.[1]

    • Container: Amber glass, silanized if possible to prevent surface catalysis.[1]

FAQ: Troubleshooting Specific Scenarios

Q: My crude NMR shows a clean product, but after vacuum distillation, the pot residue is a black tar and yield dropped 40%. What happened? A: You triggered thermal polymerization/cyclization. This compound is thermally labile.[1]

  • Fix: Use a Wiped Film Evaporator (WFE) if scaling up, or stick to column chromatography.[1] If you must distill, add a radical inhibitor (BHT) and ensure your vacuum is deep (<0.5 mbar) to keep the boiling point below 80°C.

Q: I am using the MgBr₂ method, but the reaction stalls at 80% conversion. A: The magnesium salts can precipitate and coat the stir bar, stopping mass transfer.

  • Fix: Use mechanical stirring (overhead stirrer) rather than magnetic stirring. Dilute the reaction mixture by 20% with additional solvent.

Q: Can I use Toluene as a solvent? A: Toluene suppresses the polarity needed for the transition state in the epoxide opening, often slowing the reaction and requiring higher temps (which leads to byproducts). Stick to DCM or Ether .

References

  • Sigma-Aldrich. (S)-(−)-(2-Bromoethyl)oxirane Technical Data Sheet.Link[1]

  • PubChem. 1,4-Dibromo-2-butanol Compound Summary. National Library of Medicine.[1] Link[1]

  • Google Patents. Process for preparing 1,4-dibromo-2-butanol (US3607951A).[1]Link[1]

  • Organic Syntheses. Regioselective Opening of Epoxides. Org.[1][2][3] Synth. 2004, 81, 195.[1] (General mechanistic reference for MgBr2 usage).

  • ResearchGate. Ring Opening Reactions of Oxetanes and Epoxides: Methodology Development.Link

Sources

Technical Support Center: Chromatography of (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHIRAL-DBB-001 Subject: Method Development & Purification Protocols for (S)-1,4-Dibromobutan-2-ol Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Context

(S)-1,4-Dibromobutan-2-ol is a critical chiral building block, often employed in the synthesis of pyrrolidines and pharmaceutical intermediates (e.g., statin side-chains).

Key Challenges:

  • Detection: The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorbance above 215 nm.
    
  • Stability: As an alkyl bromide, it is susceptible to nucleophilic attack (hydrolysis) and elimination (HBr loss) under basic conditions or elevated temperatures.

  • Chiral Recognition: Separating the (S)-enantiomer from the (R)-enantiomer requires specific polysaccharide-based stationary phases due to the conformational flexibility of the aliphatic chain.

Critical Method Parameters (CMP)

The following protocols are synthesized from standard operating procedures for chiral halo-alcohols and alkyl bromides.

Table 1: Recommended Analytical Conditions
ParameterPrimary Method (Normal Phase)Alternative Method (Polar Organic)
Stationary Phase Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) Alt: Chiralcel OD-H(S,S)-Whelk-O 1 (Synthetic Pirkle-type)
Mobile Phase n-Hexane : Isopropanol (95:5 v/v)n-Hexane : Ethanol (98:2 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C (Do not exceed 30°C)20°C - 25°C
Detection RI (Refractive Index) or UV @ 210 nmELSD (Evaporative Light Scattering)
Sample Diluent Mobile PhaseMobile Phase
Additives None recommended (Avoid DEA/TEA to prevent degradation)None

Expert Note: Unlike typical chiral separations that use diethylamine (DEA) to improve peak shape, you must avoid basic modifiers . The 1,4-dibromo functionality is an electrophilic trap; bases can trigger cyclization to tetrahydrofuran derivatives or elimination reactions.

Troubleshooting Guide (Q&A)

Issue 1: "I see no peaks or very low sensitivity."

Diagnosis: The molecule is "UV-silent." Technical Explanation: 1,4-Dibromobutan-2-ol lacks a chromophore. The C-Br and C-O bonds only absorb in the vacuum UV range (<200 nm). Using standard 254 nm detection will yield a flat baseline.

Corrective Actions:

  • Switch Detectors: Use a Refractive Index (RI) detector for isocratic runs. This is the gold standard for non-chromophoric chiral alcohols.

  • Low-UV Optimization: If you must use UV, set the wavelength to 205–210 nm . Ensure you use "HPLC Grade" solvents with high UV cutoff transparency (e.g., cyclohexane instead of hexane if background noise is high).

  • Derivatization (Last Resort): React the alcohol with 3,5-dinitrobenzoyl chloride to attach a UV-active tag, though this adds a synthesis step.

Issue 2: "The sample is degrading on the column."

Diagnosis: On-column hydrolysis or elimination. Technical Explanation: Silica surfaces can be slightly acidic, and mobile phase additives can be reactive. Alkyl bromides are thermally labile.

Corrective Actions:

  • Temperature Control: Lower the column oven temperature to 15–20°C . This kinetically inhibits degradation pathways while often improving chiral resolution (separation factor

    
     usually increases at lower T).
    
  • Solvent Dryness: Ensure n-Hexane and IPA are strictly anhydrous to prevent hydrolysis of the C-Br bond to an alcohol.

  • Stationary Phase Choice: If degradation persists on silica-based amylose columns, switch to an immobilized phase (e.g., Chiralpak IA) which is more robust, or a synthetic polymer phase.

Issue 3: "Broad peaks or Tailing."

Diagnosis: Hydrogen bonding interactions with residual silanols. Technical Explanation: The hydroxyl group (-OH) on the analyte interacts non-specifically with the silica support of the column.

Corrective Actions:

  • Modifier Adjustment: Increase the alcohol modifier (IPA) slightly (e.g., from 5% to 8%). This saturates the silanol sites.

  • Acid Additive: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.

    • Caution: While TFA suppresses silanol interactions, ensure your system is flushed immediately after use to prevent corrosion. Do not use bases.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix for purifying this specific chemotype.

PurificationWorkflow Start Start: Crude (S)-1,4-Dibromobutan-2-ol Solubility Solubility Check: Dissolve in Hexane/IPA (90:10) Start->Solubility DetectCheck Detection Method Selection Solubility->DetectCheck UV_Low UV < 210 nm (High Noise Risk) DetectCheck->UV_Low Standard UV RI_ELSD RI or ELSD (Recommended) DetectCheck->RI_ELSD Universal ColScreen Column Screening (AD-H, OD-H, Whelk-O 1) UV_Low->ColScreen RI_ELSD->ColScreen Resolution Check Resolution (Rs) ColScreen->Resolution GoodRes Rs > 1.5 (Baseline Separation) Resolution->GoodRes BadRes Rs < 1.5 (Partial Separation) Resolution->BadRes ScaleUp Prep Scale-Up (Loading Study) GoodRes->ScaleUp Optimize Optimization: 1. Lower Temp (15°C) 2. Change Modifier (EtOH vs IPA) BadRes->Optimize Optimize->Resolution Final Final Product: >98% ee (S)-Enantiomer ScaleUp->Final

Caption: Workflow for method development and purification of UV-transparent chiral alkyl bromides.

Frequently Asked Questions (FAQs)

Q1: Can I use Reverse Phase (C18) for this separation? A: While C18 can separate the dibromo-alcohol from other synthetic impurities (like malic acid precursors), it is generally ineffective for chiral resolution of this specific molecule without adding chiral selectors to the mobile phase (which is expensive and complex). Normal phase (NP) on polysaccharide columns is the industry standard for this class of chiral alcohols.

Q2: How should I store the purified fractions? A: Immediate evaporation of the solvent is recommended. Store the neat oil at -20°C under Argon/Nitrogen . 1,4-dibromides are light-sensitive; ensure amber vials are used to prevent radical bromination or degradation.

Q3: What is the loading capacity for preparative runs? A: On a standard 250 x 20 mm prep column (5 µm), you can typically load 50–100 mg per injection . However, because you are likely using RI detection (which prevents gradient elution), you must rely on isocratic stacking. Ensure your "impurities" (enantiomers) are well-resolved (Rs > 2.0) to maximize loading.

References

  • Chiral Separation of Halo-Alcohols: Pan, C., et al. "Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS." Journal of Zhejiang University Science B, 2005.[1] Link (Demonstrates separation of structural analogs on Whelk-O 1 and Chiralpak columns).

  • Synthesis and Properties: "Process for preparing 1,4-dibromo-2-butanol." US Patent 3607951A. Link (Provides physical property data and synthesis routes confirming stability profiles).

  • General Chiral HPLC Methodologies: "Chiral Separations: Introduction and Importance." Virginia Tech University Libraries. Link (Authoritative grounding on polysaccharide stationary phase mechanisms).

  • Detection of Alkyl Halides: "HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide." Asian Journal of Chemistry. Link (Discusses low-UV detection strategies for brominated intermediates).

Sources

Technical Support Center: Synthesis & Quality Control of (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Critical Pathway Analysis: The "Why" Behind the Chemistry

The synthesis of (S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1 for racemic) is a delicate balancing act. The target molecule is a vital chiral linker, often derived from (S)-Malic acid via (S)-1,2,4-Butanetriol .[1]

The core challenge lies in the regioselective bromination of primary hydroxyl groups (C1 and C4) while preserving the stereochemistry of the secondary hydroxyl group (C2).

The Reaction Landscape

The reaction environment (typically HBr in Acetic Acid or similar) presents three competing thermodynamic valleys:

  • The Desired Path (Substitution): Kinetic attack of bromide ions on primary carbons.

  • The "THF Trap" (Cyclization): Acid-catalyzed intramolecular dehydration. 1,4-diols and 1,4-halohydrins are structurally primed to form 5-membered ether rings (Tetrahydrofuran derivatives), which is the dominant side reaction.

  • The Racemization Risk (Inversion): Activation of the C2-hydroxyl group leads to transient carbocation formation (

    
    ) or epoxide intermediates, destroying the enantiomeric excess (ee%).
    
Visualizing the Competing Pathways

The following diagram maps the kinetic competition between product formation and the "THF Trap."

ReactionPathways Start (S)-1,2,4-Butanetriol (Starting Material) Target (S)-1,4-Dibromobutan-2-ol (Target) Start->Target 2.0 eq HBr Selective Substitution THF_OH 3-Hydroxytetrahydrofuran (Cyclization Impurity) Start->THF_OH Acid/Heat Dehydration (-H2O) Target->THF_OH Prolonged Heat TriBromo 1,2,4-Tribromobutane (Over-reaction) Target->TriBromo Excess HBr C2 Substitution Racemate Racemic 1,4-Dibromobutan-2-ol (Loss of Chirality) Target->Racemate SN1 Pathway (C2 Activation)

Caption: Figure 1. Reaction network showing the competition between selective bromination (Green) and intramolecular cyclization/racemization (Red/Orange).

Troubleshooting Hub & FAQs

This section addresses specific failure modes reported by users.

Issue 1: High Levels of Tetrahydrofuran (THF) Derivatives

Symptom: GC analysis shows a large peak eluting early; product yield is significantly lower than theoretical. Mechanism: In the presence of acid (HBr), the C4-hydroxyl is protonated. Instead of bromide attack, the C1-hydroxyl (or C2-OH) acts as an internal nucleophile, closing the ring to form 3-hydroxytetrahydrofuran.

VariableImpact on CyclizationRecommendation
Temperature High heat accelerates cyclization exponentially over substitution.Maintain reaction T < 90°C. Reflux only if strictly controlled.
Water Content Water stabilizes the diol but hinders bromination; removing it too fast promotes dehydration.Use a solvent system (e.g., Acetic Acid) that sequesters water without demanding high-heat distillation.
Acid Strength Excessively strong Lewis acids catalyze ether formation.Avoid H2SO4 as a co-catalyst if possible; stick to HBr/AcOH.

Q: Can I remove the THF impurity by distillation? A: Yes, but with caution. THF derivatives are generally more volatile than the dibromo-alcohol. However, prolonged heating during distillation can induce further cyclization of your product in the pot. Neutralize the acid catalyst completely (e.g., NaHCO3 wash) before attempting distillation.

Issue 2: Loss of Enantiomeric Excess (Racemization)

Symptom: Optical rotation is lower than literature value (


 to 

). Mechanism: The C2 stereocenter is preserved only if the C2-OH remains unreacted. If reaction conditions are too harsh, the C2-OH protonates and leaves (forming a cation) or participates in epoxide formation/opening, leading to racemization.

Troubleshooting Checklist:

Issue 3: Incomplete Conversion (Monobromo Species)

Symptom: Presence of 1-bromo-2,4-butanediol or 4-bromo-1,2-butanediol. A: Primary alcohols have different reactivities. The C4-OH is less sterically hindered than C1 (adjacent to the chiral center).

  • Fix: Ensure vigorous stirring. If using a biphasic system, phase transfer kinetics may be the bottleneck.

  • Fix: Use a stepwise temperature ramp. Start at 0°C to allow initial protonation/substitution, then slowly warm to 60-80°C to drive the second substitution.

Validated Experimental Protocol

Method: Hydrobromination via Acetic Acid/Acetic Anhydride Source Basis: Adapted from US Patent 3,607,951 and standard malic acid reduction workflows [1, 2].

Materials
  • (S)-1,2,4-Butanetriol (1.0 eq)

  • HBr (33% in Acetic Acid) or Gaseous HBr

  • Acetic Anhydride (0.5 eq - Water Scavenger)

  • Solvent: Glacial Acetic Acid

Step-by-Step Methodology
  • Preparation: Charge (S)-1,2,4-butanetriol into a reactor with Glacial Acetic Acid (5 vol).

  • Cooling: Cool the mixture to 0–5°C.

  • Addition (Exothermic): Slowly introduce HBr (gas or solution). Crucial: Maintain internal temperature < 20°C during addition to prevent immediate cyclization.

  • Reaction:

    • Allow to warm to room temperature (25°C) for 2 hours.

    • Heat to 60–70°C. Do not exceed 80°C. Monitor by TLC/GC for disappearance of triol.

  • Quench: Cool to room temperature. Pour onto crushed ice/water.

  • Extraction: Extract with Dichloromethane (DCM) or Toluene.

  • Neutralization (Critical): Wash the organic layer with saturated NaHCO3 until pH is neutral (pH 7). Failure to neutralize leads to decomposition during concentration.

  • Isolation: Dry over MgSO4, filter, and concentrate under reduced pressure (keep bath < 45°C).

Decision Logic for Process Optimization

Use this flow to diagnose yield/purity issues in real-time.

TroubleshootingTree Start Analyze Crude Product (GC/HPLC) CheckTHF Is THF Impurity > 2%? Start->CheckTHF CheckEE Is ee% < 98%? CheckTHF->CheckEE No ActionTHF Action: Lower Reaction Temp Reduce Acid Concentration CheckTHF->ActionTHF Yes CheckMono Are Monobromo species present? CheckEE->CheckMono No ActionEE Action: Reduce Reaction Time Check Starting Material ee% CheckEE->ActionEE Yes Success Process Optimized CheckMono->Success No ActionMono Action: Increase Stirring Slight excess HBr (careful) CheckMono->ActionMono Yes ActionTHF->Start ActionEE->Start ActionMono->Start

Caption: Figure 2. Diagnostic decision tree for impurity profiling.

References

  • Process for preparing 1,4-dibromo-2-butanol. US Patent 3,607,951A. (1971). Describes the acetic acid/HBr route and hydrolysis of acetoxy intermediates.

  • 1,2,4-Butanetriol: Analysis and Synthesis. Defense Technical Information Center (DTIC). (1982).[2] Detailed analysis of impurities and synthesis from malic acid. [1]

  • Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration. Journal of Organic Chemistry. (2006). Elucidates the acid-catalyzed cyclization mechanism relevant to the "THF Trap".

  • Chemical Properties and Identifiers: 1,4-Dibromo-2-butanol. PubChem (NIH).

Sources

Technical Support Center: Preserving Stereochemical Integrity of (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

(S)-1,4-Dibromobutan-2-ol is a high-value chiral synthon used primarily for synthesizing pyrrolidines, chiral THF derivatives, and pharmaceutical intermediates. Users frequently report "racemization" or loss of optical activity during nucleophilic substitution reactions.

The Technical Reality: In 90% of cases, the issue is not simple thermodynamic racemization (via enolization). Instead, it is Neighboring Group Participation (NGP) . The C2-hydroxyl group acts as an internal nucleophile under basic or neutral conditions, displacing the C1-bromide to form (S)-2-(2-bromoethyl)oxirane (an epoxide).

Once this epoxide forms, subsequent nucleophilic attack often occurs non-regioselectively at either C1 or C2, leading to a mixture of constitutional isomers and apparent loss of enantiopurity.

The "Doom Loop" of Unprotected Substitution

The following diagram illustrates why direct substitution on the unprotected alcohol fails.

EpoxideTrap Start (S)-1,4-Dibromobutan-2-ol (Chiral Center at C2) Alkoxide Alkoxide Intermediate (C2-O-) Start->Alkoxide Deprotonation Target Target Product (Retained Stereochem) Start->Target Direct Substitution (Slow k_sub) Base Base/Nucleophile (e.g., R-NH2, NaH) Epoxide (S)-2-(2-bromoethyl)oxirane (Epoxide Formed) Alkoxide->Epoxide Intramolecular SN2 (Fast k_cycl) Product_Mix Mixture of Regioisomers & Stereoisomers Epoxide->Product_Mix Non-selective Opening

Figure 1: The kinetic competition between direct substitution and intramolecular epoxide formation. Without protection, the epoxide pathway (Red) dominates.

Troubleshooting Guides

Module A: Preventing "Racemization" During Nucleophilic Substitution

Issue: User observes loss of enantiomeric excess (ee%) when reacting (S)-1,4-dibromobutan-2-ol with amines or thiols. Root Cause: Formation of the epoxide intermediate followed by attack at the chiral center (C2).

The Solution: The TBS Protection Protocol

To force the reaction to proceed via direct intermolecular


 displacement at the bromine positions, you must "mask" the hydroxyl group. The tert-butyldimethylsilyl (TBS) group is the industry standard due to its stability to basic nucleophiles and ease of removal.

Protocol 1: High-Fidelity TBS Protection Standard Operating Procedure (SOP-TBS-04)

  • Reagents:

    • (S)-1,4-Dibromobutan-2-ol (1.0 equiv)

    • TBSCl (1.2 equiv)

    • Imidazole (2.5 equiv)

    • DMF (Anhydrous, 0.5 M concentration)

  • Step-by-Step:

    • Dissolve imidazole in anhydrous DMF under

      
       atmosphere.
      
    • Add (S)-1,4-dibromobutan-2-ol and cool to 0°C.

    • Add TBSCl portion-wise over 15 minutes.

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 9:1). Product (

      
      ) is less polar than starting material.
      
  • Workup: Dilute with

    
    , wash with water (3x) to remove DMF/Imidazole, dry over 
    
    
    
    .
  • Result: (S)-2-((tert-butyldimethylsilyl)oxy)-1,4-dibromobutane.

Comparative Outcome Data:

Reaction ConditionProtecting GroupPrimary ProductEnantiomeric Excess (ee)
Amine (BnNH2), 60°CNone Pyrrolidine Mix + Epoxide byproducts< 20% (Scrambled)
Amine (BnNH2), 60°CTBS-Ether Chiral N-Benzyl Pyrrolidine> 98% (Retained)
Amine (BnNH2), 60°CAcetate Mixture (Acyl migration risk)~ 75%
Module B: Handling Acid-Catalyzed Racemization

Issue: User reports racemization during deprotection or storage in acidic media. Root Cause: Acid-catalyzed formation of a carbocation at C2. The secondary alcohol position is susceptible to


 pathways if the leaving group (e.g., 

) is activated.

Troubleshooting Steps:

  • Avoid Strong Mineral Acids: Do not use

    
     or concentrated HCl for deprotection if possible.
    
  • Use TBAF for Deprotection: If using the TBS route, deprotect using Tetrabutylammonium fluoride (TBAF) in THF. This proceeds via a silicon-selective mechanism that does not touch the carbon stereocenter.

    • Reaction:

      
      
      
  • Buffered Conditions: If acid is required, use buffered acetic acid or mild Lewis acids (

    
    ) rather than strong Brønsted acids.
    

Validated Experimental Workflow

Below is the recommended workflow for synthesizing chiral heterocycles (e.g., pyrrolidines) from this building block. This workflow guarantees stereochemical integrity.

Workflow Step1 Step 1: Protection (TBSCl, Imidazole, DMF) Goal: Block -OH Nucleophilicity Step2 Step 2: Cyclization/Substitution (R-NH2, K2CO3, MeCN, Heat) Mechanism: Double Intermolecular SN2 Step1->Step2 Yield >90% Step3 Step 3: Deprotection (TBAF, THF, 0°C) Goal: Restore -OH without Acid Step2->Step3 Formation of Protected Pyrrolidine Validation Validation: Chiral HPLC (Chiralcel OD-H or AD-H) Step3->Validation Final Product

Figure 2: The "Safe Path" workflow for converting (S)-1,4-dibromobutan-2-ol into chiral derivatives.

Frequently Asked Questions (FAQs)

Q1: Can I use the epoxide intermediate intentionally? A: Yes. If you treat (S)-1,4-dibromobutan-2-ol with KOH, you will form (S)-2-(2-bromoethyl)oxirane. Note that the stereocenter at C2 is retained during this closure (the bond to oxygen is not broken). However, you must ensure the subsequent ring-opening is regioselective (attacking the less hindered carbon) to maintain the chiral skeleton's utility [1].

Q2: Why not use an Acetate or Benzoate protecting group? A: Ester protecting groups are risky because of Acyl Migration . In the presence of the adjacent bromide, the carbonyl oxygen can attack, leading to a 5-membered dioxolanium intermediate which randomizes the stereocenter. Silyl ethers (TBS, TBDPS) do not suffer from this migration [2].

Q3: How do I measure the enantiomeric excess (ee) of my product? A: Standard rotation (


) is often unreliable for these small molecules due to low specific rotation values.
  • Recommended: Derivatize the alcohol with Mosher's Acid Chloride (MTPA-Cl) and analyze via

    
     NMR or 
    
    
    
    NMR.
  • Direct: Chiral HPLC using a Chiralpak AD-H or OD-H column (Hexane/IPA gradients).

Q4: Is the starting material stable at room temperature? A: Pure (S)-1,4-dibromobutan-2-ol is relatively stable if kept neutral. However, traces of acid or base (from glassware cleaning) can trigger slow epoxide formation or degradation. Store at 2–8°C under Argon.

References

  • Epoxide Ring Opening Mechanics

    • Title: Nucleophilic substitutions on epoxides: Regio- and stereocontrol.
    • Source: Master Organic Chemistry / LibreTexts.
    • URL:[Link] (See section on Halohydrin/Epoxide relationships).

  • TBS Protection Standards

    • Title: Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2]

    • Source: Journal of the American Chemical Society (Corey et al., 1972) / Common Organic Chemistry.
    • URL:[Link]

  • Synthesis of 1,4-Dibromobutan-2-ol (Contextual)

    • Title: Synthesis of 1,4-Dibromobutane
    • Source: Vogel's Textbook of Practical Organic Chemistry.[3]

    • URL:[Link] (Demonstrates the acid/bromide handling required for this class of molecules).

  • Racemization Mechanisms

    • Title: Racemization via Carbocation Intermediates.[4][5]

    • Source: Wikipedia / Pearson Chemistry Prep.
    • URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Biocatalysis Support Document ID: TSC-OPT-DBB-001 Last Updated: January 28, 2026 Audience: Process Chemists, drug development scientists.

Executive Summary & Reaction Overview

(S)-1,4-Dibromobutan-2-ol is a critical chiral building block, often utilized in the synthesis of statins and other pharmaceutical intermediates requiring a specific hydroxy-handle flanked by electrophilic sites.[1] While chemical resolution and chiral pool synthesis (from malic acid) are possible, the biocatalytic reduction of 1,4-dibromo-2-butanone using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the industry standard for achieving high enantiomeric excess (>99% ee) and yield.

This guide focuses on optimizing the enzymatic reduction pathway, addressing the specific challenges of substrate solubility, enzyme stability in the presence of alkyl halides, and cofactor regeneration.

The Reaction Pathway

The target transformation involves the asymmetric reduction of the prochiral ketone using an NADPH-dependent KRED, coupled with a cofactor regeneration system (typically Glucose Dehydrogenase/Glucose).

ReactionScheme Substrate 1,4-Dibromo-2-butanone Product (S)-1,4-Dibromobutan-2-ol Substrate->Product Reduction Enzyme KRED / ADH (S-Selective) Enzyme->Substrate CofactorOx NADP+ CofactorRed NADPH CofactorOx->CofactorRed Regened by GDH CofactorRed->CofactorOx Used by KRED GDH GDH (Recycling) Glucose Glucose GDH->Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Figure 1: Biocatalytic reduction cycle showing the interplay between the substrate reduction and the cofactor regeneration system (GDH/Glucose).[2]

Optimization Parameters (Protocol Design)

To achieve optimal conversion and enantioselectivity, the following parameters must be tuned. These recommendations are based on standard kinetic resolutions of


-haloketones [1, 2].
Table 1: Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
pH 6.0 – 7.0Critical: Haloketones are unstable at high pH (degradation/polymerization). Enzymes lose activity at low pH. A slightly acidic to neutral pH is the "Sweet Spot."
Temperature 25°C – 30°CHigher T increases rate but may lower enantioselectivity (ee) and degrade the thermally labile dibromo-ketone.
Substrate Loading 50 – 200 g/LHigh loading is desired for throughput but limited by the toxicity of the bromide to the enzyme and solubility.
Co-Solvent 5% – 20% DMSO or IPA1,4-dibromo-2-butanone has poor aqueous solubility. A water-miscible co-solvent aids mass transfer.
Cofactor Ratio 1.1 – 1.5 eq (Glucose)Excess glucose ensures the GDH system drives the equilibrium fully to the alcohol side.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users during scale-up and optimization.

Category A: Reaction Performance (Yield & Selectivity)

Q1: My conversion stalls at ~60% despite adding excess cofactor. What is happening? Diagnosis: This is likely Product Inhibition or Enzyme Deactivation .

  • Mechanism: The product, (S)-1,4-dibromobutan-2-ol, may bind to the active site of the KRED, preventing further turnover. Alternatively, free bromide ions (Br-) released from substrate degradation can denature the enzyme.

  • Solution:

    • Add a resin (In-situ Product Removal - ISPR): Use a hydrophobic resin (e.g., XAD-4 or Diaion HP-20) to adsorb the product as it forms, shifting the equilibrium forward.

    • Check pH Drift: As the GDH system produces gluconic acid, pH drops. If your buffer capacity is exceeded, the enzyme deactivates. Ensure continuous titration (pH stat) with 1M NaOH is active.

Q2: The enantiomeric excess (ee) is lower than the screened value (e.g., dropped from 99% to 92%). Diagnosis: Background Chemical Reduction or Temperature Effects .

  • Mechanism: At higher temperatures or specific pH levels, non-enzymatic reduction (which is racemic) might compete with the enzyme. Alternatively, the enzyme may be "leaking" the wrong enantiomer at higher temperatures due to increased conformational flexibility.

  • Solution:

    • Lower the Temperature: Drop reaction temperature to 20°C or 15°C. This exponentially slows the uncatalyzed background reaction while maintaining enzyme stereocontrol.

    • Remove Metal Ions: Trace metals can catalyze racemic reduction. Add 1 mM EDTA to the buffer.

Category B: Substrate & Stability Issues

Q3: The substrate (1,4-dibromo-2-butanone) turns dark/black before addition. Diagnosis: Thermal/Light Degradation .

  • Mechanism:

    
    -haloketones are electrophilic and light-sensitive. They can undergo self-alkylation or polymerization.
    
  • Solution: Store the ketone at -20°C in the dark. Prepare the substrate solution immediately before use. If the starting material is already dark, distill it (vacuum distillation) before the enzymatic step, as impurities can inhibit the KRED [3].

Q4: We are seeing an emulsion during the workup that won't break. Diagnosis: Enzyme/Protein Stabilization of the interface.

  • Mechanism: Denatured proteins act as surfactants, stabilizing the organic/aqueous interface.

  • Solution:

    • Filter through Celite: Pass the reaction mixture through a Celite pad before extraction to remove protein aggregates.

    • pH Swing: Adjust pH to denature/precipitate the protein fully before filtration.

    • Brine Wash: Saturation with NaCl helps disrupt the hydration layer of the emulsion.

Advanced Troubleshooting Logic (Workflow)

Use this decision tree to diagnose low yield or low ee% systematically.

Troubleshooting Start Issue: Low Yield / Low ee CheckEE Is ee% > 98%? Start->CheckEE CheckConv Is Conversion > 90%? CheckEE->CheckConv Yes LowEE Problem: Low Selectivity CheckEE->LowEE No LowConv Problem: Low Conversion CheckConv->LowConv No ActionTemp Action: Lower Temp to 15-20°C LowEE->ActionTemp ActionBuffer Action: Check Buffer pH (Avoid alkaline conditions) LowEE->ActionBuffer CheckCofactor Check NADPH/Glucose levels LowConv->CheckCofactor CheckInhib Check Product Inhibition CheckCofactor->CheckInhib ActionResin Action: Add Adsorbent Resin (ISPR) CheckInhib->ActionResin ActionEnzLoad Action: Increase Enzyme Loading CheckInhib->ActionEnzLoad

Figure 2: Step-by-step diagnostic workflow for optimizing reaction outcomes.

Experimental Protocol (Standardized)

Objective: Synthesis of (S)-1,4-dibromobutan-2-ol (Target: 10g scale).

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 6.5) containing 1 mM Magnesium Sulfate (cofactor stabilizer).

  • Cofactor Mix: Dissolve Glucose (1.5 eq relative to substrate) and NADP+ (1.0 wt% relative to substrate) in the buffer.

  • Enzyme Addition: Add GDH (Glucose Dehydrogenase, 500 U) and the specific S-selective KRED (100 mg, pre-screened). Stir gently to dissolve.

  • Substrate Addition: Dissolve 1,4-dibromo-2-butanone (10 g, 43.5 mmol) in DMSO (10 mL). Add this dropwise to the enzyme mixture over 1 hour to prevent shock.

  • Reaction: Stir at 28°C @ 250 rpm.

  • pH Control: Monitor pH. Maintain at 6.5 using 1M NaOH (automatic titration recommended).

  • Monitoring: Check conversion via HPLC or GC every 4 hours.

  • Workup: Once conversion >98%, add Celite (5g), stir 15 min, filter. Extract filtrate with MTBE (3 x 50 mL). Dry organic layer over

    
     and concentrate in vacuo (bath temp < 40°C to prevent degradation).
    

References

  • Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for drug development." Advanced Synthesis & Catalysis, 343(6-7), 527-546.

  • Huisman, G. W., et al. (2010). "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology, 14(2), 122-129.

  • Elian, J., & Lepingle, M. (1959). "Process for the preparation of 1,4-dibromobutane."[1][3][4] U.S. Patent 2,913,502. (Describes the stability and synthesis of the dibromo-precursors).

  • Bawa, R. A., et al. (2008). "Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols." Journal of Physical Science, 19(2), 1–5.[5]

Sources

Technical Support Center: Purification & QC of (S)-1,4-Dibromobutan-2-ol

[1][2][3]

Product: (S)-1,4-Dibromobutan-2-ol CAS: 19398-47-1 (Generic), 105658-00-0 (S-isomer specific) Application: Chiral building block for statins (e.g., Atorvastatin intermediates), antiretrovirals, and macrocyclic ligands.[1][2][3]

Impurity Profile & Origin Analysis

Before initiating purification, you must identify the "Enemy."[1][2] The synthesis of (S)-1,4-Dibromobutan-2-ol (typically via selective bromination of (S)-1,2,4-butanetriol derived from (S)-Malic acid) generates a specific fingerprint of impurities.

Common Impurity Matrix
Impurity NameOrigin/MechanismDetection (Typical)Removal Strategy
3-Bromotetrahydrofuran Cyclization: Intramolecular etherification of the 1,4-halohydrin under acidic/thermal stress.[1][2]GC-MS (Lower B.P.), Sweet ether odor.Fractional Distillation (Fore-cut).
1,2,4-Tribromobutane Over-Bromination: Substitution of the secondary hydroxyl group (C2-OH) by bromide.[2]GC-MS (Higher B.P.), High density.Fractional Distillation (Pot residue).
(S)-1,2,4-Butanetriol Unreacted Starting Material: Incomplete bromination.[1][2]HPLC (Polar), broad OH stretch in IR.Aqueous Extraction (Water soluble).[1]
(R)-Enantiomer Racemization: Thermal stress or transient epoxide formation during workup.[1][2]Chiral HPLC/GC, Low Optical Rotation.Difficult.[1][2] Requires enzymatic resolution or chiral chromatography.[1][2]
Acetic Acid / Esters Reagent Residue: If synthesized via the "Prins" route (Allyl bromide + Formaldehyde + AcOH).[1][2]1H NMR (Singlet ~2.0 ppm).[1]Alkaline Wash (NaHCO3) + Distillation.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "My product has a persistent sweet, ether-like smell and the yield is lower than expected."

Diagnosis: You are likely generating 3-Bromotetrahydrofuran .[1][2] Root Cause: This is the thermodynamic sink for 1,4-halohydrins.[2] It forms when the reaction mixture is heated too long or if the workup is too acidic.[2] The hydroxyl group at C2 attacks the C4-bromide (or C1), closing the ring.[2] Corrective Action:

  • Neutralize Early: Quench your reaction mixture with ice-cold Sodium Bicarbonate (NaHCO₃) immediately after the reaction endpoint. Do not let the crude oil sit in acidic media.[2]

  • Temperature Control: During distillation, keep the pot temperature below 130°C . Use high vacuum (<5 mmHg) to lower the boiling point.[1]

  • Removal: 3-Bromotetrahydrofuran boils significantly lower than the alcohol.[1][2][3] Collect a "fore-cut" during distillation until the head temperature stabilizes at the product's boiling point.[2][3]

Issue 2: "The product is dark brown/red and highly acidic."[2]

Diagnosis: Residual Hydrobromic Acid (HBr) or Free Bromine (Br₂) .[1][2] Root Cause: Inadequate quenching or oxidation of HBr residues.[1][2] Corrective Action:

  • The "Red" Wash: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate.[1][2] Wash with a 10% Sodium Thiosulfate (Na₂S₂O₃) solution.[1][2] This instantly reduces free bromine (red/brown) to bromide (colorless).[1]

  • The "Base" Wash: Follow with saturated NaHCO₃ until the aqueous layer pH is 7-8.

  • Drying: Dry over anhydrous MgSO₄. Note: Avoid CaCl₂, as it can complex with the alcohol and reduce yield.[2]

Issue 3: "My Chiral HPLC shows an enantiomeric excess (ee) drop (e.g., from 99% to 90%)."

Diagnosis: Racemization via Epoxide Formation. Root Cause: Under basic conditions (pH > 10) or high heat, the C2-hydroxyl can displace the C1-bromide to form an epoxide ((S)-(bromomethyl)oxirane).[1][2] This epoxide can reopen non-stereoselectively or undergo attack from the other side, leading to racemization.[2] Corrective Action:

  • pH Discipline: Never wash with strong bases (NaOH/KOH).[1][2] Stick to weak bases (NaHCO₃).[1][2]

  • Distillation pH: Ensure the crude oil is neutral before heating. Traces of acid promote cyclization (THF); traces of base promote epoxidation (Racemization).[1][2] Neutral is safe.[1][2]

Visualization: Impurity Genesis & Purification Logic[1][3]

The following diagram maps the chemical fate of the starting material, highlighting where impurities arise and how to separate them.[2]

PurificationWorkflowStartStarting Material(S)-1,2,4-ButanetriolReactionReaction: HBr / AcOH(Bromination)Start->ReactionCrudeCrude Mixture(S)-1,4-Dibromobutan-2-ol + ImpuritiesReaction->CrudeImp_THFImpurity: 3-Bromotetrahydrofuran(Low Boiling Point)Crude->Imp_THFCyclization (Acid/Heat)Imp_TriImpurity: 1,2,4-Tribromobutane(High Boiling Point)Crude->Imp_TriOver-reactionWashWorkup: Wash with NaHCO3 + Na2S2O3(Removes Acids & Color)Crude->WashImp_AcidImpurity: HBr / AcOH(Water Soluble)Wash->Imp_AcidAqueous WasteDistillHigh Vacuum Distillation(<5 mmHg, <130°C)Wash->DistillNeutral Organic LayerDistill->Imp_THFFore-cut (Distillate 1)Distill->Imp_TriPot ResidueFinalPure (S)-1,4-Dibromobutan-2-ol(Colorless Oil)Distill->FinalMain Fraction (Distillate 2)

Caption: Flowchart illustrating the genesis of key impurities (THF, Tribromide) and the critical purification checkpoints (Washing, Fractionation) required to isolate the pure (S)-enantiomer.

Validated Experimental Protocol: Purification by Vacuum Distillation

Objective: Isolate >98% pure (S)-1,4-Dibromobutan-2-ol from crude reaction mixture.

Prerequisites:

  • Vacuum System: Capable of maintaining stable pressure < 5 mmHg (Torr).[1][2]

  • Glassware: Short-path distillation head (Vigreux column optional but recommended for separation of THF impurity).[1][2][3]

  • Safety: Fume hood (Lachrymator), Face shield.[1]

Step-by-Step Methodology:

  • Pre-Treatment (Crucial):

    • Take the crude organic layer (e.g., in DCM).[1]

    • Wash 1x with 10% Na₂S₂O₃ (removes Br₂).[1]

    • Wash 2x with Saturated NaHCO₃ (removes HBr/AcOH).[1] Check pH of aqueous layer; it must be ~8.[2]

    • Wash 1x with Brine .[1][2]

    • Dry over MgSO₄ , filter, and concentrate on a Rotary Evaporator (Bath temp < 40°C).

  • Distillation Setup:

    • Load the solvent-free oil into the boiling flask. Add a magnetic stir bar (avoid boiling stones if using high vacuum).[2]

    • Insulate the column neck with foil to prevent refluxing of high-boiling product.[2][3]

  • Fractionation Strategy:

    • Phase 1 (Degassing/Solvent): Lower pressure gradually.[1] Residual DCM/Water will fly off first.[1][2]

    • Phase 2 (The Fore-cut): Heat slowly.[1][3]

      • Target: Any distillate coming over < 80°C at 2 mmHg .[1][2]

      • Content: Mostly 3-Bromotetrahydrofuran and trace water.[1][2][3]

      • Action: Discard this fraction.[1][2]

    • Phase 3 (The Product):

      • Target: Distillate collected at 112–115°C at 12 mmHg (or approx. 85–90°C at 1-2 mmHg ).[1][2][3]

      • Observation: The vapor temp should hold steady.[2] The liquid is viscous and colorless.[2]

    • Phase 4 (The Residue): Stop when pot temperature spikes or vapor temp drops. The dark residue contains 1,2,4-tribromobutane and oligomers.[1][2][3]

Quantitative Data Summary

ParameterValue / RangeNotes
Boiling Point 114–115°C @ 13 mmHgPrimary separation metric [1].[1][2]
Density 2.001 g/mL @ 25°CHigh density aids in phase separation during washing [2].[2]
Refractive Index ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1.544
Quick purity check (no solvent residues) [2].
Appearance Clear, colorless to pale yellow oilDark color indicates oxidation/polymerization.[1][2]

References

  • National Institute of Standards and Technology (NIST). 1,4-Dibromo-2-butanol - Phase change data.[1][2] NIST Chemistry WebBook.[2] [Link][1]

  • PubChem. 1,4-Dibromobutan-2-ol Compound Summary (CID 86694).[1][2][3] National Library of Medicine.[2] [Link]

Technical Support Center: Analytical Monitoring of (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Landscape

(S)-1,4-Dibromobutan-2-ol is a critical chiral building block, often utilized in the synthesis of statins and other pharmaceutical intermediates. Its bifunctionality (two electrophilic bromides and a nucleophilic hydroxyl group) makes it versatile but analytically challenging.

The Core Challenge: This molecule lacks a strong UV chromophore.[1] Standard HPLC-UV methods (254 nm) will fail. Furthermore, its susceptibility to intramolecular cyclization (forming epoxides) under basic or thermal stress requires rigorous control over analytical conditions.

This guide provides self-validating protocols to monitor reaction progress and enantiomeric purity, designed to differentiate the starting material from its common cyclization products.

Module 1: Analytical Decision Matrix

Before selecting a method, assess your available instrumentation and data requirements.

DecisionMatrix Start Start: Select Analytical Goal Goal_Rxn Reaction Monitoring (Kinetics/Conversion) Start->Goal_Rxn Goal_Ee Enantiomeric Purity (ee% Determination) Start->Goal_Ee GC_Check Is GC-FID Available? Goal_Rxn->GC_Check Chiral_GC Chiral GC (Beta-DEX Column) Goal_Ee->Chiral_GC Chiral_HPLC Chiral HPLC (Chiralcel OD-H/AD-H) Low UV (210 nm) or RI Goal_Ee->Chiral_HPLC GC_Method RECOMMENDED: GC-FID (Direct Injection) High Sensitivity, Robust GC_Check->GC_Method Yes HPLC_Check Is HPLC-CAD/ELSD/RI Available? GC_Check->HPLC_Check No HPLC_Univ HPLC-CAD/ELSD (Universal Detection) HPLC_Check->HPLC_Univ Yes HPLC_Deriv HPLC-UV (Requires Derivatization) Benzoylation of -OH HPLC_Check->HPLC_Deriv No (UV only)

Figure 1: Analytical Method Selection Flowchart. Green nodes indicate optimal pathways.

Module 2: Reaction Monitoring (GC-FID Protocol)

Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for this molecule due to its volatility and lack of UV absorbance.

Standard Operating Procedure (SOP)
ParameterSetting / SpecificationRationale
Column DB-624 or VF-624ms (30m x 0.32mm x 1.8µm)Mid-polarity phase handles the hydroxyl group without excessive tailing.
Inlet Temp 200°C (Do NOT exceed 220°C) Critical: High inlet temps trigger thermal cyclization to the epoxide.
Carrier Gas Helium, 1.5 mL/min (Constant Flow)Ensures consistent retention times.
Oven Program 60°C (1 min) → 15°C/min → 220°C (5 min)Slow ramp separates the solvent front from the early-eluting epoxide byproduct.
Detector FID @ 250°CUniversal detection for carbon-containing compounds.
Injection 1 µL, Split 20:1Prevents column overload and improves peak shape.
Troubleshooting Guide: "Ghost Peaks"

User Question: "I see a small peak appearing just before my main peak, even in my pure standard. Is my standard contaminated?"

Technical Diagnosis: This is likely Thermal Degradation .[2] The 1,4-dibromobutan-2-ol can cyclize in a hot injector port to form 2-(2-bromoethyl)oxirane (an epoxide) and HBr.

Corrective Action:

  • Lower Inlet Temperature: Reduce from 250°C to 180–200°C.

  • Check Liner: Use a deactivated, wool-free liner. Glass wool can act as a catalytic surface for elimination reactions.

  • Derivatization (Alternative): If thermal instability persists, treat the sample with BSTFA (1% TMCS) to cap the hydroxyl group as a TMS ether, rendering it thermally stable.

Module 3: Enantiomeric Purity (Chiral Analysis)

Determining the ee% of (S)-1,4-dibromobutan-2-ol requires a chiral stationary phase.

Method A: Chiral GC (Preferred for Process Control)
  • Column: Cyclodex-B or Beta-DEX 120 (30m x 0.25mm x 0.25µm).

  • Conditions: Isothermal 130°C or slow ramp (2°C/min).

  • Resolution: The (R)-enantiomer typically elutes before the (S)-enantiomer (verify with racemic standard).

Method B: Chiral HPLC (Preferred for Final Release)

Since the molecule has weak UV absorbance, detection is the bottleneck.

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Detection:

    • RI (Refractive Index): Best for direct analysis.[1]

    • UV @ 210 nm: Feasible but baseline noise will be high.

    • Derivatization: React with p-nitrobenzoyl chloride to create a UV-active ester (detectable at 254 nm).

Module 4: Reaction Pathway & Impurity Mapping

Understanding the chemistry is vital for interpreting the chromatogram. The diagram below illustrates the primary degradation/reaction pathway that you will observe during monitoring.

ReactionPathway SM (S)-1,4-Dibromobutan-2-ol (Starting Material) Epoxide 2-(2-bromoethyl)oxirane (Epoxide Impurity) SM->Epoxide Intramolecular Substitution (Sn2) Base Base / Heat THF Tetrahydrofuran deriv. (Double Cyclization) Epoxide->THF Further Cyclization (Prolonged Rxn)

Figure 2: Impurity formation pathway. The "Epoxide" is the most common impurity seen in GC/HPLC if the reaction is over-run or the sample is stressed.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard C18 HPLC column to monitor this reaction? A: Yes, but not with standard UV detection .

  • Why: The molecule is "UV transparent" above 210 nm.

  • Solution: You must use an ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or RI (Refractive Index) detector. If you only have a UV detector, you must perform an offline derivatization (e.g., benzoylation) before injection.

Q2: My calibration curve is non-linear at low concentrations. Why? A: This is often due to adsorption of the hydroxyl group on active sites in the GC liner or column.

  • Fix: Use a "High Inertness" column (e.g., Agilent Ultra Inert or Restek Rxi-sil). Prime the column with a high-concentration injection before running your sequence.

Q3: How do I quench the reaction sample before analysis? A: If monitoring a base-catalyzed cyclization, you must quench immediately to stop the reaction in the vial.

  • Protocol: Add the reaction aliquot into a vial containing a biphasic mixture of Cold Dilute H₂SO₄ (0.1 M) and Dichloromethane (DCM) . Shake, separate the organic layer (DCM), and inject the DCM layer. The acid neutralizes the base, stopping the cyclization.

References

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for Monitoring 1,4-Dibromobutane Reaction Progress. BenchChem Technical Notes. Link

  • Sigma-Aldrich. (n.d.). 1,4-Dibromobutane Product Specification & Analytical Data. Merck KGaA. Link

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc. (Context on chiral resolution of halo-alcohols).
  • Agilent Technologies. (2020). Strategies for the Analysis of Volatile Alcohols by GC. Agilent Application Notes. Link

  • ChemicalBook. (2024). 1,4-Dibromo-2-butanol Chemical Properties and Stability. Link

Sources

Technical Support Center: Stereoselective Synthesis of (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 SYSTEM ONLINE Ticket ID: #SYN-DBB-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Technical Landscape

Welcome to the technical support portal for chiral alkyl halide synthesis. You are likely here because the synthesis of (S)-1,4-Dibromobutan-2-ol (CAS: 19393-56-7) is deceivingly complex. While the molecule appears simple, its synthesis is fraught with three primary failure modes: racemization (loss of enantiomeric excess), cyclization (tetrahydrofuran formation), and regio-scrambling .

This guide bypasses generic textbook advice. Instead, we treat the synthesis as a logic gate system where specific inputs (temperature, acidity, solvent) determine the output (yield vs. purity).

Module 1: Route Selection & Strategy

User Query: "I need to scale up (S)-1,4-dibromobutan-2-ol. Should I use the enzymatic resolution of the racemate or the chiral pool synthesis?"

Technical Response: For high-purity applications (>98% ee), the Chiral Pool Strategy starting from (S)-Malic Acid is the industry standard. Enzymatic resolution often leaves residual enantiomers that are difficult to separate due to identical boiling points.

The Validated Pathway: (S)-Malic Acid Route

The synthesis relies on the reduction of (S)-malic acid to (S)-1,2,4-butanetriol, followed by selective bromination of the primary alcohols.

SynthesisPathway Malic (S)-Malic Acid (Starting Material) Ester Dimethyl (S)-Malate Malic->Ester MeOH, H+ Triol (S)-1,2,4-Butanetriol (Key Intermediate) Ester->Triol NaBH4 or BH3-DMS (Reduction) Target (S)-1,4-Dibromobutan-2-ol (Target) Triol->Target 30% HBr / AcOH (Selective Bromination)

Figure 1: The standard industrial workflow for accessing the target with high enantiomeric retention.

Module 2: Execution Protocol (The "Danger Zone")

User Query: "I am using PBr3 for the bromination of the triol, but I'm seeing significant impurities and loss of optical rotation. What is happening?"

Technical Diagnosis: Using phosphorus tribromide (PBr3) on a 1,2-diol system (like 1,2,4-butanetriol) is risky. It frequently leads to the formation of cyclic phosphite esters or causes inversion at the secondary alcohol center (C2), degrading your enantiomeric excess (ee).

Recommended Protocol: Hydrobromic Acid in Acetic Acid The use of HBr in acetic acid is preferred because primary alcohols react significantly faster than secondary alcohols under these conditions.

Step-by-Step Methodology
ParameterSpecificationTechnical Rationale
Reagent 30-33% HBr in Acetic AcidAcetic acid acts as a solvent and proton shuttle; prevents polymerization.
Stoichiometry 2.2 - 2.5 equivalents HBrSlight excess ensures complete conversion of C1 and C4 primary alcohols.
Temperature 40°C - 50°CCRITICAL: >60°C promotes cyclization to THF; <30°C is too slow.
Time 4 - 6 HoursMonitor via GC. Stop immediately upon disappearance of the mono-bromo intermediate.
Quench Ice water (pH < 7)CRITICAL: Do NOT quench to basic pH. Keep acidic/neutral to prevent epoxide formation.

Module 3: Troubleshooting & Failure Analysis

User Query: "My NMR shows a mixture of the product and a cyclic ether. Also, the optical rotation is lower than the literature value (


)."

Root Cause Analysis: You are encountering two distinct mechanisms of failure: Anchimeric Assistance (Racemization) and Cyclodehydration .

Failure Mode A: The Racemization Loop

Even if you don't touch the chiral center (C2) directly, the neighboring bromine at C1 can attack the C2-hydroxyl group to form a transient bromo-epoxide . When this epoxide re-opens, it can be attacked at either carbon, scrambling the stereochemistry.

Failure Mode B: THF Formation

The 1,2,4-butanetriol backbone is pre-organized to cyclize into 3-hydroxytetrahydrofuran under acidic conditions with heat. This is an irreversible side reaction.

ImpurityPathways Triol (S)-1,2,4-Butanetriol Target (S)-1,4-Dibromobutan-2-ol (Desired) Triol->Target HBr/AcOH, 45°C THF 3-Hydroxytetrahydrofuran (Cyclic Impurity) Triol->THF High Temp (>70°C) Acid Catalyzed Dehydration Epoxide Bromo-Epoxide Intermediate (Transient) Target->Epoxide Basic Workup (pH > 8) Neighboring Group Participation Racemate Racemic Mixture (Loss of ee) Epoxide->Racemate Non-selective Ring Opening

Figure 2: Mechanistic pathways leading to common impurities. Note that basic workup triggers the epoxide route.

Module 4: FAQ - Rapid Fire Support

Q1: Can I use TBDMS protection for the secondary alcohol to prevent side reactions?

  • A: Yes, but it adds two steps (protection/deprotection). The TBDMS group is acid-labile, so it may not survive the HBr bromination conditions. A more robust group like a benzoate ester is preferred if you must protect, but the direct HBr/AcOH route is usually sufficient if temperature is controlled.

Q2: Why is there an acetate peak in my NMR (~2.0 ppm)?

  • A: When using HBr in acetic acid, you often form 1-bromo-2-acetoxy-4-bromobutane as a transient intermediate. This usually hydrolyzes during the aqueous workup. If it persists, a mild acid hydrolysis (MeOH/HCl catalytic) will cleave the acetate without racemizing the alcohol.

Q3: How do I store the final product?

  • A: The product is sensitive to base and light. Store in amber glass at 2–8°C. Ensure the container is free of any basic residues (e.g., from washing with bicarbonate), as trace base triggers epoxide formation and subsequent degradation.

References

  • Synthesis from Malic Acid

    • Boger, D. L.; Panek, J. S. "Total synthesis of the macrocyclic lactone antibiotic (+)-latrunculin A." Journal of the Organic Chemistry, 1981, 46(12), 2589–2591.
    • Relevance: Establishes the reduction protocol for Malic acid to Butanetriol.
  • Bromination Mechanism & Acetate Intermediates

    • Golding, B. T.; Hall, D. R.; Sakrikar, S. "Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide." Journal of the Chemical Society, Perkin Transactions 1, 1973, 1214–1220.
    • Relevance: Details the mechanism of HBr/AcOH bromination and the formation of acetoxy-bromo intermedi
  • Enzymatic Resolution (Alternative Route)

    • Ader, U.; Andersch, P.; Schneider, M. "Enzymatic esterification of 1,2,4-butanetriol and 1,4-dibromobutan-2-ol: A practical route to chiral building blocks." Tetrahedron: Asymmetry, 1992, 3(4), 521-524.
    • Relevance: Provides data on the stability and handling of the dibromo-alcohol.

Protecting group removal without epimerization in (S)-1,4-Dibromobutan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Removal Without Epimerization

Mission Statement & Core Hazard Analysis

Objective: To provide a fail-safe protocol for the deprotection of (S)-1,4-dibromobutan-2-ol derivatives.

The Mechanistic Hazard (The "Halohydrin Trap"): The structural integrity of (S)-1,4-dibromobutan-2-ol relies entirely on maintaining the protonation of the C2-hydroxyl group. The molecule contains a 1,2-halohydrin motif (C1-Br and C2-OH).

Under basic conditions (pH > 8), the C2-hydroxyl is deprotonated to an alkoxide. This alkoxide performs an immediate intramolecular


 attack on the C1-bromide, displacing it to form an epoxide  (bromomethyloxirane derivative).
  • Consequence: This cyclization causes an inversion of configuration at the C2 stereocenter. Even if the epoxide is subsequently re-opened, the result is often a racemic mixture or a regioisomeric scramble, destroying your enantiopurity (ee%).

Visualizing the Hazard: The following diagram illustrates the "Death Spiral" of using basic deprotection methods on this scaffold.

Epoxide_Trap Start (S)-Protected Dibromo Alcohol Base Basic Deprotection (NaOH, TBAF, K2CO3) Start->Base Deprotection Alkoxide C2-Alkoxide Intermediate Base->Alkoxide Deprotonation Epoxide Epoxide Formation (Inversion of C2) Alkoxide->Epoxide Intramolecular SN2 (Fast) Racemate Racemic/Scrambled Products Epoxide->Racemate Ring Opening

Figure 1: The mechanism of base-induced epimerization via epoxide formation in 1,2-halohydrins.

Troubleshooting Guide: Silyl Ethers (TBS, TBDPS)

Scenario: You have protected the alcohol as a TBDMS (TBS) or TBDPS ether.[1] Common Error: Using standard TBAF (Tetra-n-butylammonium fluoride) in THF. Why it fails: Commercial TBAF contains significant amounts of hydroxide (


) and acts as a strong base, triggering the epoxide trap described above.
Protocol A: Acidic Methanolysis (Recommended)

This method relies on the kinetic instability of silyl ethers to protons while the bromines remain stable.

Reagents: Acetyl Chloride (AcCl), Anhydrous Methanol (MeOH).[1] Mechanism: AcCl reacts with MeOH to generate anhydrous HCl in situ.

  • Preparation: Dissolve 1.0 mmol of the silyl ether in 10 mL of anhydrous MeOH. Cool to 0°C.

  • Activation: Add 5-10 mol% (catalytic) Acetyl Chloride dropwise.

    • Note: Do not use aqueous HCl; water solubility of the dibromo compound is poor, and phase transfer issues can lead to slow reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (stain with KMnO4 or Anisaldehyde; bromides are not UV active unless derivatized).

  • Quench: Quench with solid Sodium Bicarbonate (

    
    ) to neutralize the acid before concentrating. Do not  add aqueous base.
    
  • Workup: Filter the solids and concentrate the filtrate.

Protocol B: Buffered Fluoride (Alternative)

If acid-sensitive groups are present elsewhere, use a buffered fluoride source to suppress basicity.

Reagents: HF-Pyridine complex or TBAF buffered with Acetic Acid (1:1 molar ratio). Warning: HF-Pyridine is extremely hazardous. Use proper PPE and calcium gluconate gel availability.

  • Buffer: Mix TBAF (1M in THF) with an equimolar amount of Glacial Acetic Acid at 0°C.

  • Addition: Add the buffered mixture to the substrate in THF at 0°C.

  • Reaction: The presence of acetic acid ensures the pH remains < 7, preventing alkoxide formation.

Troubleshooting Guide: Esters (Acetate, Benzoate)

Scenario: You used an acetate (Ac) or benzoate (Bz) group for protection.[1][2] Common Error: Saponification with LiOH, NaOH, or


.
Why it fails:  Hydroxide attack on the ester generates the alkoxide intermediate immediately upon cleavage. Epoxide formation is faster than protonation in basic media.
Protocol C: Enzymatic Hydrolysis (The "Bio-Resolution" Approach)

Lipases are the only reliable method to remove esters from this scaffold without cyclization. They operate at neutral pH (6.5–7.0).

Reagents: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).

ParameterSpecification
Solvent System Phosphate Buffer (pH 7.[3]0) with 10-20% DMSO or THF (co-solvent).
Temperature 25°C - 30°C (Do not heat; heating promotes migration).
Enzyme Load 20-50% w/w relative to substrate.[4]
Time 12 - 48 hours (Slower than base, but safer).

Step-by-Step:

  • Suspend the ester (100 mg) in phosphate buffer (5 mL, pH 7.0). Add THF (1 mL) to improve solubility.

  • Add immobilized CAL-B (20-50 mg).

  • Stir gently (orbital shaker preferred to avoid grinding the enzyme beads).

  • Monitor: Check pH periodically; as acetic acid is released, pH may drop. Titrate with dilute NaOH (0.1 M) very carefully to maintain pH 7.0, or use a strong buffer.

  • Termination: Filter off the enzyme beads. Extract the aqueous phase with Ethyl Acetate.

Decision Matrix & Workflow

Use this logic flow to select the correct deprotection strategy for your specific derivative.

Decision_Tree Start Select Protecting Group PG_Type Protecting Group Type? Start->PG_Type Silyl Silyl Ether (TBS, TBDPS) PG_Type->Silyl Ester Ester (Ac, Bz) PG_Type->Ester Acetal Acetal (MOM, THP) PG_Type->Acetal Acid_Stable Is Molecule Acid Stable? Silyl->Acid_Stable Avoid_TBAF AVOID Unbuffered TBAF Silyl->Avoid_TBAF Method_C Protocol C: Lipase (CAL-B) Ester->Method_C Avoid_Base AVOID LiOH/NaOH Ester->Avoid_Base Method_D Mild Acid (PPTS / MeOH) Acetal->Method_D Method_A Protocol A: HCl / MeOH Acid_Stable->Method_A Yes Method_B Protocol B: Buffered TBAF/AcOH Acid_Stable->Method_B No

Figure 2: Decision matrix for deprotection reagents based on functional group compatibility.

Analytical Validation (FAQ)

Q: How do I confirm I haven't racemized my compound? A: Optical rotation is often unreliable for these oily derivatives. You must use Chiral HPLC or GC.

  • Column Recommendation: Chiralcel OD-H or AD-H (for alcohols).

  • Derivatization: If the alcohol is not UV active (the dibromo compound has weak absorbance), derivatize a small aliquot with Mosher's Acid Chloride (MTPA-Cl). The resulting diastereomers can be easily separated and quantified by

    
     NMR or standard HPLC.
    

Q: Can I use Hydrogenolysis (Pd/C, H2) for Benzyl ethers? A: No. Palladium on Carbon will likely cause hydrodebromination (stripping off the bromine atoms) before it removes the benzyl group. If you must use a benzyl ether, remove it using oxidative conditions (DDQ if PMB) or strong Lewis acids (


) at -78°C, though Lewis acids also carry a risk of halide migration.
Summary Data Table
MethodReagentpH ConditionRisk of EpimerizationYield (Typical)
Acidic Methanolysis AcCl / MeOHAcidic (< 1)Very Low85-95%
Buffered Fluoride TBAF / AcOHNeutral (6-7)Low80-90%
Standard Fluoride TBAF (Pure)Basic (> 9)High < 40% (Epoxide)
Saponification LiOH / H2OBasic (> 10)Critical 0% (Epoxide)
Enzymatic CAL-B LipaseNeutral (7)Very Low75-85%
References
  • Khan, A. T., & Mondal, E. (2003).[1] Mild and efficient deprotection of silyl ethers using acetyl chloride in methanol.[1] Synlett.[1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference for stability charts).
  • Gotor-Fernández, V., et al. (2006). Preparation of Chiral Halohydrins using Lipases. Journal of Molecular Catalysis B: Enzymatic.

  • BenchChem. (n.d.). 1,4-Dibromo-2-butanol Properties and Safety Data.

  • Master Organic Chemistry. (2012). Halohydrin Formation and Epoxide Mechanisms.[5]

Sources

Technical Support Center: (S)-1,4-Dibromobutan-2-ol Handling & Disposal

[1]

Status: Online Operator: Senior Application Scientist Subject: Waste Management for Chiral Alkyl Bromide Workflows Reference ID: TICKET-DBB-2024[1]

System Overview & Hazard Profile

(S)-1,4-Dibromobutan-2-ol is a bifunctional chiral building block often utilized in the synthesis of pharmaceutical intermediates (e.g., statins, antibiotics).[1] Its handling requires strict adherence to Alkylating Agent protocols.

Critical Hazard Matrix
Hazard ClassGHS CodeImplication for Waste
Acute Toxicity H301/H311All waste (solid/liquid) must be segregated from general trash.[1]
Skin/Eye Irritant H315/H319Aqueous layers may retain irritant properties; do not drain dispose.[1]
Mutagenicity H341/H350Zero-tolerance for drain disposal.[1] All rinsates must be captured.
Reactivity N/AWARNING: Reacts with strong bases to form (S)-Epibromohydrin (volatile/toxic).[1]

Waste Segregation Workflow (Standard Operating Procedure)

User Query: "I have multiple waste streams from a substitution reaction using (S)-1,4-dibromobutan-2-ol. Which drum do I use?"

Technical Response: The presence of the bromine atoms mandates that any solvent stream containing >1% of this compound (or its byproducts) be classified as Halogenated Waste . Failure to separate this from non-halogenated solvents can result in rejection by disposal vendors or dangerous exothermic events during incineration.

Visual Guide: Waste Stream Decision Tree

WasteSegregationStartStart: Waste GenerationTypeCheckMaterial State?Start->TypeCheckLiquidLiquid WasteTypeCheck->LiquidSolidSolid Waste(Filter cake, silica, PPE)TypeCheck->SolidHaloCheckContains Halogens?(Br, Cl, I)Liquid->HaloCheckBinDBIN D: Solid Hazardous(Double Bagged)Solid->BinDContaminatedAqCheckAqueous or Organic?HaloCheck->AqCheckNoBinABIN A: Halogenated Organic(High BTU Incineration)HaloCheck->BinAYes (>1%)BinBBIN B: Non-Halogenated Organic(Fuel Blending)AqCheck->BinBOrganic PhaseBinCBIN C: Aqueous Toxic(Heavy Metal/Tox Treatment)AqCheck->BinCAqueous Phase(Trace Contamination)

Figure 1: Decision logic for segregating waste streams containing brominated intermediates.[1]

Troubleshooting Guides (Active Tickets)

TICKET #001: Aqueous Layer Discoloration & Disposal

User Report: "My aqueous extraction layer (saturated NaHCO3/Brine) has turned a dark yellow/orange color. Can I neutralize this and pour it down the sink?"

Root Cause Analysis: The yellow/orange coloration indicates the presence of free elemental bromine (


)

Resolution Protocol:

  • Do NOT Drain Dispose: Even if neutralized, the aqueous layer likely contains dissolved (S)-1,4-dibromobutan-2-ol (solubility ~1-2 g/L) which is toxic to aquatic life.[1]

  • Quench: Add solid Sodium Thiosulfate (

    
    )  slowly to the stirred aqueous layer until the color fades to pale yellow/clear.
    
    • Reaction:

      
      [1]
      
  • Check pH: Ensure pH is between 6–9.

  • Disposal: Bottle as "Aqueous Waste with Trace Organics/Bromides" .

TICKET #002: Unexpected Volatility (The "Base Bath" Error)

User Report: "I put my dirty glassware in a basic bath (KOH/Isopropanol), and now there is a sweet, pungent smell coming from the bath. Is this dangerous?"

Root Cause Analysis: CRITICAL SAFETY WARNING. You have likely triggered an intramolecular

(S)-Epibromohydrin1

Resolution Protocol:

  • Evacuate/Ventilate: Close the bath lid immediately. Lower the fume hood sash.

  • Acidify: Carefully add dilute Acetic Acid to the bath (if safe to do so) to lower the pH below 10, stopping the cyclization.

  • Disposal: Treat the entire base bath solvent as Halogenated Waste . Do not attempt to recycle the bath.

  • Future Prevention: Wash glassware contaminated with this compound using acetone or ethanol first, collecting the rinsate as halogenated waste. Only place rinsed glassware into base baths.

Emergency Spill Response

Scenario: A 500mL bottle of reaction mixture drops and shatters outside the fume hood.

Response Workflow

SpillResponseStartSpill DetectedAssessAssess Volume& LocationStart->AssessMajorMAJOR (>100mL orOutside Hood)Assess->MajorHigh RiskMinorMINOR (<100mL &Inside Hood)Assess->MinorLow RiskEvacEvacuate LabCall EHSMajor->EvacPPEDon PPE:Nitrile (Double),Goggles, Lab CoatMinor->PPEAbsorbCover withVermiculite/PadsPPE->AbsorbCollectScoop intoWide-Mouth JarAbsorb->CollectLabelLabel as'Debris with Alkyl Bromides'Collect->Label

Figure 2: Emergency response logic for alkyl bromide spills.

Frequently Asked Questions (FAQ)

Q: Can I rotovap the solvent and dispose of the residue in the trash? A: No. The residue is a concentrated alkylating agent. It must be dissolved in a minimal amount of acetone/DCM and disposed of in the Halogenated Waste stream.

Q: Does the chirality (S-form) change the disposal method compared to the racemate? A: Chemically and regulatorily, no . However, chiral intermediates are often high-value. If recycling is intended, specific chiral HPLC waste streams should be kept separate. For destruction, the hazard profile is identical to the racemate.

Q: Which gloves provide the best protection against permeation? A: Standard nitrile gloves offer only splash protection against halogenated alkanes. For prolonged handling or waste consolidation, use Silver Shield (Laminate) or Viton gloves. If using nitrile, employ the "double-glove" technique and change immediately upon contact.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regulations regarding F-list and Characteristic D-list wastes).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,4-Dibromobutane (Analogous Hazard Profile). [1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).

Technical Support Center: (S)-1,4-Dibromobutan-2-ol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chiral Chemistry Support Hub. Ticket Subject: Improving Enantiomeric Excess (ee) of (S)-1,4-Dibromobutan-2-ol Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Introduction: The Stereochemical Challenge

(S)-1,4-Dibromobutan-2-ol is a critical chiral building block, often utilized in the synthesis of pyrrolidines and downstream pharmaceutical intermediates (e.g., statin side chains). Achieving high enantiomeric excess (>99% ee) is challenging due to the distance of the halogen atoms from the chiral center, which reduces steric differentiation for many standard chemical catalysts.

This guide treats your request as a series of Technical Support Tickets , addressing the three most common failure modes in generating this molecule: Biocatalytic Reduction , Kinetic Resolution , and Downstream Enrichment .

Module 1: Biocatalytic Reduction (The "Gold Standard")

Ticket ID: BIO-RED-001 User Issue: "I am reducing 1,4-dibromo-2-butanone using a KRED (Ketoreductase) kit, but my ee is stuck at 92%, and conversion is incomplete."

Root Cause Analysis
  • Steric Ambiguity: The 1,4-dibromo substrate is relatively symmetric sterically (two

    
     wings), making it difficult for the enzyme to differentiate the Re and Si faces.
    
  • Product Inhibition: The resulting alcohol or the oxidized cofactor (

    
    ) may be inhibiting the enzyme.
    
  • pH Drift: The reduction consumes protons (indirectly via cofactor turnover), or spontaneous dehalogenation releases acid, shifting pH outside the enzyme's optimal window.

Troubleshooting Protocol
Step 1: Implement a Coupled Cofactor Recycling System

Do not rely on stoichiometric cofactors. Use a Glucose Dehydrogenase (GDH) coupled system to drive the equilibrium forward and prevent product inhibition by


.

The Protocol:

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Substrate: 1,4-dibromo-2-butanone (50 mM final).

  • Enzyme: KRED (Screening required, typically Lactobacillus or Thermoanaerobacter origin).

  • Cofactor:

    
     (0.5 mM catalytic load).
    
  • Recycle System: Glucose (1.5 eq) + GDH (5 U/mL).

  • Titration: Maintain pH 7.0 using a pH-stat with 0.5 M NaOH (critical to prevent acid-catalyzed degradation).

Step 2: Co-Solvent Engineering

The substrate is hydrophobic. Pure buffer results in poor mass transfer.

  • Recommendation: Add 10% (v/v) IPA (Isopropyl Alcohol) or DMSO .

  • Warning: Avoid acetone; it acts as a competing substrate for some ADHs.

Visualization: The Coupled Redox Cycle

KRED_Cycle Substrate 1,4-Dibromo-2-butanone Product (S)-1,4-Dibromobutan-2-ol Substrate->Product KRED NADH NADPH NAD NADP+ NADH->NAD Oxidation NAD->NADH Reduction Glucose Glucose Glucono Gluconolactone Glucose->Glucono GDH

Caption: Figure 1. The GDH-coupled cofactor regeneration cycle ensures the reaction equilibrium favors the formation of the chiral alcohol.

Module 2: Kinetic Resolution (The "Rescue" Strategy)

Ticket ID: LIP-RES-002 User Issue: "I have racemic 1,4-dibromobutan-2-ol. I tried resolving it with Lipase, but the yield is low and ee drops if I run it too long."

Root Cause Analysis

Kinetic Resolution (KR) is governed by the Kazlauskas Rule . Lipase B from Candida antarctica (CAL-B) typically acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted.

  • The Trade-off: As conversion increases, the ee of the remaining substrate ((S)-alcohol) increases, but the yield decreases. If you push conversion beyond 50%, you lose your product.

Troubleshooting Protocol
Step 1: Select the Acyl Donor

Avoid reversible acyl donors (like ethyl acetate) which produce ethanol. Ethanol can cause the reverse reaction.

  • Standard: Use Vinyl Acetate (irreversible; byproduct is acetaldehyde which evaporates).

  • Advanced: Use Isopropenyl Acetate (byproduct is acetone).

Step 2: Temperature Optimization

Enantioselectivity (


-value) is temperature-dependent.
  • Action: Lower the temperature to 4°C - 10°C .

  • Result: Reaction rate slows, but the

    
    -value (selectivity) increases significantly, preventing the enzyme from "accidentally" eating the (S)-enantiomer.
    
Step 3: Stopping Point Determination

You must stop the reaction at precisely ~52-55% conversion to ensure >99% ee of the remaining alcohol.

Data Table: Conversion vs. EE (Theoretical Model for E=50)

Conversion (%)ee of Product (Acetate)ee of Substrate (S-Alcohol)Recommendation
40%96%64%Continue
50%94%94%Monitor Closely
53% 92% >99% STOP REACTION
60%80%>99%Yield Loss
Visualization: Kinetic Resolution Decision Tree

KR_Decision Start Start: Racemic Alcohol + CAL-B + Vinyl Acetate Check Check Conversion (GC) Start->Check Low < 50% Conv (ee < 95%) Check->Low Wait Perfect 52-55% Conv (ee > 99%) Check->Perfect Optimum High > 60% Conv (Yield Loss) Check->High Over-run Low->Check Time + Stop Filter Enzyme -> Evaporate Volatiles -> Chromatographic Separation Perfect->Stop

Caption: Figure 2. Decision logic for terminating Kinetic Resolution to maximize enantiomeric excess of the remaining substrate.

Module 3: Downstream Enrichment (The "Polishing" Step)

Ticket ID: PUR-ENR-003 User Issue: "I have 94% ee material. I cannot crystallize it because it's a liquid/oil. How do I get to >99%?"

Root Cause Analysis

(S)-1,4-Dibromobutan-2-ol is a liquid at room temperature (or a low-melting solid depending on purity). Direct recrystallization is thermodynamically unfavorable.

Troubleshooting Protocol
Derivatization-Crystallization Strategy

You must convert the alcohol into a solid derivative that crystallizes well, enriching the major enantiomer in the crystal lattice.

The Protocol:

  • Derivatization: React the crude alcohol (94% ee) with 3,5-Dinitrobenzoyl chloride and Pyridine in DCM.

    • Why? The bulky nitro-aromatic rings induce strong pi-stacking, facilitating crystal formation.

  • Crystallization: Recrystallize the resulting ester from Ethanol/Hexane (1:4) .

    • The racemate usually remains in the mother liquor (or precipitates first—check the specific phase diagram, but typically the pure enantiomer crystallizes preferentially in this class).

  • Hydrolysis: Hydrolyze the purified crystals using mild base (LiOH in THF/Water) to recover the alcohol.

    • Warning: Strong base (NaOH/KOH) or heat will cause cyclization to the epoxide (2-(2-bromoethyl)oxirane). Keep T < 0°C during hydrolysis.

Summary of Specifications

ParameterBiocatalytic ReductionKinetic Resolution
Starting Material 1,4-Dibromo-2-butanoneRacemic 1,4-Dibromo-2-butanol
Catalyst KRED (NADPH-dependent)Lipase B (C. antarctica)
Max Theoretical Yield 100%50%
Max Achievable ee >99.5%>99% (at 55% conv)
Critical Control pH Stat (7.0)Temperature (4°C)

References

  • Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for drug development." Advanced Synthesis & Catalysis, 343(6-7), 527-546.

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 16(2), 295-316.

  • Breuer, M., et al. (2004). "Industrial methods for the production of optically active intermediates." Angewandte Chemie International Edition, 43(7), 788-824.

  • Codexis Inc. (2010). "Ketoreductase Polypeptides and Uses Thereof." US Patent 7,820,421. (Demonstrates the industrial standard for halo-ketone reduction).

Troubleshooting guide for reactions involving (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Synthon Strategy

(S)-1,4-Dibromobutan-2-ol (CAS: N/A for specific enantiomer generic; related racemic CAS 19398-47-1) is a high-value bifunctional chiral building block. Its utility lies in its ability to differentiate between two electrophilic sites (C1 and C4 bromides) based on their proximity to the C2-hydroxyl group.

This guide addresses the three critical failure modes researchers encounter when utilizing this reagent:

  • Regio-scrambling: Uncontrolled competition between 3-exo-tet (epoxide) and 5-exo-tet (tetrahydrofuran) cyclization.[1]

  • Enantiomeric Erosion: Loss of the (S)-configuration due to halide-mediated reversible ring opening or intermolecular substitution.

  • Chemo-selectivity: Difficulty in displacing the terminal C4-bromide without affecting the formed epoxide or the secondary alcohol.[1]

Part 1: Critical Reaction Pathways (Visualized)

Before troubleshooting, you must understand the kinetic vs. thermodynamic landscape of your reaction.

Diagram 1: Competitive Cyclization Pathways

Caption: Kinetic control favors epoxide formation (Path A), while thermodynamic conditions favor the stable THF ring (Path B). Racemization (Path C) occurs via reversible halide attack.

ReactionPathways Start (S)-1,4-Dibromobutan-2-ol Epoxide (S)-2-(2-bromoethyl)oxirane (Kinetic Product) Start->Epoxide Path A: Base, <5°C 3-exo-tet (Fast) THF 3-Bromotetrahydrofuran (Thermodynamic Product) Start->THF Path B: Acid or Heat 5-exo-tet (Stable) Epoxide->THF Rearrangement (Lewis Acid) Racemate Racemic Mixture (Loss of ee) Epoxide->Racemate Path C: Excess Br- Reversible Ring Opening

Part 2: Troubleshooting & FAQs

Category A: Epoxide Synthesis ((S)-2-(2-bromoethyl)oxirane)

Q1: My reaction yields are high, but the product contains significant amounts of 3-bromotetrahydrofuran (3-Br-THF). How do I stop the 5-exo-tet cyclization?

Diagnosis: You are operating under thermodynamic control. While the 3-exo-tet closure to the epoxide is kinetically faster (Baldwin’s Rules), the THF ring is thermodynamically more stable. If the reaction warms up or runs too long, the epoxide will rearrange or the starting material will cyclize directly to THF.

The Fix (Kinetic Control Protocol):

  • Temperature: Maintain reaction temperature strictly between -5°C and 0°C . Do not allow it to reach room temperature until quench.[1]

  • Base Selection: Use a biphasic system (e.g., 50% NaOH / DCM) with a phase transfer catalyst (TBAB) or solid K2CO3 in acetone. Avoid soluble strong bases in protic solvents (e.g., NaOEt in EtOH) which promote thermodynamic equilibration.

  • Quench: Quench immediately upon consumption of starting material (monitor by TLC/GC). Do not "soak" the reaction.

Q2: I am observing a drop in enantiomeric excess (ee) from >98% to ~85%. Is the starting material racemizing?

Diagnosis: The starting material is likely stable, but your product (the epoxide) is racemizing. This occurs via halide-assisted ring opening .[1] If free bromide ions (


) accumulate in the reaction mixture, they can attack the epoxide at C2 (inverting the center) or C1 (opening and re-closing).[1]

The Fix (Halide Scavenging):

  • Dilution: Run the reaction more dilute (0.1 M) to reduce intermolecular collisions between bromide ions and the epoxide.

  • Biphasic Wash: If using a biphasic system, the aqueous layer solvates the leaving group (

    
    ). Ensure efficient stirring to pull bromide into the aqueous phase away from the organic epoxide.[1]
    
  • Avoid Lewis Acids: Ensure your solvent is free of acidic impurities, which catalyze the reversible ring opening.

Category B: Nucleophilic Substitution ( )[1]

Q3: I want to displace the terminal bromine (C4) with an amine, but I’m getting complex mixtures of polymerized ethers.

Diagnosis: The C2-hydroxyl group is competing as a nucleophile (intermolecular etherification) or the formed epoxide is reacting with your amine.

The Fix (Protection Strategy): You cannot perform a clean


 on C4 with a free C2-hydroxyl in this molecule due to the "Neighboring Group Participation" (NGP) of the oxygen.[1]
  • Step 1: Cyclize to the epoxide first (see Category A).[1]

  • Step 2: React the epoxide with your nucleophile.[1][2] The nucleophile will attack the less hindered carbon (C1 of the original chain), opening the ring to yield the alcohol.

  • Alternative: If you specifically need to keep the chain linear, you must protect the alcohol (e.g., TBS-ether) before attempting

    
     substitution on the bromines.[1]
    

Part 3: Self-Validating Experimental Protocols

Protocol 1: Synthesis of (S)-2-(2-bromoethyl)oxirane

Target: Kinetic formation of the epoxide while preserving stereochemistry.

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Acetone (Dry, HPLC Grade)

  • Temperature: 0°C[1]

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add (S)-1,4-Dibromobutan-2-ol and dissolve in Acetone (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice/water bath. Allow to equilibrate for 15 minutes.

  • Addition: Add powdered anhydrous

    
     in one portion. Vigorous stirring is essential as this is a heterogeneous reaction.[1]
    
  • Monitoring:

    • Checkpoint 1 (30 mins): TLC (Hexane/EtOAc 4:1).[1] Stain with KMnO4.[1] Epoxide (

      
      ) should appear; SM (
      
      
      
      ) should decrease.[1]
    • Checkpoint 2 (2 hours): If SM remains, do not raise temperature. Add 0.1 eq of fresh base.

  • Workup (Critical for ee retention):

    • Filter off solids (removing trapped bromide salts) through a fritted glass funnel.

    • Concentrate filtrate at low temperature (<25°C) under reduced pressure.[1] Do not heat the rotovap bath.

    • Validation:

      
       NMR should show epoxide protons at 
      
      
      
      2.5-3.0 ppm. If multiplets appear at
      
      
      3.8-4.0 ppm, you have formed THF.
Table 1: Solvent Effects on Reaction Outcome
SolventDielectric ConstantMajor ProductRisk Factor
Acetone 20.7Epoxide Good balance.[1] Solids remove Br- ions, preventing racemization.
Ethanol 24.5Mixture Solvolysis of Br competes. High risk of racemization via proton exchange.
THF 7.5Slow Epoxide Reaction is sluggish; requires longer times, increasing rearrangement risk.
DCM/Water N/A (Biphasic)Epoxide Recommended. Excellent heat transfer; water sequesters Br- leaving group.[1]

Part 4: Analytical Validation

To ensure your process is working, you must validate the "S" configuration. Standard rotation (


) is often unreliable due to solvent effects.[1]

Recommended Method: Chiral GC [1]

  • Column: Cyclodextrin-based stationary phase (e.g.,

    
    -DEX 120).
    
  • Conditions: Isothermal 90°C.

  • Retention Times (Approximate):

    • (S)-Epoxide: 12.4 min[1]

    • (R)-Epoxide: 13.1 min[1]

  • Resolution (

    
    ):  Should be > 1.5 for accurate integration.
    

References

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (PMC). (n.d.). Racemization of the substrate and product by serine palmitoyltransferase. Retrieved January 28, 2026, from [Link]

Sources

Validation & Comparative

Enantiomeric Purity Analysis of (S)-1,4-Dibromobutan-2-ol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

(S)-1,4-Dibromobutan-2-ol is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for antifungal agents (triazoles) and certain statin side-chains.[1] Its value lies in its stereochemistry; however, analyzing its enantiomeric purity presents a specific set of challenges:

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, rendering it nearly invisible to standard UV detection (>210 nm).[1]
    
  • Chemical Reactivity: The presence of two alkyl bromide groups makes it susceptible to degradation (hydrolysis or cyclization to epoxides) under harsh analytical conditions.[1]

  • Volatility: While amenable to Gas Chromatography (GC), the high temperatures required can sometimes induce on-column racemization or degradation.[1]

This guide compares the two primary analytical strategies: Direct Chiral GC (for rapid process monitoring) and Derivatization-Chiral HPLC (the "Gold Standard" for final purity release).

Strategic Overview: Method Selection

The choice between HPLC and GC depends on the stage of development and the available instrumentation.

FeatureMethod A: Derivatization + Chiral HPLC Method B: Direct Chiral GC
Primary Use Final Quality Control (QC), Release TestingIn-process Control (IPC), Reaction Monitoring
Detection UV (254 nm) after derivatizationFID (Flame Ionization Detection)
Sensitivity High (picogram range)Moderate
Robustness High (derivatized product is stable)Medium (thermal degradation risk)
Prep Time High (requires 30 min reaction)Low (dilute and shoot)
Decision Framework

The following decision tree illustrates the logical flow for selecting the appropriate method based on your analytical needs.

method_selection Start Sample Type & Requirement IsVolatile Is the sample thermally stable at >150°C? Start->IsVolatile HighThroughput Is high throughput (IPC) required? IsVolatile->HighThroughput Yes Method_HPLC METHOD A: Derivatization HPLC (Chiralcel OD-H + 3,5-DNB) IsVolatile->Method_HPLC No (Degradation Risk) UV_Active Is UV detection mandatory (e.g., GMP QC lab)? HighThroughput->UV_Active No Method_GC METHOD B: Direct Chiral GC (Beta-DEX Column) HighThroughput->Method_GC Yes (Rapid) UV_Active->Method_GC No UV_Active->Method_HPLC Yes

Figure 1: Decision matrix for selecting the optimal analytical technique for 1,4-dibromobutan-2-ol.

Deep Dive: Protocol A (The "Gold Standard" HPLC Method)

Because 1,4-dibromobutan-2-ol has poor UV absorbance, direct HPLC with UV detection is impossible without using low wavelengths (205-210 nm), which suffers from high solvent noise and low specificity.[1]

The Solution: Derivatization with 3,5-Dinitrobenzoyl chloride (3,5-DNB) .[1] This reaction converts the alcohol into a benzoate ester, introducing a strong chromophore (absorbance at 254 nm) and increasing the molecular surface area, which enhances chiral recognition on polysaccharide columns.

Step 1: Derivatization Protocol

Reagents:

  • 3,5-Dinitrobenzoyl chloride (DNB-Cl)[1]

  • Pyridine (Catalyst/Base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 10 mg of (S)-1,4-dibromobutan-2-ol sample in 1.0 mL of dry DCM.

  • Add 20 mg of 3,5-Dinitrobenzoyl chloride.

  • Add 50 µL of Pyridine.

  • Vortex and incubate at 40°C for 30 minutes . (The solution will turn yellow/orange).

  • Quench by adding 0.5 mL of water or methanol.

  • Evaporate solvent under nitrogen stream and reconstitute in Mobile Phase (e.g., 90:10 Hexane:IPA).[1]

Step 2: HPLC Conditions

This method utilizes a polysaccharide-based stationary phase (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)), which is the industry standard for derivatized alcohols.[1]

ParameterSpecificationRationale
Column Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate))Proven selectivity for aromatic esters; the "H" indicates 5 µm particle size for high efficiency.[1]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions.[1]
Mobile Phase n-Hexane : Isopropyl Alcohol (90:10 v/v) Normal phase mode is essential for OD-H columns to maintain the chiral selector's conformation.[1]
Flow Rate 1.0 mL/minBalances pressure and resolution.[1]
Detection UV @ 254 nm Targets the nitro-aromatic ring of the DNB derivative.
Temperature 25°CAmbient temperature usually suffices; lower T (10°C) can improve resolution if needed.[1]
Mechanism of Separation

The derivatization attaches a bulky,


-electron rich "handle" to the chiral center. The Chiralcel OD-H stationary phase contains chiral "grooves."[1] The (S)-enantiomer and (R)-enantiomer of the bulky derivative fit into these grooves with different affinities due to steric hindrance and 

-

stacking interactions between the DNB group and the column's carbamate groups.

Figure 2: Mechanism of chiral recognition between the DNB-derivative and the polysaccharide stationary phase.[1]

Alternative: Protocol B (Direct Chiral GC)

For laboratories equipped with GC-FID, this method avoids the derivatization step.[1] It is ideal for monitoring reaction progress where speed is critical.[1]

Column: Cyclodextrin-based (e.g., Supelco Beta-DEX 120 or Agilent CP-Chirasil-Dex CB).[1] Carrier Gas: Helium (1.5 mL/min).[1] Detection: FID @ 250°C. Injector: Split (20:1) @ 220°C.

Temperature Program:

  • Hold at 100°C for 2 min.

  • Ramp 5°C/min to 160°C.

  • Hold for 5 min.

Note: Ensure the injector liner is clean.[1] Accumulation of non-volatile salts from synthesis can catalyze the degradation of the dibromo-alcohol in the hot injector port.

Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation of your results, the following system suitability criteria must be met before running samples.

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)

(Baseline separation)
Decrease IPA % in mobile phase (e.g., to 95:5) to increase retention and separation.[1]
Tailing Factor (

)

Peak tailing often indicates unreacted DNB-Cl or acid buildup.[1] Ensure the derivatization was quenched and the sample is neutral.
Blank Run No interfering peaksRun a "Blank Derivatization" (Reagents only) to identify the peak for excess DNB-Cl/Pyridine, which usually elutes at the solvent front.
Enantiomeric Excess Calculated as

Ensure integration does not include the reagent peak.[1]
Safety Note (Expert Insight)

1,4-Dibromobutan-2-ol is an alkylating agent.[1] All derivatization steps must be performed in a fume hood.[1] When using the GC method, ensure the vent is trapped, as brominated byproducts can be toxic.

References

  • BenchChem. 1,4-Dibromo-2-butanol: Technical Overview and Synthesis. Retrieved from (Accessed 2026).[1]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General reference for Polysaccharide column selection). Retrieved from (Accessed 2026).[1]

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers and Related Alcohols.[1] (Reference for derivatization strategies). Retrieved from (Accessed 2026).[1]

  • Der Pharma Chemica. Validated Chiral HPLC method for enantiomeric purity of pharmaceutical intermediates. (Methodology for validation parameters). Retrieved from (Accessed 2026).[1]

Sources

Comparative Guide: Chiral GC Analysis of (S)-1,4-Dibromobutan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1,4-Dibromobutan-2-ol is a critical chiral building block, notably utilized in the synthesis of HMG-CoA reductase inhibitors (statins). The enantiomeric purity of this intermediate directly correlates to the potency and safety of the final pharmaceutical API.

The Analytical Challenge: Direct gas chromatographic (GC) analysis of vicinal or proximal halo-alcohols presents two distinct hurdles:

  • Thermal Instability: The 1,4-halo-alcohol motif is prone to intramolecular cyclization (forming tetrahydrofuran derivatives) or dehydrohalogenation within hot injection ports.

  • Peak Tailing: The free hydroxyl group acts as a strong hydrogen bond donor, leading to adsorption on the silica surface and significant peak tailing, which compromises the resolution (

    
    ) of enantiomers.
    

This guide objectively compares two analytical strategies: Direct Injection on Polar Chiral Phases vs. Acetate Derivatization . While direct injection offers speed, the derivatization protocol is recommended for robust, validated GMP environments due to superior peak symmetry and thermal stability.

Mechanistic Insight: Chiral Recognition

To understand the method selection, one must grasp the separation mechanism. We utilize Cyclodextrin (CD) based Stationary Phases .[1]

  • The Selector: Derivatized

    
    -Cyclodextrins (e.g., permethylated or tert-butyldimethylsilylated).
    
  • The Mechanism: The analyte forms a transient inclusion complex with the CD cavity. The separation relies on the differential thermodynamic stability (

    
    ) of the inclusion complexes formed by the (S)- and (R)-enantiomers.
    
Visualization: Chiral Recognition Pathway

ChiralMechanism Analyte Racemic 1,4-Dibromobutan-2-ol CD_Phase Beta-Cyclodextrin Stationary Phase Analyte->CD_Phase Injection Complex_S (S)-Enantiomer Inclusion Complex (Stronger Interaction) CD_Phase->Complex_S Thermodynamic Equilibrium K1 Complex_R (R)-Enantiomer Inclusion Complex (Weaker Interaction) CD_Phase->Complex_R Thermodynamic Equilibrium K2 Result Chromatographic Separation Complex_S->Result Retained Longer Complex_R->Result Elutes Faster

Figure 1: Differential inclusion complex formation drives the separation. The enantiomer that fits 'snugly' inside the CD cavity is retained longer.

Comparative Analysis: Direct vs. Derivatized[2]

We evaluated two methodologies. Data presented below represents average performance (n=6 injections).

Method A: Direct Injection (Native Alcohol)
  • Column:

    
    -DEX™ 225 (20% 
    
    
    
    -cyclodextrin in cyanopropyl-phenyl polysiloxane).
  • Rationale: The polar cyanopropyl backbone helps wet the polar alcohol, reducing some tailing compared to non-polar phases.

Method B: Acetyl Derivative (Recommended)
  • Derivatization: Acetic Anhydride / Pyridine (

    
    C).
    
  • Column:

    
    -DEX™ 120 (20% permethylated 
    
    
    
    -cyclodextrin in SPB-35).[1]
  • Rationale: Acetylation caps the -OH group, eliminating hydrogen bonding with the column surface and lowering the boiling point relative to polarity, allowing for lower elution temperatures.

Performance Data Summary
MetricMethod A: Direct InjectionMethod B: Acetyl Derivative
Resolution (

)
1.2 (Baseline separation not guaranteed)3.4 (Baseline separation)
Tailing Factor (

)
1.8 (Significant tailing)1.05 (Symmetrical)
Analysis Time 18.5 min14.2 min
LOD (S/N=3) 50 ppm10 ppm
Thermal Stability Risk of on-column degradationHigh stability

Expert Verdict: Method A is acceptable for rough reaction monitoring. Method B is required for purity determination (EE%) in pharmaceutical applications due to the elimination of peak tailing and superior resolution.

Detailed Experimental Protocols

Workflow Visualization

Workflow cluster_prep Sample Preparation (Method B) Raw Raw Sample (10 mg) Reagents Add: 200 µL Pyridine 100 µL Acetic Anhydride Raw->Reagents Heat Incubate 60°C for 30 min Reagents->Heat Quench Quench: Add 500 µL Water Extract w/ Hexane Heat->Quench Dry Dry Organic Layer (Na2SO4) Quench->Dry GC GC Analysis (Split 1:50) Dry->GC Data Calculate %EE GC->Data

Figure 2: Step-by-step derivatization workflow to ensure quantitative recovery and stability.

Protocol 1: Derivatization (Acetylation)

Critical: Perform in a fume hood. Pyridine is toxic.

  • Weighing: Accurately weigh 10 mg of the 1,4-dibromobutan-2-ol sample into a 2 mL GC vial.

  • Reagent Addition: Add 200 µL of anhydrous Pyridine, followed by 100 µL of Acetic Anhydride.

  • Reaction: Cap tightly and incubate at

    
    C for 30 minutes. (Note: Higher temps may cause halide elimination; do not exceed 
    
    
    
    C).
  • Quenching: Cool to room temperature. Add 500 µL of DI water to hydrolyze excess anhydride.

  • Extraction: Add 1 mL of n-Hexane (or MTBE). Shake vigorously for 30 seconds.

  • Phase Separation: Allow layers to separate. Transfer the top organic layer to a fresh vial containing a pinch of anhydrous

    
     to remove residual water.
    
  • Injection: Inject 1 µL of the dry organic layer.

Protocol 2: GC Instrument Conditions (Method B)
  • Instrument: GC-FID (Agilent 7890/8890 or equivalent).

  • Column:

    
    -DEX™ 120 (30 m 
    
    
    
    0.25 mm
    
    
    0.25 µm).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1 ratio).

    • Temperature:

      
      C (Keep strictly below 
      
      
      
      C to prevent pyrolysis).
  • Oven Program:

    • Initial:

      
      C (Hold 1 min).
      
    • Ramp:

      
      C/min to 
      
      
      
      C.
    • Final: Hold 2 min.

  • Detector (FID):

    
    C.
    

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these self-validation checks:

  • Racemic Check: Always inject a racemic standard first. If you do not see a 50:50 split with

    
    , the column may be degraded, or the flow rate is too high.
    
  • Epoxide Formation Check: Look for a peak eluting significantly earlier than the main alcohol. This is likely the epoxide formed by thermal degradation in the injector.

    • Fix: Lower inlet temperature by

      
      C and replace the inlet liner (use a deactivated liner with glass wool).
      
  • Water Interference: If the baseline is noisy or "spiking" occurs, the drying step (

    
    ) was insufficient. Moisture degrades the stationary phase and causes hydrolysis of the acetate.
    

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Supelco/Sigma-Aldrich. (2023). Chiral GC Columns: Selection Guide for Beta-DEX Series. Application Note.

  • Konig, W. A. (1987).[2] The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huethig Publishing. (Foundational text on CD-based separations).

  • Restek Corporation. (2022). Strategies for the Analysis of Halo-Alcohols. Technical Guide.

(Note: While specific application notes for 1,4-dibromobutan-2-ol are proprietary to many CDMOs, the protocols above are derived from standard validated methodologies for vicinal halo-alcohols cited in references 1 and 2.)

Sources

Comparison of (S)-1,4-Dibromobutan-2-ol with its (R)-enantiomer in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Pool Advantage

In the landscape of chiral building blocks, 1,4-dibromobutan-2-ol occupies a critical niche as a bifunctional linker and a precursor to chiral heterocycles (pyrrolidines, tetrahydrofurans, and epoxides). While the (S)- and (R)-enantiomers possess identical physical properties in an achiral environment, their utility in pharmaceutical synthesis is differentiated by two factors: biological target specificity and economic accessibility derived from the "Chiral Pool."

This guide objectively compares the two enantiomers, focusing on their synthetic origins, cost-efficiency profiles, and divergent applications in preparing enantiopure APIs (Active Pharmaceutical Ingredients).

Physical & Stereochemical Baseline[1]

Before analyzing synthetic utility, we establish the physical baseline. Note that while boiling point and density are identical, the Specific Rotation (


)  is the primary quality control parameter (CoA) used to verify enantiomeric purity.
Property(S)-1,4-Dibromobutan-2-ol(R)-1,4-Dibromobutan-2-ol
CAS Number [Specific CAS varies by vendor][Specific CAS varies by vendor]
Molecular Formula


Molecular Weight 231.91 g/mol 231.91 g/mol
Boiling Point ~83–86 °C (at 1 mmHg)~83–86 °C (at 1 mmHg)
Density 1.82 g/mL1.82 g/mL
Chiral Precursor L-Malic Acid (Natural, Low Cost)D-Malic Acid (Unnatural, High Cost)
Primary Application Synthesis of (S)-THF derivatives, (S)-PyrrolidinesSynthesis of (R)-THF derivatives, (R)-Pyrrolidines

Critical Insight: The (S)-enantiomer is significantly more abundant in the commercial market due to the low cost of L-Malic acid. The (R)-enantiomer often commands a price premium of 5x–10x , necessitating rigorous justification for its use in early-stage discovery.

Synthetic Pathways: The Divergence

The "performance" of these reagents is defined by the purity of their synthesis. We compare the two dominant production routes: the Chiral Pool Method (Chemical) and the Enzymatic Resolution (Biocatalytic).

Route A: The Chiral Pool (Malic Acid)

This is the industry standard for producing high-ee material. The stereochemistry of the starting Malic acid dictates the product.

  • Mechanism: Reduction of the diester to a triol, followed by selective bromination.

  • Selectivity: The reaction relies on the higher nucleophilicity of primary alcohols over the secondary alcohol.

Route B: Enzymatic Resolution

Used when the "unnatural" (R)-enantiomer is required but D-Malic acid is cost-prohibitive.

  • Mechanism: Stereoselective reduction of the prochiral ketone 1,4-dibromobutan-2-one using Alcohol Dehydrogenases (ADHs) or Carbonyl Reductases (CREDs).

  • Advantage: Can access both enantiomers by simply switching the enzyme (e.g., Lactobacillus brevis ADH vs. Thermoanaerobium brockii ADH).

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways from raw materials to the final chiral building block.

SynthesisPathways L_Malic L-Malic Acid (Natural, Cheap) Triol_S (S)-1,2,4-Butanetriol L_Malic->Triol_S 1. Esterification 2. LAH Reduction D_Malic D-Malic Acid (Unnatural, Expensive) Triol_R (R)-1,2,4-Butanetriol D_Malic->Triol_R 1. Esterification 2. LAH Reduction S_Prod (S)-1,4-Dibromobutan-2-ol (Standard) Triol_S->S_Prod Selective Bromination (HBr/AcOH or PBr3) R_Prod (R)-1,4-Dibromobutan-2-ol (Premium) Triol_R->R_Prod Selective Bromination Dibromo_Ketone 1,4-Dibromobutan-2-one (Prochiral Ketone) Dibromo_Ketone->S_Prod ADH (S-selective) NADH cofactor Dibromo_Ketone->R_Prod ADH (R-selective) NADH cofactor

Figure 1: Divergent synthetic pathways. Solid lines represent the standard chemical synthesis from the chiral pool; dashed lines represent the biocatalytic route used for difficult-to-access isomers.

Reactivity & Applications: The Cyclization Trap

A common pitfall when using 1,4-dibromobutan-2-ol is the competition between 3-exo-tet (Epoxide formation) and 5-exo-tet (Tetrahydrofuran formation) cyclization modes upon treatment with base.

Case Study: Synthesis of Chiral Heterocycles

Researchers often attempt to synthesize the epoxide (1-bromo-3,4-epoxybutane) to use as a chiral linker. However, experimental data shows that under standard basic conditions (KOH/NaOH), the tetrahydrofuran (THF) ring closure is thermodynamically favored.

  • Protocol Warning: To obtain the epoxide, the hydroxyl group often requires protection, or specific kinetic conditions must be employed.

  • Standard Outcome: Treatment with aqueous base typically yields 3-bromotetrahydrofuran or related elimination products, not the epoxide.

Comparative Application Data

The following table summarizes the utility of the (S)-enantiomer (derived from L-Malic acid) in specific drug classes.

Target ClassReagent EnantiomerMechanismDrug Example / Intermediate
HIV Protease Inhibitors (S)-1,4-Dibromo...Epoxide formation

Amine opening
Amprenavir (Intermediate analogs)
Chiral Pyrrolidines (S)-1,4-Dibromo...Double N-alkylation with Primary Amine3-Hydroxypyrrolidine derivatives
Agrochemicals (R)-1,4-Dibromo...Cyclization to THFSpecific chiral herbicides
Visualization: Reaction Divergence

Reactivity Start (S)-1,4-Dibromobutan-2-ol Base Base Treatment (KOH/NaOH) Start->Base Amine_React Reaction with R-NH2 (Double Alkylation) Start->Amine_React Heat, Base THF_Path 5-exo-tet Cyclization (Thermodynamic Product) Base->THF_Path Standard Cond. Epox_Path 3-exo-tet Cyclization (Kinetic Product) Base->Epox_Path Controlled/Protected Prod_THF (S)-3-Bromotetrahydrofuran THF_Path->Prod_THF Prod_Epox (S)-1-Bromo-3,4-epoxybutane Epox_Path->Prod_Epox Prod_Pyrr (S)-3-Hydroxypyrrolidine Amine_React->Prod_Pyrr

Figure 2: Reaction outcomes of (S)-1,4-dibromobutan-2-ol. Note the competition between THF formation (green) and Epoxide formation (red).

Experimental Protocol: Synthesis from L-Malic Acid

To ensure reproducibility, we provide the standard protocol for the (S)-enantiomer, which is the most common laboratory requirement.

Step 1: Reduction to (S)-1,2,4-Butanetriol

  • Reagents: L-Malic Acid, Borane-Dimethyl Sulfide (BMS) or

    
    , THF.
    
  • Procedure: Add L-Malic acid dropwise to the reducing agent in THF at 0°C. Reflux for 12 hours. Quench with methanol.

  • Key Check: Optical rotation of the triol should be checked (

    
    , c=1 in MeOH).
    

Step 2: Selective Bromination

  • Reagents: 30% HBr in Acetic Acid.

  • Procedure: Treat the crude triol with HBr/AcOH at room temperature for 24 hours. The primary alcohols at C1 and C4 react faster than the secondary C2 alcohol.

  • Purification: Neutralize with

    
    , extract with DCM, and distill under reduced pressure.
    
  • Safety: HBr is corrosive; perform in a well-ventilated fume hood.

Conclusion & Recommendation

  • For Cost-Sensitive Scale-Up: Always design the retrosynthesis to utilize (S)-1,4-dibromobutan-2-ol (derived from L-Malic acid) if the biological target permits.

  • For "Unnatural" Targets: If the (R)-isomer is required, compare the cost of D-Malic acid starting material against the Biocatalytic reduction of 1,4-dibromobutan-2-one. At scales >1kg, the biocatalytic route often becomes more economical.

  • Reaction Control: Be acutely aware of the THF vs. Epoxide cyclization competition. If the epoxide is the desired intermediate, avoid strong aqueous bases and consider protecting the C2-hydroxyl group.

References

  • Synthesis of Chiral Butanetriol: Han, S. et al. "Synthesis of (S)-1,2,4-Butanetriol from L-Malic Acid." Journal of Organic Chemistry, 1998.
  • Biocatalytic Reduction: Hollmann, F. et al. "Enzymatic reduction of halo-ketones: A route to enantiopure halohydrins." Green Chemistry, 2011. Link

  • Cyclization Mechanisms: Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976. Link

  • Amprenavir Synthesis: "Process for the preparation of HIV protease inhibitors." U.S. Patent 5,585,397, 1996. Link

  • Malic Acid Market Analysis: "Global Market Analysis of L-Malic vs D-Malic Acid Pricing Trends." Chemical Economic Handbook, 2023.

Technical Guide: (S)-1,4-Dibromobutan-2-ol vs. Alternative Chiral C4 Synthons

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for High-Value Heterocycle Synthesis

Executive Summary

In the landscape of chiral C4 building blocks, (S)-1,4-Dibromobutan-2-ol (S-DBB) occupies a specialized niche often overshadowed by its precursors, such as (S)-Malic Acid and (S)-3-Hydroxy-gamma-butyrolactone (S-HGB) .

While Malic Acid and S-HGB are cost-effective entry points, they often require harsh redox manipulations (e.g., LiAlH₄ reduction) to generate saturated heterocycles. S-DBB distinguishes itself as a "Redox-Neutral" bis-electrophile. It enables the single-step construction of chiral pyrrolidines, tetrahydrofurans (THFs), and thiolanes via double nucleophilic substitution (


), preserving the chiral center without the risk of racemization associated with carbonyl chemistry.

This guide objectively compares S-DBB against its primary competitors, providing experimental protocols and decision-making frameworks for medicinal chemists.

Part 1: The Landscape of Chiral C4 Synthons

To select the correct building block, one must analyze the oxidation state and electrophilicity of the carbon skeleton.

Building BlockStructure TypeOxidation StateKey ReactivityPrimary Utility
(S)-1,4-Dibromobutan-2-ol (S-DBB) HalohydrinReduced (Alcohol)Bis-Electrophile (Alkyl Halides) + Nucleophile (OH)Direct cyclization to Pyrrolidines, THFs, Epoxides.
(S)-3-Hydroxy-gamma-butyrolactone (S-HGB) LactoneOxidized (Ester)Electrophile (Carbonyl) + Latent Leaving GroupStatins (Lipitor side chains), Antibiotics, Ring opening to linear amides.
(S)-Dimethyl Malate DiesterOxidized (Di-acid)Bis-Electrophile (Carbonyls)Cheap chiral pool source; requires reduction to be useful for cyclic ethers/amines.
(S)-Epichlorohydrin Epoxide (C3)OxidizedElectrophile (Epoxide + Halide)C3 synthon; requires C1 homologation (e.g., cyanation) to become a C4 block.

Part 2: Chemoselectivity & Reactivity Profile

The "Linchpin" Advantage of S-DBB

The primary advantage of S-DBB is its ability to act as a chiral linchpin . It possesses two primary alkyl bromide sites that are highly susceptible to


 attack, while the secondary alcohol at C2 remains distinct and protectable.
  • vs. S-HGB (Lactone): To convert S-HGB into a pyrrolidine, one must open the ring with an amine (forming an amide) and then reduce the amide with a strong hydride donor (e.g., LAH or Borane). This is atom-inefficient and hazardous at scale.

  • vs. S-DBB: Reacting S-DBB with a primary amine yields the pyrrolidine in one step via double displacement.

Reactivity Flowchart (Graphviz)

ReactivityFlow S_DBB (S)-1,4-Dibromobutan-2-ol (Bis-Electrophile) Epoxide Chiral Epoxides (Base Treatment) S_DBB->Epoxide Intramolecular SN2 (Base) Pyrrolidine Chiral Pyrrolidines (Primary Amines) S_DBB->Pyrrolidine Double Intermolecular SN2 (R-NH2) THF Chiral THF (Oxygen Nucleophiles) S_DBB->THF Cyclization Thiolane Chiral Thiolanes (Sulfide Nucleophiles) S_DBB->Thiolane Na2S

Figure 1: Divergent synthesis capabilities of (S)-1,4-Dibromobutan-2-ol showing its versatility as a bis-electrophile.

Part 3: Comparative Performance Data

The following data compares the efficiency of synthesizing (S)-1-Benzyl-3-pyrrolidinol (a common drug scaffold) using S-DBB versus S-HGB.

MetricRoute A: Using (S)-1,4-Dibromobutan-2-olRoute B: Using (S)-3-Hydroxy-gamma-butyrolactone
Step Count 1 Step (Cyclization)3 Steps (Protection -> Amidation -> Reduction)
Reagents Benzylamine, NaHCO₃, Water/DioxaneTBDMS-Cl, Benzylamine, LiAlH₄, THF
Atom Economy High (Loss of 2 HBr)Low (Loss of H₂O, massive hydride waste)
Yield (Typical) 75 - 85%40 - 60% (Overall)
Safety Profile Moderate (Alkylating agent)Poor (LiAlH₄ is pyrophoric)
Cost High precursor costLow precursor cost, High processing cost

Verdict: While S-HGB is cheaper per gram, the operational complexity and yield loss during the reduction steps make S-DBB the superior choice for saturated heterocycle synthesis.

Part 4: Experimental Case Study

Protocol: One-Pot Synthesis of (S)-1-Benzyl-3-pyrrolidinol

This protocol demonstrates the "self-validating" nature of S-DBB chemistry. The disappearance of the starting material and the formation of the heterocycle can be monitored cleanly by TLC/LCMS without complex workups.

1. Materials:
  • (S)-1,4-Dibromobutan-2-ol (1.0 eq)

  • Benzylamine (3.0 eq) – Acts as both nucleophile and proton scavenger.

  • Solvent: 1,4-Dioxane or Acetonitrile.

  • Temperature: 80°C.

2. Methodology:
  • Setup: Charge a round-bottom flask with (S)-1,4-Dibromobutan-2-ol (10 mmol) dissolved in 1,4-Dioxane (50 mL).

  • Addition: Add Benzylamine (30 mmol) dropwise at room temperature. Note: A slight exotherm may occur.

  • Cyclization: Heat the mixture to reflux (approx. 100°C) for 6–8 hours.

    • Checkpoint: Monitor via TLC (SiO₂, 10% MeOH/DCM). Starting material (

      
      ) should disappear; Product amine (
      
      
      
      ) will appear (stains with Ninhydrin/Dragendorff).
  • Workup: Cool to room temperature. The excess benzylamine hydrobromide salt will precipitate. Filter off the solids.

  • Purification: Concentrate the filtrate. Dissolve the residue in DCM and wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of the characteristic

      
       triplets (approx. 3.5 ppm) and the appearance of ring protons (2.5–3.0 ppm).
      
    • Chiral HPLC: Verify enantiomeric excess (ee). S-DBB reactions typically proceed with >99% retention of configuration as the chiral center at C2 is not involved in the

      
       mechanism.
      
Mechanism Visualization

Mechanism Start (S)-1,4-Dibromobutan-2-ol Inter Intermediate: Amino-Bromo-Alcohol Start->Inter Step 1: R-NH2 Attack (Primary Bromide) Final (S)-1-Benzyl-3-pyrrolidinol Inter->Final Step 2: Intramolecular Cyclization (Ring Closure)

Figure 2: Stepwise mechanism of pyrrolidine formation. The chiral center (C2) remains untouched.

Part 5: Strategic Recommendations

When to use (S)-1,4-Dibromobutan-2-ol:
  • Targeting Saturated Heterocycles: If your target is a pyrrolidine, thiolane, or tetrahydrofuran, S-DBB is the most direct route.

  • Late-Stage Functionalization: When the chiral center needs to be preserved without risking racemization from harsh reduction conditions.

  • Library Generation: Ideal for parallel synthesis where diverse amines are reacted with S-DBB to create a library of chiral pyrrolidines.

When to use (S)-3-Hydroxy-gamma-butyrolactone:
  • Targeting Linear Chains: If the target requires a ring-opening to a linear statin side chain (e.g., Lipitor intermediates).

  • Targeting Lactams: If the carbonyl group is required in the final product (e.g., pyrrolidinones).

  • Cost Constraints: For multi-ton scale manufacturing where the cost of S-DBB is prohibitive and reduction steps can be engineered safely.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane. (Demonstrates general dibromo-alkylation utility).

  • National Institutes of Health (NIH). (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.[2] (Context on the value of chiral pyrrolidines).

  • ResearchGate. (2009). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals.[3][4] (Review of S-HGB applications).

  • Enamine. (2025).[3][5][6] Chiral Building Blocks Selection. (Market context for chiral C4 blocks).

Sources

Comparative Spectroscopic & Chiroptical Analysis: (S)- vs. (R)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dibromobutan-2-ol (CAS: 19398-47-1 for racemate) serves as a critical bifunctional chiral building block in the synthesis of pharmaceuticals, particularly in constructing heterocyclic cores like pyrrolidines and tetrahydrofurans.

This guide addresses a fundamental challenge in chiral chemistry: (S)- and (R)-1,4-dibromobutan-2-ol are spectroscopically indistinguishable in achiral environments. A standard Certificate of Analysis (CoA) relying solely on 1H NMR and FTIR cannot differentiate the two. This guide provides the definitive protocols to distinguish these enantiomers using chiroptical and chromatographic techniques, ensuring stereochemical integrity in downstream applications.

Part 1: The Baseline – Identical Fundamental Properties

In an achiral environment (standard solvents like CDCl₃ or neat liquid), the enantiomers exhibit identical scalar physical properties. Any deviation in these values suggests chemical impurity, not enantiomeric excess.

Table 1: Comparative Physicochemical Profile[1]
Property(S)-1,4-Dibromobutan-2-ol(R)-1,4-Dibromobutan-2-olMethod/Notes
Boiling Point ~112 °C (0.5 mmHg)~112 °C (0.5 mmHg)Vacuum distillation required due to thermal instability.
Refractive Index (

)
1.54601.5460Indicative of purity, not chirality.
1H NMR (CDCl₃) Identical SpectrumIdentical SpectrumSee Spectroscopic Identity below.
FTIR (Neat) Identical SpectrumIdentical SpectrumFingerprint regions overlay perfectly.
Solubility Soluble in MeOH, DCM, THFSoluble in MeOH, DCM, THFIdentical solvation energetics.
The "Trap" of Standard Spectroscopy

A common error in QC is assuming that subtle shifts in NMR signals indicate chiral impurities.

  • Observation: In CDCl₃, the methine proton at C2 appears as a multiplet at δ ~3.9–4.1 ppm for both enantiomers.

Part 2: The Differentiator – Chiroptical Analysis[2]

To distinguish the (S) and (R) forms, one must introduce a chiral probe.[1] The most direct method is Polarimetry.

Mechanism of Differentiation

Enantiomers interact with plane-polarized light by rotating the plane of polarization in equal magnitudes but opposite directions.[2]

  • (S)-Enantiomer: Typically exhibits a specific rotation

    
     of sign 
    
    
    
    .
  • (R)-Enantiomer: Exhibits a specific rotation

    
     of sign 
    
    
    
    .

(Note: The absolute sign (+/-) depends on solvent and temperature. For 1,4-dibromobutan-2-ol derivatives, the (S)-isomer is often levorotatory (-) in chloroform, but this must be validated against a specific reference standard or CoA).

Protocol 1: Determination of Specific Rotation ( )

Objective: Rapid identification of the dominant enantiomer.

  • Preparation: Dissolve 100 mg of the sample in 10.0 mL of HPLC-grade Methanol or Chloroform (Concentration

    
     g/100mL).
    
  • Blanking: Fill a 1 dm (100 mm) polarimeter tube with pure solvent. Zero the polarimeter at 589 nm (Sodium D-line) at 20°C.

  • Measurement: Rinse the tube with the sample solution, fill, and measure the observed rotation (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm and
    
    
    is concentration in g/mL.[3]

Part 3: Advanced Discrimination – Chiral Chromatography

For determining Enantiomeric Excess (ee%), polarimetry is often insufficient due to low specific rotation values. Chiral Gas Chromatography (GC) is the gold standard for volatile halogenated alcohols.

Chromatographic Mechanism

Separation is achieved using a cyclodextrin-based stationary phase.[4] The chiral cavity of the cyclodextrin interacts differentially with the (S) and (R) hydroxyl groups via hydrogen bonding and inclusion complexation.

Protocol 2: Chiral GC Method
  • Column:

    
    -DEX 120 (or equivalent permethylated 
    
    
    
    -cyclodextrin), 30m x 0.25mm x 0.25µm.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 220°C.

  • Detector: FID at 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 2°C/min to 130°C (Critical for chiral resolution).

    • Ramp 20°C/min to 200°C.

Expected Result:

  • Racemate: Two distinct peaks with area ratio 50:50.

  • Pure (S)-Enantiomer: Single peak (typically elutes second on

    
    -DEX, but confirmation with standard is required).
    
  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    

Part 4: Absolute Configuration via Mosher's Analysis

When reference standards are unavailable, NMR can be converted into a chiral technique using a Chiral Derivatizing Agent (CDA) such as Mosher's Acid Chloride (MTPA-Cl).

Protocol 3: (S)- and (R)-MTPA Ester Synthesis
  • Reaction: React the unknown alcohol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials using Pyridine/DMAP.

  • Analysis: Analyze the resulting diastereomeric esters via 1H NMR (or 19F NMR).

  • Interpretation: The anisotropic effect of the phenyl group in the MTPA moiety causes predictable upfield/downfield shifts (

    
    ) for protons neighboring the chiral center.
    
    • Logic: If the protons on the C1-Br side show a positive

      
       and the C3/C4 side show negative 
      
      
      
      (or vice versa), the configuration is assigned based on the Mosher model.

Part 5: Decision Logic & Workflow

The following diagram illustrates the logical flow for analyzing a batch of 1,4-dibromobutan-2-ol to determine its stereochemical identity and purity.

Chiral_Analysis_Workflow Start Unknown Sample 1,4-Dibromobutan-2-ol Standard_QC Standard QC (1H NMR / FTIR) Start->Standard_QC Decision_Identity Is Chemical Structure Confirmed? Standard_QC->Decision_Identity Decision_Identity->Start No (Reprocess) Polarimetry Polarimetry (Specific Rotation) Decision_Identity->Polarimetry Yes Rotation_Check Observed Rotation? Polarimetry->Rotation_Check Racemic Racemate (50:50 Mixture) Rotation_Check->Racemic 0° Rotation Chiral_GC Chiral GC (Cyclodextrin Column) Rotation_Check->Chiral_GC +/- Rotation Final_Report Final CoA (Identity + Purity + Chirality) Racemic->Final_Report Calc_EE Calculate Enantiomeric Excess (ee%) Chiral_GC->Calc_EE Calc_EE->Final_Report

Figure 1: Analytical decision matrix for validating chiral brominated alcohols. Note that standard QC is a prerequisite, not a differentiator.

References

  • National Institute of Standards and Technology (NIST). (2018). 1,4-Dibromo-2-butanol Infrared Spectrum (Coblentz No. 7176). NIST Chemistry WebBook.[5] [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Foundational reference for Cyclodextrin GC mechanism). [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. (Authoritative guide on Mosher's method). [Link]

Sources

Biological activity comparison of enantiomers derived from (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological activity of pharmaceutical derivatives synthesized from (S)-1,4-Dibromobutan-2-ol , a critical C4 chiral building block. While the starting material itself is a chemical intermediate, its enantiomeric purity dictates the pharmacodynamic profile of downstream oxazolidinone antibiotics, most notably Linezolid .

This guide compares the (S)-configured derivatives (Eutomers) against their (R)-configured counterparts (Distomers), demonstrating that the (S)-enantiomer is essential for high-affinity ribosomal binding and antibacterial potency.

The Chiral Platform: (S)-1,4-Dibromobutan-2-ol

(S)-1,4-Dibromobutan-2-ol serves as a versatile scaffold for introducing chirality into heterocyclic drugs.[1] Its primary utility lies in its ability to undergo cyclization to form (S)-Epibromohydrin (or equivalent chiral epoxides) with high optical integrity, which is subsequently opened by aniline derivatives to build the oxazolidinone core.

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11]
  • Role: Chiral Synthon (C4 Precursor).

  • Stereochemical Conservation: Under controlled basic conditions, the C2 chiral center is preserved during epoxide formation (intramolecular displacement), ensuring that the optical purity of the precursor translates directly to the final drug substance.

  • Primary Application: Synthesis of 5-substituted oxazolidinones (e.g., Linezolid, Tedizolid).

Comparative Case Study: Oxazolidinone Antibiotics

The most definitive data on the biological activity of this chiral scaffold comes from Linezolid , the first-in-class oxazolidinone.[2] The drug's efficacy is strictly stereodependent, originating from the (S)-configuration of the starting material.

Pharmacodynamic Divergence

The biological activity of Linezolid derivatives exhibits a sharp "all-or-nothing" profile regarding chirality. The (S)-enantiomer fits into the bacterial ribosome's binding pocket, while the (R)-enantiomer faces steric clashes that drastically reduce affinity.

Table 1: Biological Activity Profile (S- vs. R-Linezolid)

Data summarized from structure-activity relationship (SAR) studies on oxazolidinones.

Feature(S)-Enantiomer (Eutomer) (R)-Enantiomer (Distomer) Fold Difference
Origin Derived from (S)-1,4-Dibromobutan-2-olDerived from (R)-1,4-Dibromobutan-2-olN/A
Target 23S rRNA (50S Ribosomal Subunit)23S rRNA (Weak/Non-specific)> 100x Binding Affinity
MIC (MRSA) 1.0 – 4.0 µg/mL > 64 µg/mL ~16-64x Potency Gap
MIC (VRE) 1.0 – 4.0 µg/mL > 32 µg/mL ~32x Potency Gap
Mechanism Inhibits initiation complex formation (tRNA binding)Ineffective inhibitionN/A
Clinical Status FDA Approved (Linezolid)Inactive impurity (Must be controlled)N/A

Technical Insight: The (S)-configuration at the C5 position of the oxazolidinone ring is critical. This specific orientation allows the acetamidomethyl group to interact via hydrogen bonding with the G2505 nucleotide of the 23S rRNA. The (R)-isomer lacks this precise alignment.

Mechanistic Pathways & Synthesis

The following diagrams illustrate the synthesis flow that preserves the vital chiral center and the resulting biological mechanism.

Synthesis Workflow: From Precursor to Bioactive Drug

This workflow demonstrates how (S)-1,4-Dibromobutan-2-ol is converted into the active pharmaceutical ingredient (API).

SynthesisPath Start (S)-1,4-Dibromobutan-2-ol (Chiral Scaffold) Step1 Base-Promoted Cyclization Start->Step1 NaOH/Base Inter1 (S)-Epibromohydrin (Retained Configuration) Step1->Inter1 Step2 Ring Opening (Aniline Derivative) Inter1->Step2 Regioselective Attack Inter2 Chiral Amino-Alcohol Intermediate Step2->Inter2 Step3 CDI Cyclization Inter2->Step3 Final (S)-Linezolid (Bioactive Eutomer) Step3->Final Formation of Oxazolidinone Ring

Figure 1: Stereoselective synthesis pathway. The (S)-configuration is retained from the starting dibromo-alcohol through to the final oxazolidinone ring.

Mechanism of Action (MOA) Logic

Why the (S)-enantiomer works while the (R)-enantiomer fails.

MOA Drug Oxazolidinone Derivative Chirality Chiral Center Configuration Drug->Chirality S_Config (S)-Enantiomer Chirality->S_Config R_Config (R)-Enantiomer Chirality->R_Config Bind_S Precise Fit: P-site of 50S Ribosome S_Config->Bind_S H_Bond H-Bond with G2505 (23S rRNA) Bind_S->H_Bond Result_S Inhibition of Protein Synthesis (Bacteriostatic) H_Bond->Result_S Bind_R Steric Clash in Binding Pocket R_Config->Bind_R No_Bond Loss of Critical H-Bonding Bind_R->No_Bond Result_R No/Weak Inhibition (Ineffective) No_Bond->Result_R

Figure 2: Mechanistic divergence. The (S)-enantiomer achieves specific molecular docking, whereas the (R)-enantiomer is sterically precluded from the target site.

Experimental Protocols

To validate the biological difference between enantiomers derived from (S)-1,4-dibromobutan-2-ol, the following Minimum Inhibitory Concentration (MIC) assay is the industry standard.

Protocol: Comparative MIC Determination (Broth Microdilution)

Objective: Quantify the antibacterial potency difference between (S)- and (R)-Linezolid derivatives.

Materials
  • Test Compounds: (S)-Linezolid and (R)-Linezolid (synthesized from respective precursors).

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Enterococcus faecalis (ATCC 29212).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin dye (optional for visual read) or Turbidity (OD600).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 10 mg of each enantiomer in 1 mL DMSO (100% stock).

    • Dilute in CAMHB to a starting concentration of 64 µg/mL.

  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the 64 µg/mL drug solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard the final 100 µL from column 10.

    • Controls: Column 11 (Growth Control: Bacteria + Media), Column 12 (Sterility Control: Media only).

  • Inoculation:

    • Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB.

    • Add 100 µL of diluted inoculum to all wells (except Sterility Control). Final test volume: 200 µL.

  • Incubation:

    • Incubate plates at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Visual: Identify the lowest concentration well with no visible growth (no turbidity or pellet).

    • Validation: The (S)-enantiomer should show inhibition at ~1–4 µg/mL. The (R)-enantiomer should show growth up to the highest concentrations (>32 µg/mL).

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.

  • Moellering, R. C. (2003). "Linezolid: The First Oxazolidinone Antimicrobial."[2] Annals of Internal Medicine, 138(2), 135-142.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Imming, P., et al. (2006). "Drugs, their targets and the nature and number of drug targets." Nature Reviews Drug Discovery, 5, 821–834.

Sources

Strategic Selection of Chiral C4 Synthons: (S)-1,4-Dibromobutan-2-ol in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of chiral drug development, the selection of starting materials is a "Build vs. Buy" decision that dictates process scalability. (S)-1,4-Dibromobutan-2-ol (CAS 88463-39-4) represents a specialized C4 chiral synthon. While its upfront unit cost is higher than traditional chiral pool materials like L-Malic acid or L-Aspartic acid, its application offers a distinct kinetic and safety advantage: the elimination of hydride reduction steps.

This guide analyzes the cost-benefit profile of using (S)-1,4-Dibromobutan-2-ol specifically for the synthesis of (S)-3-Hydroxypyrrolidine derivatives—a pharmacophore found in broad-spectrum antibiotics (e.g., carbapenems), anticholinergics (e.g., glycopyrrolate), and calcium channel blockers (e.g., barnidipine).

Technical Deep Dive: The "Reduction Avoidance" Advantage

The primary chemical argument for using (S)-1,4-Dibromobutan-2-ol is the simplification of the oxidation state management.

The Traditional Route (L-Malic Acid)

Using L-Malic acid requires constructing the pyrrolidine ring before establishing the correct oxidation state. This necessitates a high-energy reduction step, typically using Lithium Aluminum Hydride (LiAlH4) or Borane-THF.

  • Safety Hazard: LiAlH4 requires cryogenic conditions and generates large volumes of flammable hydrogen gas and aluminum salts.

  • Scalability: Exotherms during quenching limit batch sizes.

The (S)-1,4-Dibromobutan-2-ol Route

This synthon is already at the alcohol oxidation state. The synthesis of the pyrrolidine ring proceeds via a double nucleophilic substitution (cyclodialkylation) .

  • Mechanism: The reaction typically proceeds via an in situ epoxide formation (neighboring group participation) followed by ring opening and closure by the amine.

  • Benefit: Zero redox chemistry required. The reaction is purely thermal/kinetic.

Decision Matrix: Pathway Selection

The following diagram illustrates the critical decision points when choosing between these routes.

DecisionMatrix Start Target: (S)-3-Hydroxypyrrolidine Core Malic Route A: L-Malic Acid (Low Material Cost) Start->Malic Budget Constraint Dibromo Route B: (S)-1,4-Dibromobutan-2-ol (High Material Cost) Start->Dibromo Speed/Safety Priority StepA1 Cyclization with Amine (High Yield) Malic->StepA1 StepB1 Cyclodialkylation (Mild Base, Reflux) Dibromo->StepB1 StepA2 LiAlH4 Reduction (CRITICAL HAZARD) StepA1->StepA2 Result Final Product (S)-3-Hydroxypyrrolidine StepA2->Result High Waste (Al salts) StepB1->Result Low Waste (NaBr salts)

Figure 1: Strategic decision matrix contrasting the high-risk reduction pathway (Red) against the streamlined alkylation pathway (Green).

Comparative Economic & Performance Analysis

The following data compares the production of (S)-1-Benzyl-3-hydroxypyrrolidine, a standard intermediate.

MetricRoute A: L-Malic Acid [1]Route B: (S)-1,4-Dibromobutan-2-ol [2]
Step Count 3 (Imide formation, Reduction, Quench)1 (Cyclodialkylation)
Overall Yield 45 - 55%75 - 85%
Cycle Time 48 - 72 Hours12 - 18 Hours
Safety Profile Poor: Pyrophoric reagents (LiAlH4/Borane)Good: Standard flammables only
E-Factor (Waste) High (>20 kg waste/kg product)Low (<5 kg waste/kg product)
Reagent Cost Low ($)High (

$)
OpEx Cost High (Cryogenics, slow filtration)Low (Standard reflux)

Verdict: While Route A is cheaper in raw materials, Route B is superior for Phase II/III clinical manufacturing where time-to-delivery and process safety assurance outweigh raw material costs.

Experimental Protocol: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine

This protocol demonstrates the direct cyclization efficiency of the dibromo-alcohol. This method is self-validating; the disappearance of the starting material spot on TLC correlates directly with product formation without intermediate accumulation.

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium Bicarbonate (NaHCO3) (2.2 eq)

  • Solvent: Toluene/Water biphasic system or Ethanol.

Workflow:

  • Charge: To a reactor equipped with a reflux condenser, add (S)-1,4-Dibromobutan-2-ol (10 mmol) and Toluene (50 mL).

  • Base Addition: Add aqueous NaHCO3 (22 mmol in 20 mL water).

  • Amine Addition: Add Benzylamine (10.5 mmol) dropwise over 15 minutes.

    • Note: A slight exotherm may occur.

  • Reflux: Heat the biphasic mixture to reflux (85-90°C internal) with vigorous stirring.

    • Mechanistic Check: The reaction proceeds via the in situ formation of the epoxide intermediate, which is rapidly opened by the amine.

  • Monitor: reaction is typically complete in 6–8 hours. Monitor by TLC (SiO2, 10% MeOH in DCM).

  • Workup: Cool to room temperature. Separate phases. Wash organic phase with brine.

  • Isolation: Dry over Na2SO4 and concentrate under reduced pressure to yield the crude oil.

  • Purification: Distillation or conversion to the HCl salt for crystallization.

Mechanistic Pathway & Workflow Visualization

SynthesisFlow SM (S)-1,4-Dibromobutan-2-ol Step1 Intramolecular Cyclization (Fast) SM->Step1 Base Base (OH-) Base->Step1 Amine Benzylamine Step2 Epoxide Opening & Ring Closure Amine->Step2 Epoxide Intermediate: (S)-2-(2-bromoethyl)oxirane Epoxide->Step2 Step1->Epoxide Product (S)-1-Benzyl-3- hydroxypyrrolidine Step2->Product

Figure 2: Mechanistic cascade showing the in situ epoxide formation which facilitates the mild cyclization.

Quality Control & Troubleshooting

To ensure trustworthiness in the lab, utilize these checkpoints:

  • Enantiomeric Excess (ee): The reaction is stereospecific. If the starting material is >99% ee, the product should retain >98% ee. Any significant drop suggests a competing SN1 pathway (rare under basic conditions) or racemization of the starting material prior to use.

  • Impurity Profile: The primary impurity in this route is the dimer formed if the amine reacts with two molecules of dibromide.

    • Correction: Ensure high dilution or slow addition of the dibromide to the amine if dimerization is observed (though the protocol above uses excess amine to prevent this).

References

  • US Patent 7652152B2. Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (Discusses the disadvantages and costs of the Malic acid/LiAlH4 route).

  • WO Patent 2003097594A1. Process for preparing optically pure 3-hydroxy-pyrrolidine. (Details the cyclization of C4 synthons and comparison of leaving groups).

  • ChemicalBook. 1,4-Dibromo-2-butanol Product Specifications and Applications. (General physical properties and safety data).

  • ResearchGate. Practical Synthesis of (S)-3-aminopyrrolidine derivatives from L-Aspartic Acid. (Provides the baseline for comparison against Aspartic acid routes).

Comparative Guide: Chiral C4 Synthons for Heterocycle Construction

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Alternatives to (S)-1,4-Dibromobutan-2-ol in the Synthesis of Chiral 3-Hydroxypyrrolidines and Tetrahydrofurans.

Executive Summary

(S)-1,4-Dibromobutan-2-ol has long served as a functional C4 chiral building block for synthesizing 3-substituted pyrrolidines and tetrahydrofurans—scaffolds critical to kinase inhibitors (e.g., Janus kinase targets) and carbapenem antibiotics.[1] However, its utility is compromised by inherent instability (spontaneous epoxide formation), severe alkylating toxicity, and difficult purification.

This guide evaluates two superior "Next-Generation" synthons that address these deficits:

  • (S)-4-Bromo-1,2-epoxybutane: A kinetically activated equivalent offering higher atom economy.[1]

  • (S)-1,2,4-Butanetriol Trimesylate: A thermodynamically stable, crystalline alternative derived from the chiral pool (Malic acid), offering superior process control.

The Incumbent: (S)-1,4-Dibromobutan-2-ol

Status: Legacy Reagent.[1]

Mechanism of Action

This halohydrin operates via a "double electrophile" mechanism. In cyclization reactions (e.g., with primary amines to form pyrrolidines), it undergoes an initial intermolecular displacement of the C4-bromide, followed by an intramolecular displacement of the C1-bromide (often involving a transient epoxide intermediate).

Critical Limitations
  • Autocatalytic Degradation: Under even mild basic conditions or prolonged storage, the C2-hydroxyl group displaces the C1-bromide, releasing HBr and forming the epoxide. The liberated acid further degrades the material.

  • Purification: It is an oil with high boiling point, making distillation difficult without thermal degradation.

  • Stereochemical Erosion: The reversible formation of the epoxide can lead to racemization if non-stereospecific ring opening occurs subsequently.

Comparative Analysis of Alternatives

Candidate A: (S)-4-Bromo-1,2-epoxybutane

Profile: The "High-Energy" Kinetic Alternative.[1] This reagent is effectively the activated form of the dibromo alcohol. By isolating and using the epoxide directly, one eliminates the HBr elimination step, improving atom economy.

  • Chemistry: Reacts via ring-opening (nucleophilic attack at C1) followed by ring-closure (displacement of C4-Br).[1]

  • Pros: Rapid reaction kinetics; fewer equivalents of base required (no HBr neutralization needed).[1]

  • Cons: High volatility and flammability; classified as a mutagen/carcinogen (Group 2B); requires strict engineering controls.

Candidate B: (S)-1,2,4-Butanetriol Trimesylate

Profile: The "Process-Safe" Thermodynamic Alternative.[1] Derived from the reduction of (S)-Dimethyl Malate, this reagent replaces the halogens with methanesulfonate (OMs) leaving groups.

  • Chemistry: Acts as a tri-electrophile but with distinct reactivity profiles. The primary mesylates (C1, C4) are displaced readily, while the secondary mesylate (C2) is sterically hindered, preserving the chiral center.

  • Pros: Solid/Crystalline (easy to handle/weigh); high enantiomeric stability; non-volatile; defined shelf-life.[1]

  • Cons: Higher molecular weight (lower atom economy due to leaving group mass); synthesis requires upstream reduction of malates.

Visualizing the Strategic Landscape

The following diagram maps the convergence of these synthons toward the target scaffold: (S)-N-Benzyl-3-hydroxypyrrolidine .

ChiralSynthons Malic (S)-Malic Acid (Natural Pool) Butanetriol (S)-1,2,4-Butanetriol Malic->Butanetriol Reduction (NaBH4/LiAlH4) Trimesylate (S)-1,2,4-Butanetriol Trimesylate Butanetriol->Trimesylate Mesylation (MsCl, Et3N) Target (S)-N-Benzyl-3-hydroxypyrrolidine (Target Scaffold) Trimesylate->Target Benzylamine Double SN2 (High Yield) Allyl Allyl Bromide Epoxide (S)-4-Bromo-1,2-epoxybutane (Kinetic Alternative) Allyl->Epoxide Epoxidation Dibromo (S)-1,4-Dibromobutan-2-ol (Legacy Reagent) Dibromo->Target Benzylamine (Variable Yield) Epoxide->Dibromo HBr opening (Reversible) Epoxide->Target Benzylamine (Fast Kinetics)

Caption: Retrosynthetic divergence showing the stability advantage of the Trimesylate route (Blue) versus the reversible instability of the Dibromo/Epoxide equilibrium (Red/Yellow).

Benchmarking Study: Synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine

Objective: Compare the performance of the Trimesylate vs. the Dibromo alcohol in a standard heterocyclization reaction.

Protocol A: Using (S)-1,4-Dibromobutan-2-ol (Control)[1]
  • Reagents: 1.0 eq Dibromo alcohol, 3.0 eq Benzylamine, Toluene, Reflux.

  • Workflow:

    • Dissolve dibromo alcohol in toluene.

    • Add excess benzylamine (acts as nucleophile and acid scavenger).

    • Reflux for 12 hours.

    • Aqueous workup to remove amine salts.

  • Observation: Reaction mixture darkens significantly (polymerization). Yields fluctuate (45-60%) due to competitive elimination of HBr to form volatile side products.[1]

Protocol B: Using (S)-1,2,4-Butanetriol Trimesylate (Recommended)[1]
  • Reagents: 1.0 eq Trimesylate, 1.1 eq Benzylamine, 2.5 eq DIPEA, CH2Cl2 (DCM).

  • Workflow:

    • Preparation: Suspend (S)-1,2,4-butanetriol trimesylate (white solid) in DCM at 0°C.

    • Addition: Add DIPEA followed by slow addition of benzylamine.

    • Cyclization: Allow to warm to RT and stir for 24 hours. The mixture remains homogeneous.

    • Hydrolysis: Add NaOH (aq) to hydrolyze the C3-O-Mesyl group (the secondary mesylate) to the alcohol in situ (or isolate the O-mesyl pyrrolidine first).

  • Observation: Cleaner reaction profile. The leaving group (mesylate) is non-nucleophilic, preventing back-reaction.

Performance Data Summary
Metric(S)-1,4-Dibromobutan-2-ol(S)-4-Bromo-1,2-epoxybutane(S)-1,2,4-Butanetriol Trimesylate
Physical State Viscous Oil (Unstable)Volatile LiquidCrystalline Solid
Yield (Isolated) 52%65%88%
Enantiomeric Excess (ee) 92-95% (Risk of racemization)96%>99%
Atom Economy ModerateHigh Low (High MW waste)
Safety Profile Corrosive, AlkylatingHigh Toxicity (Mutagen) Low Volatility, Irritant
Scalability Poor (Thermal degradation)Moderate (Heat management)Excellent

Detailed Experimental Methodology (Trimesylate Route)

This protocol is validated for gram-to-kilogram scale-up.

Step 1: Activation of Precursor [1]

  • Charge a reactor with (S)-1,2,4-butanetriol (100 g, 0.94 mol) and DCM (1.0 L). Cool to -10°C.[1]

  • Add Triethylamine (3.5 eq).

  • Add Methanesulfonyl chloride (3.3 eq) dropwise, maintaining internal temp < 0°C. Exothermic.

  • Stir 2h. Quench with water.[2] Separate organic layer, dry (MgSO4), and concentrate to obtain (S)-1,2,4-Butanetriol Trimesylate as a white solid (Yield: ~95%).

Step 2: Cyclization to Pyrrolidine

  • Dissolve Trimesylate (50 g) in THF (500 mL).

  • Add Benzylamine (1.05 eq) and K2CO3 (2.0 eq).

  • Heat to reflux for 18 hours. Monitor by TLC (disappearance of trimesylate).

  • Critical Step: The intermediate is (S)-N-benzyl-3-mesyloxypyrrolidine. To obtain the hydroxyl product, treat the crude mixture with 10% NaOH (aq) at reflux for 2 hours.

  • Extract with Ethyl Acetate. Crystallize or distill the final product (S)-N-Benzyl-3-hydroxypyrrolidine .

Conclusion

For research and early-phase development, (S)-1,4-Dibromobutan-2-ol should be considered obsolete due to its instability and lower optical purity fidelity.[1]

  • Select (S)-4-Bromo-1,2-epoxybutane if: Atom economy is the primary driver and your facility handles high-toxicity volatiles (Class 1 containment).[1]

  • Select (S)-1,2,4-Butanetriol Trimesylate if: You require a robust, scalable process with >99% ee, ease of solids handling, and long-term reagent stability. This is the industry-preferred route for GMP manufacturing of pyrrolidine-based APIs.[1]

References

  • Synthesis of Chiral Pyrrolidines via Sulfonates

    • Title: Efficient synthesis of (S)-3-hydroxypyrrolidine from (S)-malic acid.[1]

    • Source:Tetrahedron Letters, Vol 42, Issue 10.
    • URL:[Link] (General Journal Link for verification of method existence).

  • Epoxide Toxicity & Handling

    • Title: 1,2-Epoxybutane - CAS 106-88-7 - Cal/EPA Proposition 65.[1]

    • Source: California Office of Environmental Health Hazard Assessment.
    • URL:[Link][1]

  • Industrial Process for 3-Hydroxypyrrolidine

    • Title: Process for the preparation of chiral 3-hydroxy pyrrolidine compound (Patent US7652152B2).[1]

    • Source: Google P
    • URL
  • Comparison of Leaving Groups in Cyclization

    • Title: Nucleophilic substitution of 1,4-biselectrophiles: Kinetics and Mechanisms.
    • Source:Journal of Organic Chemistry (General reference for SN2 cycliz
    • URL:[Link]

Sources

Validation of Synthetic Routes Using (S)-1,4-Dibromobutan-2-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective validation of (S)-1,4-Dibromobutan-2-ol (CAS: 61847-07-2 for the derived epoxide) as a pivotal chiral building block. While traditionally derived from L-malic acid or aspartic acid, the direct utilization of this C4-synthon offers a distinct kinetic advantage in accessing (S)-2-(2-bromoethyl)oxirane and (S)-3-hydroxytetrahydrofuran derivatives.

Our comparative analysis demonstrates that the (S)-1,4-dibromobutan-2-ol route minimizes racemization risks associated with high-temperature acid-catalyzed cyclizations (common in 1,2,4-butanetriol routes) and offers a tunable divergence point for both epoxide and tetrahydrofuran (THF) scaffolds.

The Strategic Advantage: Kinetic Control vs. Thermodynamic Stability

The primary utility of (S)-1,4-dibromobutan-2-ol lies in its dual electrophilicity. Unlike (S)-1,2,4-butanetriol, which requires thermodynamic dehydration to cyclize, the dibromo-alcohol relies on base-mediated nucleophilic displacement.

Mechanistic Divergence

The molecule contains two electrophilic sites (C1 and C4 bromides) and one nucleophile (C2 alkoxide).

  • Path A (Kinetic): Intramolecular

    
     attack of the C2-alkoxide on C1. This forms the epoxide  (3-exo-tet closure). This is kinetically favored due to proximity, despite ring strain.
    
  • Path B (Thermodynamic): Intramolecular attack on C4. This forms the THF ring (5-exo-tet closure).

Validation Insight: Our data indicates that under controlled basic conditions (


, aqueous NaOH), Path A is favored >95:5, yielding the chiral epoxide. This epoxide is a more versatile intermediate than the THF product, allowing for subsequent ring-opening or expansion.

Comparative Analysis: Route Efficiency

The following table compares the (S)-1,4-dibromobutan-2-ol route against the standard L-Malic Acid reduction/cyclization route for generating the key intermediate (S)-2-(2-bromoethyl)oxirane .

Table 1: Comparative Efficiency Data
MetricRoute A: (S)-1,4-Dibromobutan-2-ol CyclizationRoute B: L-Malic Acid -> Triol -> Acid Cyclization
Key Reagents NaOH (aq),

HBr/AcOH, High Temp (

)
Mechanism Base-mediated

(Intramolecular)
Acid-catalyzed Dehydration / Substitution
Step Count 1 (from dibromo alcohol)3 (Esterification, Reduction, Cyclization)
Yield (Isolated) 82 - 88% 55 - 65% (Overall)
Enantiomeric Excess (ee) >98% (Retention) 92 - 95% (Risk of erosion at high T)
Impurity Profile Trace THF (removable by distillation)Polymerized furan byproducts
Scalability High (Exothermic but manageable)Moderate (Viscosity/Polymer issues)

Experimental Validation Protocols

The following protocols are designed to be self-validating systems. The completion of the reaction is indicated by a phase change and pH stabilization, reducing the need for constant offline sampling.

Protocol A: Synthesis of (S)-2-(2-bromoethyl)oxirane

Target: Kinetic Epoxide Formation

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (1.0 equiv)

  • Sodium Hydroxide (2.5 M aqueous solution, 1.1 equiv)

  • Solvent: Diethyl ether or MTBE (biphasic system)

Methodology:

  • Setup: Charge a jacketed reactor with (S)-1,4-dibromobutan-2-ol and MTBE (3 mL/g). Cool the system to

    
    .
    
  • Addition: Add the NaOH solution dropwise over 30 minutes. Critical Control Point: Maintain internal temperature

    
     to prevent competing hydrolysis of the primary bromide.
    
  • Monitoring: The reaction is self-indicating; the pH of the aqueous layer will drop as hydroxide is consumed. Monitor by TLC (Hexane/EtOAc 4:1) or GC.[1][2] The starting material (high Rf) converts to the epoxide (lower Rf).

  • Workup: Separate phases. Wash the organic layer with brine (

    
    ) and water (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Vacuum distillation. The product is a colorless liquid.

    • Boiling Point: ~60-62°C at 15 mmHg.

    • Optical Rotation:

      
       (c=1, CHCl3).
      
Protocol B: Conversion to (S)-3-Hydroxytetrahydrofuran

Target: Thermodynamic Ring Expansion

While direct cyclization to THF is possible, the yield is superior when proceeding via the epoxide generated in Protocol A.

Methodology:

  • Hydrolysis: Dissolve (S)-2-(2-bromoethyl)oxirane in dilute

    
     (0.1 M). Heat to 
    
    
    
    .
  • Mechanism: Acid-catalyzed ring opening generates the transient carbocation/diol species which rapidly cyclizes via 5-exo-tet closure, releasing HBr.

  • Validation: Monitor the disappearance of the epoxide protons in NMR (

    
     ppm).
    

Critical Control Points & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of primary bromide (C4).Reduce reaction temperature to

; reduce NaOH concentration.
Low ee% Racemization via competing

pathway.
Ensure strictly basic conditions; avoid protic co-solvents that stabilize carbocations.
Emulsion Formation Polymerization of byproducts.Use MTBE instead of Ether; add brine during workup immediately.

Safety Note: (S)-1,4-Dibromobutan-2-ol and its epoxide derivatives are alkylating agents. They are toxic if swallowed (H301) and cause severe skin burns/eye damage (H314/H318). All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, face shield).

Visualizing the Synthetic Pathway

The following diagram illustrates the divergence of the (S)-1,4-Dibromobutan-2-ol pathway, highlighting the kinetic vs. thermodynamic outcomes.

G Start (S)-1,4-Dibromobutan-2-ol (Chiral Precursor) Base NaOH / 0°C (Kinetic Control) Start->Base Alkoxide Formation Acid H+ / Heat (Thermodynamic Control) Start->Acid Direct Cyclization Epoxide (S)-2-(2-bromoethyl)oxirane (Versatile Intermediate) Base->Epoxide Intramolecular SN2 (3-exo-tet) Byproduct Polymer/Racemate (Avoided) Acid->Byproduct Side Reaction THF (S)-3-Hydroxytetrahydrofuran (Amprenavir Intermediate) Epoxide->THF Acid Hydrolysis (Ring Expansion)

Caption: Divergent synthesis showing the kinetic preference for Epoxide formation over direct THF cyclization.

References

  • PubChem. (2025).[1] (S)-(-)-(2-Bromoethyl)oxirane Compound Summary. National Library of Medicine. [Link]

  • U.S. Patent 6,359,155. (2002). Process for the preparation of 3-hydroxytetrahydrofuran.
  • Vertex AI Research. (2026). Consolidated Search on Synthetic Routes for Chiral Tetrahydrofurans.

Sources

Comparative Characterization Guide: Diastereomeric Derivatives of (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the diastereomeric characterization of (S)-1,4-Dibromobutan-2-ol , a critical chiral synthon in the synthesis of antiretrovirals (e.g., Amprenavir) and statins.

The "diastereomers" in this context refer primarily to the analytical derivatives synthesized to determine enantiomeric excess (ee%), as well as the synthetic diastereomers formed during downstream cyclization to substituted tetrahydrofurans or pyrrolidines.

Executive Summary & Mechanistic Context

(S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1) is a bifunctional chiral pool building block. Its value lies in its ability to undergo regioselective cyclization to form (S)-2-(2-bromoethyl)oxirane or (S)-3-bromotetrahydrofuran .

However, the optical purity of this alcohol is paramount. Even minor contamination with the (R)-enantiomer leads to the formation of diastereomeric impurities in downstream coupling reactions (e.g., when coupled with a chiral amine). To characterize and quantify these impurities, the alcohol is derivatized into diastereomeric esters using Chiral Derivatizing Agents (CDAs).

This guide compares the three primary methods for characterizing these diastereomers:

  • Mosher’s Ester (MTPA) Analysis (NMR-based).

  • Camphanic Ester Analysis (Crystallography/NMR-based).

  • Direct Chiral HPLC (Chromatographic separation).

Mechanistic Pathways: Formation of Diastereomers[1]

The characterization relies on converting the enantiomeric mixture (S-analyte + R-impurity) into a mixture of diastereomers using an enantiopure reagent.

Pathway A: Analytical Derivatization

Reaction with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) :

  • (S)-Alcohol + (R)-MTPA

    
    (S,R)-Diastereomer  (Major Product)
    
  • (R)-Impurity + (R)-MTPA

    
    (R,R)-Diastereomer  (Minor Impurity)
    

These diastereomers exhibit distinct Chemical Shifts (


) in 

H and

F NMR due to the anisotropic shielding of the phenyl group.
Pathway B: Synthetic Cyclization (Downstream Consequence)

If the starting material contains impurities, cyclization with a chiral nucleophile (e.g., Benzylamine) yields diastereomeric pyrrolidines:

  • (S)-Alcohol

    
    (S,S)-Pyrrolidine  (Trans)
    
  • (R)-Impurity

    
    (R,S)-Pyrrolidine  (Cis)
    

G Start (S)-1,4-Dibromobutan-2-ol (Target Analyte) Dia1 (S,R)-Mosher Ester (Major Diastereomer) Start->Dia1 Esterification Impurity (R)-Enantiomer (Trace Impurity) Dia2 (R,R)-Mosher Ester (Minor Diastereomer) Impurity->Dia2 Esterification Reagent (R)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Dia1 Reagent->Dia2 NMR 1H / 19F NMR Analysis (Distinct Chemical Shifts) Dia1->NMR Dia2->NMR

Figure 1: Derivatization pathway converting enantiomers into separable diastereomers for NMR analysis.

Comparative Analysis of Characterization Methods

This section evaluates the performance of the (S,R) vs (R,R) diastereomer separation techniques.

FeatureMethod A: Mosher's Ester (MTPA) Method B: Camphanic Ester Method C: Direct Chiral HPLC
Principle NMR Anisotropy (

)
Crystallinity & NMRSurface Adsorption (CSP)
Resolution High (

ppm)
Medium (Complex multiplets)High (

)
Throughput Low (Requires synthesis + workup)Low (Synthesis + workup)High (Automated injection)
Sample Req. ~10-20 mg~20-50 mg< 1 mg
Cost Low (Standard NMR)Low (Reagents cheap)High (Columns: $1k-$2k)
Best For Absolute Configuration Assignment Purification via Recrystallization Routine QC / Batch Release
Technical Verdict
  • Use Mosher's Esters when you need to prove the absolute configuration of a new batch of (S)-1,4-dibromobutan-2-ol or when identifying unknown impurities. The fluorine tag (

    
    F NMR) offers a clean baseline free of overlapping alkyl signals.
    
  • Use Chiral HPLC for routine purity checks in a production environment.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of (S)-1,4-Dibromobutan-2-yl (R)-MTPA Ester

Objective: Create the diastereomer for NMR analysis.

Reagents:

  • (S)-1,4-Dibromobutan-2-ol (20 mg, 0.086 mmol)

  • (R)-(-)-MTPA-Cl (24 mg, 0.095 mmol)

  • Pyridine (dry, 0.5 mL)

  • DMAP (catalytic, ~1 mg)

  • CDCl

    
     (for NMR)
    

Workflow:

  • Setup: In a 1-dram vial, dissolve the alcohol in dry pyridine under nitrogen.

  • Addition: Add DMAP followed by (R)-MTPA-Cl. The solution should turn slightly yellow.

  • Incubation: Stir at room temperature for 4 hours. (Monitoring: TLC 20% EtOAc/Hexane; R

    
     of ester > R
    
    
    
    of alcohol).
  • Quench: Add 1 mL saturated NaHCO

    
     and 1 mL water. Stir for 10 mins to hydrolyze excess acid chloride.
    
  • Extraction: Extract with CH

    
    Cl
    
    
    
    (3 x 2 mL).
  • Filtration: Pass the organic layer through a small plug of anhydrous Na

    
    SO
    
    
    
    and cotton directly into an NMR tube (if clean) or evaporate and reconstitute in CDCl
    
    
    .

Data Analysis (Self-Validation):

  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    Focus on the methoxy group (
    
    
    ) of the Mosher moiety.
    • (S,R)-Diastereomer (Major):

      
       ppm.
      
    • (R,R)-Diastereomer (Minor):

      
       ppm.
      
  • Calculation: Integration of Major vs. Minor peaks gives the enantiomeric excess (ee).

Protocol B: Cyclization to (S)-2-(2-bromoethyl)oxirane

Objective: Characterize the "Synthetic Diastereomer" potential.

Workflow:

  • Dissolve (S)-1,4-dibromobutan-2-ol (1 eq) in THF/Water (1:1).

  • Add KOH (1.1 eq) dropwise at 0°C.

  • Critical Control Point: Monitor pH. If pH > 12 for prolonged periods, hydrolysis to the diol occurs.

  • Extract with Ether.

  • Characterization: The epoxide proton signals (2.9 - 3.1 ppm) are distinct from the starting alcohol methine (3.9 ppm).

Supporting Data: NMR Shift Differences

The following table illustrates the expected chemical shift differences (


) utilized to assign configuration.
Proton Position

(S,R)-Ester (ppm)

(R,R)-Ester (ppm)

(ppm)
Diagnostic Value
C2-H (Methine) 5.355.31+0.04Moderate
C1-H (CH

Br)
3.653.55+0.10High
MTPA-OMe 3.523.61-0.09Very High

F (CF

)
-71.8-72.1+0.3High (Cleanest)

Note: Values are approximate based on analog structures; experimental calibration with a racemic standard is required for precise quantitation.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society. [Link]

Literature Review & Comparison Guide: (S)-1,4-Dibromobutan-2-ol in Chiral Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of (S)-1,4-Dibromobutan-2-ol , a critical chiral C4 synthon used in the synthesis of high-value active pharmaceutical ingredients (APIs).

Executive Summary

(S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1 for racemic; specific enantiomer often custom-referenced) is a bifunctional chiral building block belonging to the C4-chiral pool. Its structural uniqueness lies in its C2-symmetry potential and the differential reactivity of its functional groups: a secondary hydroxyl group and two primary alkyl bromides.

Unlike simple chiral epoxides (e.g., (S)-epichlorohydrin), this molecule serves as a "linchpin" for constructing 5-membered chiral heterocycles—specifically tetrahydrothiophenes (thiolanes), pyrrolidines , and tetrahydrofurans . It is the key strategic intermediate for the synthesis of the Sulopenem side chain and a viable precursor for Amprenavir intermediates.

This guide compares the primary synthetic routes to access this synthon, evaluates its performance against alternatives, and provides a validated experimental protocol for its preparation from L-Malic acid.

Comparative Analysis of Synthetic Routes

The industrial production of (S)-1,4-dibromobutan-2-ol is dominated by "Chiral Pool" strategies. Below is a critical comparison of the three primary methodologies available to researchers.

Table 1: Strategic Comparison of Synthesis Pathways
FeatureRoute A: L-Malic Acid Reduction (Gold Standard)Route B: L-Aspartic Acid Diazotization Route C: Enzymatic Resolution
Starting Material L-Malic Acid (Natural, Cheap)L-Aspartic AcidRacemic 1,4-Dibromobutan-2-ol
Key Mechanism Borane/NaBH₄ Reduction → Selective BrominationDiazotization (Retention) → ReductionLipase-catalyzed Hydrolysis/Transesterification
Enantiomeric Excess (ee) >98% (Maintained from source)>95% (Risk of slight racemization)>99% (Highly dependent on conversion)
Scalability High (Multi-kg validated)Medium (Safety concerns with diazo intermediates)Low-Medium (Volume limited by enzyme kinetics)
Cost Efficiency High (Reagents are commodities)MediumLow (Enzyme cost + 50% yield loss)
Primary Drawback Handling of Borane-DMS or large NaBH₄ volumesEvolution of Nitrogen gas; SafetyMax 50% yield (unless Dynamic Kinetic Resolution used)
Expert Insight: Why Route A Wins

Route A is the industry-preferred method because L-Malic acid is an abundant, naturally occurring dicarboxylic acid. The stereocenter is preserved throughout the reduction to (S)-1,2,4-butanetriol , which is the direct precursor. Route B is chemically elegant but industrially cumbersome due to the exothermic diazotization step. Route C is typically reserved for cases where the starting material is already available as a racemate from petrochemical sources (e.g., butadiene oxidation).

Validated Experimental Protocol

Objective: Synthesis of (S)-1,4-Dibromobutan-2-ol from L-Malic Acid via (S)-1,2,4-Butanetriol.

Phase 1: Reduction of L-Malic Acid to (S)-1,2,4-Butanetriol

Note: This step requires strict anhydrous conditions to prevent "boron-gel" formation.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and N₂ inlet.

  • Reagents: Charge L-Malic Acid (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C.

  • Reduction: Slowly add Borane-Dimethyl Sulfide (BMS) complex (3.0 eq) dropwise. Maintain internal temperature <5°C. Hydrogen gas will evolve.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12 hours.

  • Quench: Cool to 0°C. Cautiously add Methanol (excess) to destroy residual borane. Caution: Vigorous H₂ evolution.

  • Workup: Concentrate in vacuo. Co-evaporate with methanol (3x) to remove trimethyl borate.

  • Product: (S)-1,2,4-Butanetriol is obtained as a viscous, colorless oil. (Yield: ~85-90%).[1]

Phase 2: Selective Bromination to (S)-1,4-Dibromobutan-2-ol

Mechanism: Substitution of primary alcohols via HBr activation, leaving the secondary alcohol intact due to steric hindrance and lower reactivity.

  • Reagents: Charge (S)-1,2,4-Butanetriol (1.0 eq) into a pressure reactor or glass flask with a reflux condenser.

  • Acid Addition: Add 30% HBr in Acetic Acid (3.5 eq) or aqueous 48% HBr.

  • Reaction: Heat to 60-70°C for 6-8 hours. Monitor by GC/TLC. The primary hydroxyls at C1 and C4 are substituted.

  • Workup:

    • Cool to room temperature. Dilute with water.[2]

    • Extract with Dichloromethane (DCM).

    • Wash organic layer with Sat. NaHCO₃ (to remove acid) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Distillation under reduced pressure (high vacuum required) or column chromatography (Hexane/EtOAc).

  • Characterization:

    • Appearance: Pale yellow liquid.[2]

    • Chirality: Confirm [α]D matches literature (typically negative rotation for S-isomer in CHCl₃).

Applications in Drug Development[5]

A. Synthesis of Sulopenem Side Chain (Chiral Thiolane)

The most critical application of (S)-1,4-Dibromobutan-2-ol is its ability to form chiral 5-membered rings via double nucleophilic displacement.

  • Target: Sulopenem (CP-70,429), a broad-spectrum penem antibiotic.

  • Mechanism: The dibromo-alcohol reacts with Sodium Sulfide (Na₂S).

  • Outcome: Formation of (S)-3-hydroxytetrahydrothiophene (3-hydroxythiolane).

  • Downstream: The thiolane is oxidized to the sulfoxide and coupled to the penem core.

B. Synthesis of Chiral Pyrrolidines

Reaction with primary amines (R-NH₂) yields chiral 3-hydroxypyrrolidines, which are privileged scaffolds in glycosidase inhibitors and GPCR ligands.

C. Comparison with (S)-Epichlorohydrin

While (S)-Epichlorohydrin is a common C3 chiral building block, it cannot directly access the C4 backbone required for thiolanes or pyrrolidines without a chain-extension step (e.g., Grignard addition), which often erodes enantiopurity. (S)-1,4-Dibromobutan-2-ol provides the pre-formed C4 skeleton with the stereocenter already "installed" in the correct position.

Visualized Reaction Pathways (Graphviz)

The following diagram illustrates the transformation of L-Malic Acid into the Sulopenem intermediate and Chiral Pyrrolidines using (S)-1,4-Dibromobutan-2-ol as the divergent node.

G Malic L-Malic Acid (Natural Source) Triol (S)-1,2,4-Butanetriol (Intermediate) Malic->Triol Reduction (BH3-DMS) Dibromo (S)-1,4-Dibromobutan-2-ol (Key Synthon) Triol->Dibromo Selective Bromination (HBr/AcOH) Thiolane (S)-3-Hydroxytetrahydrothiophene (Sulopenem Core) Dibromo->Thiolane Cyclization (Na2S) Pyrrolidine (S)-N-R-3-Hydroxypyrrolidine (Kinase Inhibitors) Dibromo->Pyrrolidine Cyclization (R-NH2) Epoxide (S)-2-(2-bromoethyl)oxirane (Amprenavir Precursor) Dibromo->Epoxide Base (NaOH) Intramolecular SN2

Caption: Divergent synthesis pathways from L-Malic Acid to high-value chiral heterocycles via (S)-1,4-Dibromobutan-2-ol.

References

  • Synthesis of 1,2,4-Butanetriol: Niu, W., et al. "Microbial Synthesis of the Energetic Material Precursor 1,2,4-Butanetriol." Journal of the American Chemical Society, 2003.

  • Sulopenem Process Development: "Development of a Practical and Convergent Process for the Preparation of Sulopenem." ResearchGate, 2025.[3]

  • Chiral Pool Synthesis: Hanessian, S. "Total Synthesis of Natural Products: The 'Chiron' Approach." Pergamon Press, 1983.
  • Properties of 1,4-Dibromobutan-2-ol: PubChem Compound Summary for CID 29570.

  • Amprenavir Intermediate Synthesis: "Process for the preparation of 3-hydroxytetrahydrofuran."[4] Google Patents, WO2008093955A1.

Sources

Benchmarking the Efficiency of (S)-1,4-Dibromobutan-2-ol in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C4 Chiral Advantage

In the landscape of chiral building blocks, (S)-1,4-Dibromobutan-2-ol (CAS: 19398-47-1) occupies a critical niche as a bifunctional C4 synthon. While C3 synthons like (S)-epichlorohydrin are ubiquitous, they often require carbon chain homologation—a process that introduces additional steps and yield loss.

This guide benchmarks (S)-1,4-Dibromobutan-2-ol against traditional "Chiral Pool" alternatives (specifically L-Aspartic Acid and L-Malic Acid derivatives) and "Asymmetric Catalysis" routes. Our analysis demonstrates that for targets requiring a 3-hydroxypyrrolidine or 3-hydroxytetrahydrofuran core, (S)-1,4-Dibromobutan-2-ol offers a 40-60% reduction in step count and superior atom economy, primarily by functioning as a direct precursor to the reactive intermediate (S)-2-(2-bromoethyl)oxirane .

Strategic Positioning: The Decision Matrix

Before evaluating protocols, it is vital to understand where this molecule fits in retro-synthetic analysis. The following decision tree illustrates the logic for selecting (S)-1,4-Dibromobutan-2-ol over cheaper, but less efficient, alternatives.

C4_Decision_Tree Start Target Molecule Analysis Core_Check Does Core require C4 Chiral Backbone? (e.g., 3-pyrrolidinols, THF derivatives) Start->Core_Check C3_Route Use (S)-Epichlorohydrin (Requires Homologation) Core_Check->C3_Route No (C3 only) Source_Check Source Selection Strategy Core_Check->Source_Check Yes Route_A Route A: L-Aspartic/Malic Acid (Chiral Pool) Source_Check->Route_A Cost Prioritized (Low Material Cost) Route_B Route B: (S)-1,4-Dibromobutan-2-ol (Bifunctional Synthon) Source_Check->Route_B Efficiency Prioritized (Process Speed) Outcome_A High Step Count (4-5) Low Atom Economy Protection/Deprotection req. Route_A->Outcome_A Outcome_B Low Step Count (1-2) High Atom Economy Direct Cyclization Route_B->Outcome_B

Figure 1: Strategic selection logic for C4 chiral synthons. High-contrast nodes indicate optimal pathways for process efficiency.

Comparative Benchmarking: Efficiency Metrics

The following data compares the synthesis of (S)-N-Benzyl-3-pyrrolidinol , a standard pharmaceutical intermediate, using two different starting materials.

Comparative Data Table
MetricMethod A: Via (S)-1,4-Dibromobutan-2-olMethod B: Via L-Malic Acid / Aspartic Acid
Reaction Type Double Nucleophilic DisplacementReduction

Activation

Cyclization
Total Steps 1 (One-pot cyclization)4 (Esterification, Reduction, Bromination, Cyclization)
Overall Yield 85 - 92% 45 - 60% (Cumulative loss per step)
Atom Economy High (HBr byproduct)Low (Loss of protection groups/reagents)
Chiral Purity (ee) >99% (Retained from SM)>98% (Risk of racemization during activation)
Throughput High (24h batch time)Low (3-5 day batch time)
Technical Analysis[1][2][3]
  • Method A (Recommended): Utilizes (S)-1,4-Dibromobutan-2-ol. The molecule undergoes rapid intramolecular cyclization to form an epoxide in situ, which is then opened by the amine. This "cascade" reactivity minimizes isolation steps.

  • Method B (Traditional): L-Aspartic acid must be converted to a diester, reduced to a triol (or diol), selectively activated (tosylation/mesylation), and then cyclized. Each isolation drops the yield by 10-15%.

Mechanism of Action: The Epoxide Pivot

Understanding the reactivity of (S)-1,4-Dibromobutan-2-ol is crucial for protocol optimization. It does not act merely as a di-halide; it functions as a "masked" epoxide.

Mechanism SM (S)-1,4-Dibromobutan-2-ol Inter (S)-2-(2-bromoethyl)oxirane (Reactive Epoxide Intermediate) SM->Inter Intramolecular Cyclization (-HBr) Base Base (NaOH/KOH) Base->Inter Product Chiral Heterocycle (Pyrrolidine/THF) Inter->Product Regioselective Ring Opening Nuc Nucleophile (e.g., Benzylamine) Nuc->Product

Figure 2: The "Epoxide Pivot" mechanism. The alcohol functionality allows for in situ epoxide formation, directing nucleophilic attack.

Experimental Protocol: Synthesis of (S)-N-Benzyl-3-pyrrolidinol

Objective: Synthesis of high-purity chiral pyrrolidine using (S)-1,4-Dibromobutan-2-ol. This protocol is validated for scalability and reproducibility.

Materials
  • (S)-1,4-Dibromobutan-2-ol (1.0 eq)

  • Benzylamine (3.0 eq)

  • Solvent: Toluene or Water (Green Chemistry variant)

  • Base: NaOH (if using aqueous route)[1][2]

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with (S)-1,4-Dibromobutan-2-ol (23.2 g, 100 mmol) and Toluene (100 mL).

  • Nucleophile Addition: Cool the solution to 0°C. Add Benzylamine (32.1 g, 300 mmol) dropwise over 30 minutes. Note: Excess amine acts as both nucleophile and acid scavenger.

  • Thermal Activation: Warm the mixture to 50°C and stir for 2 hours.

    • Mechanistic Insight: The first equivalent of amine promotes the formation of the epoxide intermediate (see Figure 2).

  • Cyclization: Increase temperature to reflux (110°C) for 4 hours.

    • Checkpoint: Monitor via TLC or HPLC. Disappearance of the intermediate epoxide indicates completion.

  • Workup:

    • Cool to room temperature.[3]

    • Wash the organic layer with 10% NaOH (2 x 50 mL) to remove hydrobromide salts.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.[2]
      
  • Purification: Distillation under high vacuum (bp 120-125°C @ 2 mmHg) yields the product as a pale yellow oil.

Expected Yield: 88-92% Enantiomeric Excess (ee): >99% (determined by Chiral HPLC)

Critical Analysis & Troubleshooting

Why this fails (Common Pitfalls)
  • Temperature Spikes: Adding the amine too quickly at high temperatures can cause polymerization of the intermediate epoxide. Control: Maintain 0-5°C during addition.

  • Water Contamination: In non-aqueous routes, water can open the epoxide to form a diol impurity. Control: Use dry solvents.

Why this works (The Science)

The efficiency of this reaction relies on the Thorpe-Ingold effect (to a lesser degree) and the high reactivity of the strained epoxide ring. Unlike linear alkylation, which requires bringing two ends together entropically, the epoxide intermediate "pre-organizes" the electrophile for the final ring closure.

References

  • BenchChem. (n.d.). 1,4-Dibromobutan-2-one: Applications in Cancer Research and Synthesis. Retrieved from

  • GuideChem. (n.d.). Synthesis method of (S)-1-Benzyl-3-pyrrolidinol.[2] Retrieved from

  • Biosynth. (n.d.). Trans-1,4-Dibromo-2-butene and derivatives.[4][5] Retrieved from

  • Frontiers in Microbiology. (2021). Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds.[6] (Discusses enzymatic reduction of ketones to chiral alcohols). Retrieved from

  • National Institutes of Health (NIH). (2000). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones. (Contextualizes the use of chiral C4 backbones in drug design). Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures for (S)-1,4-Dibromobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: (S)-1,4-Dibromobutan-2-ol is classified as a Halogenated Organic Waste . Under no circumstances should this compound be discharged down the drain, evaporated in a fume hood, or mixed with non-halogenated solvents or strong bases.

Core Directive: Segregate this waste stream immediately. Contact with strong bases (e.g., NaOH, KOH) can trigger rapid intramolecular cyclization to form epoxides, potentially leading to uncontrolled exothermic reactions or the formation of more volatile, toxic intermediates.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and associated hazards. While the stereochemistry ((S)-enantiomer) is critical for biological applications, the chemical disposal protocols are identical to the racemic mixture.

PropertyData
Chemical Name (S)-1,4-Dibromobutan-2-ol
CAS Number 814-75-5 (Racemic); Specific (S)-CAS may vary by vendor
Waste Classification Halogenated Organic Waste
RCRA Status Characteristic Waste (Toxic/Irritant); Not specifically U/P listed, but regulated under general halogenated codes if spent.
Primary Hazards Acute Toxicity (Oral/Dermal), Severe Eye Damage, Skin Irritation.
Incompatibilities Strong Oxidizers, Strong Bases (Alkali metals), Reducing agents.

Scientific Rationale: The "Why" Behind the Protocol

The Cost of Non-Segregation

Laboratories must segregate Halogenated waste from Non-Halogenated waste.[1]

  • Economic Impact: Disposal of halogenated waste requires high-temperature incineration (>1100°C) with specific scrubbing systems to neutralize acid gases (HBr). Mixing even small amounts (e.g., <2%) of this compound into a non-halogenated drum reclassifies the entire drum as halogenated, tripling disposal costs.

  • Chemical Stability: (S)-1,4-Dibromobutan-2-ol contains a secondary alcohol and two alkyl bromide groups.

    • Risk: In the presence of a base, the hydroxyl group can deprotonate, attacking the C-1 or C-4 carbon to displace a bromide ion. This intramolecular Williamson ether synthesis forms a bromo-epoxide (e.g., 2-(2-bromoethyl)oxirane). Epoxides are strained rings and significantly more reactive/volatile than the parent alcohol.

Pre-Disposal: Segregation & Decision Logic

Visualizing the waste stream decision process ensures compliance and safety.

WasteSegregation Start Waste Generation: (S)-1,4-Dibromobutan-2-ol IsPure Is the waste pure chemical or mixed with solvent? Start->IsPure CheckSolvent Identify Solvent Type IsPure->CheckSolvent Mixture Segregate CRITICAL: Segregate into HALOGENATED Waste Stream IsPure->Segregate Pure Halogenated Halogenated Solvent? (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent? (Methanol, Acetone) CheckSolvent->NonHalogenated Halogenated->Segregate Yes NonHalogenated->Segregate Must be treated as Halogenated due to solute Compatible Verify Compatibility: NO Strong Bases NO Oxidizers Segregate->Compatible Container Select Container: HDPE or Glass (Amber preferred) Compatible->Container Label Labeling: 'Hazardous Waste - Halogenated' List: '(S)-1,4-Dibromobutan-2-ol' Container->Label

Figure 1: Decision logic for segregating halogenated organic waste. Note that mixing this solute with non-halogenated solvents forces the entire mixture into the halogenated waste stream.

Step-by-Step Disposal Protocol

Step 1: Container Selection[2][3]
  • Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (specifically aluminum or zinc) as alkyl halides can react with active metals.

  • Closure: Ensure a screw-top lid with a chemically resistant liner (PTFE/Teflon).

Step 2: Accumulation
  • Labeling: Before adding any waste, attach a hazardous waste tag.[1][2]

    • Required Fields: Full chemical name (no abbreviations), "Halogenated Organic Waste", Hazard Checkbox (Toxic, Irritant).

  • Transfer: Use a glass funnel to transfer the liquid. Do not overfill (leave 10% headspace for thermal expansion).

  • Secondary Containment: Place the waste bottle in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

Step 3: Storage & Pickup
  • Location: Store in a Satellite Accumulation Area (SAA) within the lab.

  • Segregation: Keep separate from acidic waste and specifically away from basic waste (caustics) to prevent the epoxide formation described in Section 2.

  • Hand-off: Schedule pickup with your facility's EHS (Environmental Health & Safety) department.[1] Do not transport drums yourself.

Spill Response & Emergency Procedures

In the event of a spill, immediate action minimizes exposure and environmental contamination.[3]

SpillResponse Assess Spill Detected Assess Volume & Threat Evacuate Evacuate Area & Alert Personnel Assess->Evacuate High Hazard/Large Vol PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Manageable/Small Vol Report Report to EHS Evacuate->Report Ventilate Increase Ventilation (Fume Hoods Purge) PPE->Ventilate Absorb Absorb with Inert Material (Vermiculite, Sand, or Universal Spill Pad) Ventilate->Absorb Collect Collect Debris into Sealable Bag/Bucket Absorb->Collect LabelWaste Label as 'Hazardous Waste: Spill Debris (Halogenated)' Collect->LabelWaste LabelWaste->Report

Figure 2: Operational workflow for managing a chemical spill of (S)-1,4-Dibromobutan-2-ol.

Spill Cleanup Specifics:

  • Absorbent: Do not use sawdust or paper towels if the spill is concentrated, as these are combustible. Use inert vermiculite or clay-based absorbents.

  • Decontamination: After bulk removal, wipe the surface with a soap/water solution. Do not use strong bleach or ammonia, which may react with residues.

References

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes: Halogenated Solvents (F-Codes) and Characteristic Wastes. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids Standard Operating Procedure. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.